Nitrocyclopropane
Description
Structure
3D Structure
Properties
IUPAC Name |
nitrocyclopropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5NO2/c5-4(6)3-1-2-3/h3H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYSLARHICMEYEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00512911 | |
| Record name | Nitrocyclopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00512911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
87.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13021-02-8 | |
| Record name | Nitrocyclopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00512911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of Nitrocyclopropane
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nitrocyclopropane (C₃H₅NO₂) is a strained-ring aliphatic nitro compound that has garnered significant interest in synthetic chemistry, materials science, and medicinal chemistry. Its unique molecular structure, characterized by a three-membered carbocyclic ring bearing a potent electron-withdrawing nitro group, imparts a high degree of ring strain and unique electronic properties. This combination results in a versatile chemical entity that serves as a valuable building block for the synthesis of complex organic molecules, including novel therapeutic agents and energetic materials. The high reactivity of the strained ring, coupled with the diverse chemical transformations possible for the nitro group, makes this compound a subject of ongoing research and development. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its metabolic pathways relevant to its biological activity.
Physicochemical Properties
The physicochemical properties of this compound are largely dictated by the interplay between the strained cyclopropyl ring and the electron-withdrawing nature of the nitro group. This section summarizes key quantitative data, providing a foundational understanding of its chemical behavior.
General and Physical Properties
A compilation of the fundamental physical and chemical properties of this compound is presented in Table 1. The data has been aggregated from various chemical databases and literature sources.
| Property | Value | Source(s) |
| Molecular Formula | C₃H₅NO₂ | [1] |
| Molecular Weight | 87.08 g/mol | [2] |
| Appearance | Colorless liquid (predicted) | |
| Density | 1.207 g/cm³ | [2] |
| Boiling Point | 137.8 °C at 760 mmHg | [2] |
| Melting Point | Not available | |
| Flash Point | 52.9 °C | [2] |
| Vapor Pressure | 6.925 mmHg at 25 °C | [2] |
| Refractive Index | 1.464 | |
| Solubility | Not available | |
| pKa | Not available |
Thermodynamic Properties
The high degree of ring strain in the cyclopropane moiety is a defining thermodynamic characteristic of this compound. This stored energy influences its reactivity, particularly in ring-opening reactions.
| Property | Value | Source(s) |
| Ring Strain Energy | ~27.5 kcal/mol | [2] |
| Enthalpy of Formation (ΔfH°) (gas) | 26.86 kJ/mol (calculated) | [3] |
Synthesis and Spectroscopic Characterization
The synthesis of this compound and its derivatives often involves the formation of the three-membered ring from acyclic precursors. Characterization relies on standard spectroscopic techniques to confirm the structure and purity of the compound.
Experimental Protocol: Synthesis via Michael-Initiated Ring Closure (MIRC)
The Michael-initiated ring closure (MIRC) is a common and effective method for the synthesis of nitrocyclopropanes.[4] This protocol provides a representative procedure based on literature methods for the synthesis of substituted nitrocyclopropanes, which can be adapted for the parent compound.[5][6]
Materials:
-
An appropriate α,β-unsaturated carbonyl compound (e.g., acrolein for the parent this compound)
-
Nitromethane
-
A suitable base (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or potassium carbonate)
-
A halogenating agent (e.g., iodine)
-
An appropriate solvent (e.g., toluene or dimethylformamide (DMF))
-
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography column)
Procedure:
-
Michael Addition: To a solution of the α,β-unsaturated carbonyl compound in the chosen solvent, add nitromethane and the base. Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Halogenation and Cyclization: To the resulting Michael adduct, add the halogenating agent (e.g., iodine). Continue stirring at room temperature. The in-situ halogenation of the nitronate intermediate is followed by intramolecular nucleophilic attack to form the cyclopropane ring.[5]
-
Work-up and Purification: Upon completion of the reaction, quench the reaction with a suitable aqueous solution (e.g., sodium thiosulfate to remove excess iodine). Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired this compound.
References
- 1. This compound | C3H5NO2 | CID 12917014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 13021-02-8 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Nitrocyclopropanes as Valuable Building Blocks in Organic Synthesis and Biology: Exploring the Origin of the Nitro Group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. First synthesis of acylated nitrocyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. arkat-usa.org [arkat-usa.org]
The First-Principles Synthesis of Nitrocyclopropane: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Nitrocyclopropanes are a compelling class of strained-ring molecules that have garnered significant attention in synthetic chemistry and drug discovery. The unique combination of the high ring strain of the cyclopropane moiety and the strong electron-withdrawing nature of the nitro group imparts distinct reactivity, making them valuable building blocks for the synthesis of complex organic molecules, including novel therapeutics. This technical guide provides a comprehensive overview of the principal synthetic routes to nitrocyclopropanes, focusing on the underlying first principles, detailed experimental protocols, and quantitative data to aid in reaction planning and optimization.
Michael-Initiated Ring Closure (MIRC)
The Michael-initiated ring closure (MIRC) represents one of the most versatile and widely employed strategies for the synthesis of nitrocyclopropanes. This method typically involves the conjugate addition of a nucleophile to an electron-deficient alkene, followed by an intramolecular cyclization.
From Nitroalkenes and Activated Methylene Compounds
A common MIRC approach involves the reaction of a nitroalkene with an activated methylene compound, such as a malonate ester or a β-ketoester. The reaction proceeds in a three-step sequence: conjugate addition, halogenation, and subsequent intramolecular nucleophilic substitution.[1][2]
Reaction Pathway:
Figure 1: MIRC synthesis of nitrocyclopropanes from nitroalkenes.
A plausible mechanism for the final cyclization step involves the formation of a nitronate ion, which then acts as an intramolecular nucleophile to displace the halide, forming the cyclopropane ring.[1] The stereoselectivity of this reaction can often be controlled by the choice of catalyst and reaction conditions, leading to highly functionalized and enantioenriched nitrocyclopropanes.[3][4]
Experimental Protocol: Synthesis of Diethyl 2-nitro-3-phenylcyclopropane-1,1-dicarboxylate [1][5]
-
Conjugate Addition: To a solution of β-nitrostyrene (1.0 eq) in a suitable solvent such as dichloromethane, add diethyl malonate (1.0-1.2 eq) and a catalytic amount of a base like triethylamine or DBU. Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Work-up: Concentrate the reaction mixture under reduced pressure. The crude adduct can be purified by recrystallization or column chromatography.
-
Halogenation: Dissolve the purified adduct in a solvent like acetonitrile. Add N-bromosuccinimide (NBS) (1.0-1.1 eq) and a catalytic amount of an acid such as p-toluenesulfonic acid. Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Cyclization: After cooling the reaction mixture, add a base (e.g., potassium carbonate) to induce intramolecular cyclization. Stir at room temperature until the halogenated intermediate is consumed.
-
Purification: Filter the reaction mixture and concentrate the filtrate. Purify the crude product by column chromatography on silica gel to afford the desired this compound derivative.
Quantitative Data:
| R in Nitroalkene | Activated Methylene Compound | Yield (%) | Diastereomeric Ratio | Ref |
| Phenyl | Diethyl malonate | 50-80 | Varies | [1] |
| 4-Chlorophenyl | Diethyl malonate | 65 | >95:5 | [5] |
| 4-Methoxyphenyl | 2,4-Pentanedione | 72 | >95:5 | [2] |
Corey-Chaykovsky Cyclopropanation
The Corey-Chaykovsky reaction provides a powerful method for the synthesis of cyclopropanes from electron-deficient alkenes, such as nitroalkenes, using sulfur ylides.[6] Dimethylsulfoxonium methylide is a commonly used reagent for this transformation.[7][8]
Reaction Pathway:
Figure 2: Corey-Chaykovsky cyclopropanation of a nitroalkene.
The reaction is initiated by the 1,4-conjugate addition of the sulfur ylide to the nitroalkene, forming a betaine intermediate.[8] This is followed by an intramolecular nucleophilic attack of the enolate on the carbon bearing the sulfonium group, leading to the formation of the cyclopropane ring and elimination of dimethyl sulfoxide (DMSO).[9][10]
Experimental Protocol: Synthesis of 1-nitro-2-phenylcyclopropane [9][11]
-
Ylide Generation: In a flame-dried, three-necked flask under an inert atmosphere, add trimethylsulfoxonium iodide (1.1 eq) to anhydrous DMSO. To this suspension, add a strong base such as sodium hydride (1.1 eq) portion-wise at room temperature. Stir the mixture until the evolution of hydrogen gas ceases and a clear solution is obtained.
-
Cyclopropanation: Cool the ylide solution in an ice bath. Add a solution of β-nitrostyrene (1.0 eq) in anhydrous DMSO dropwise to the ylide solution.
-
Reaction Monitoring and Work-up: Allow the reaction to stir at room temperature and monitor its progress by TLC. Upon completion, pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Quantitative Data:
| R in Nitroalkene | Sulfur Ylide | Yield (%) | Diastereomeric Ratio (trans:cis) | Ref |
| Phenyl | Dimethylsulfoxonium methylide | 75 | >95:5 | [6] |
| 4-Nitrophenyl | Dimethylsulfoxonium methylide | 82 | >95:5 | [6] |
| 2-Furyl | Dimethylsulfoxonium methylide | 68 | >95:5 | [6] |
Rhodium-Catalyzed Cyclopropanation
Transition metal-catalyzed reactions of diazo compounds with alkenes are a highly effective method for cyclopropane synthesis. Rhodium(II) carboxylates are particularly efficient catalysts for the cyclopropanation of alkenes with diazo compounds bearing a nitro group, such as ethyl nitrodiazoacetate.[12][13]
Reaction Pathway:
Figure 3: Rhodium-catalyzed synthesis of nitrocyclopropanes.
The catalytic cycle is initiated by the reaction of the rhodium(II) catalyst with the nitrodiazoacetate to form a rhodium-carbene intermediate after the extrusion of dinitrogen.[14] This highly reactive species then undergoes a [2+1] cycloaddition with an alkene to furnish the this compound product and regenerate the catalyst.[15] The use of chiral rhodium catalysts can lead to excellent levels of enantioselectivity.[13]
Experimental Protocol: Enantioselective Synthesis of Ethyl 2-nitro-3-phenylcyclopropanecarboxylate [13][15]
-
Reaction Setup: To a solution of the chiral rhodium catalyst (e.g., Rh₂(S-DOSP)₄, 1-5 mol%) in a dry, inert solvent such as dichloromethane, add the alkene (e.g., styrene, 1.0 eq).
-
Addition of Diazo Compound: Add a solution of ethyl nitrodiazoacetate (1.1-1.5 eq) in the same solvent to the reaction mixture dropwise over several hours using a syringe pump.
-
Reaction Monitoring and Work-up: Stir the reaction at the appropriate temperature (often room temperature) and monitor by TLC. Once the reaction is complete, concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the enantioenriched this compound.
Quantitative Data:
| Alkene | Chiral Rhodium Catalyst | Yield (%) | ee (%) | Ref |
| Styrene | Rh₂(S-DOSP)₄ | 85 | 98 | [15] |
| 1-Hexene | Rh₂(S-DOSP)₄ | 75 | 95 | [15] |
| Indene | Rh₂(S-TCPTAD)₄ | 92 | 96 | [13] |
Intramolecular Cyclization Methods
Intramolecular approaches offer an alternative and often highly stereoselective route to nitrocyclopropanes.
Intramolecular Mitsunobu Reaction of γ-Nitro Alcohols
The Mitsunobu reaction can be adapted for an intramolecular cyclization of γ-nitro alcohols to form nitrocyclopropanes.[16] This reaction proceeds with inversion of stereochemistry at the alcohol carbon.[17][18]
Reaction Pathway:
Figure 4: Intramolecular Mitsunobu reaction for this compound synthesis.
The reaction involves the activation of the hydroxyl group by the Mitsunobu reagents (typically triphenylphosphine and diethyl azodicarboxylate, DEAD), forming an oxyphosphonium salt.[17] The acidic proton alpha to the nitro group is then deprotonated to form a nitronate, which acts as an intramolecular nucleophile to displace the activated hydroxyl group, yielding the this compound.[19][20]
Experimental Protocol: Synthesis of 1-nitro-2-substituted-cyclopropane [17][18]
-
Reaction Setup: To a solution of the γ-nitro alcohol (1.0 eq) and triphenylphosphine (1.5 eq) in an anhydrous solvent like THF, add diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise at 0 °C under an inert atmosphere.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Work-up: Quench the reaction with water and extract with an organic solvent.
-
Purification: Wash the organic layer with brine, dry, and concentrate. The crude product can be purified by column chromatography to remove triphenylphosphine oxide and other byproducts.
Quantitative Data:
| R in γ-Nitro Alcohol | Yield (%) | Ref |
| Phenyl | 85 | [21] |
| Isopropyl | 78 | [21] |
| Benzyl | 81 | [21] |
Other Notable Synthetic Methods
Divergent Synthesis from Nitro Compounds and Vinyl Sulfonium Salts
A recently developed method allows for the divergent synthesis of either nitrocyclopropanes or isoxazoline N-oxides from the reaction of aliphatic nitro compounds with vinyl sulfonium salts. The outcome of the reaction is controlled by the choice of base and solvent. The use of DBU in ethyl acetate favors the formation of nitrocyclopropanes.[22][23]
Reaction Pathway:
Figure 5: Divergent synthesis controlled by reaction conditions.
This method offers a flexible approach to a range of substituted nitrocyclopropanes under mild conditions.[22]
Visible-Light-Promoted Synthesis
Photocatalysis has emerged as a powerful tool in organic synthesis. A metal-free, visible-light-promoted protocol for the synthesis of nitrocyclopropanes has been developed using α-bromonitrostyrenes as substrates. The reaction is believed to proceed through the formation of an electron donor-acceptor (EDA) complex.[6][24]
Spectroscopic Data of Representative Nitrocyclopropanes
The structural characterization of nitrocyclopropanes is routinely performed using NMR spectroscopy.
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | Ref |
| Diethyl 2-nitro-3-phenylcyclopropane-1,1-dicarboxylate | 4.25 (dd, 1H), 3.60 (dd, 1H), 2.90 (dd, 1H), 7.20-7.40 (m, 5H), 1.20-1.35 (m, 6H) | 168.5, 167.9, 135.2, 128.9, 128.5, 127.8, 85.1, 62.3, 62.1, 45.2, 38.1, 14.1, 13.9 | [25] |
| 1-Nitro-2-phenylcyclopropane (trans) | 3.55 (ddd, 1H), 2.50 (ddd, 1H), 1.80 (ddd, 1H), 1.60 (ddd, 1H), 7.15-7.35 (m, 5H) | 138.1, 128.6, 126.8, 126.2, 60.9, 25.1, 20.3 | [26] |
Conclusion
The synthesis of nitrocyclopropanes can be achieved through a variety of powerful and versatile methods, each with its own set of advantages and substrate scope. The choice of synthetic route will depend on the desired substitution pattern, stereochemistry, and the availability of starting materials. The methodologies outlined in this guide, from the classical MIRC and Corey-Chaykovsky reactions to modern rhodium-catalyzed and photochemical approaches, provide a robust toolkit for researchers in organic synthesis and medicinal chemistry to access these valuable and reactive molecules. The detailed experimental protocols and quantitative data presented herein are intended to facilitate the practical application of these methods in the laboratory. Further exploration of these synthetic strategies will undoubtedly lead to the discovery of novel this compound-containing compounds with unique biological activities.
References
- 1. BJOC - First synthesis of acylated nitrocyclopropanes [beilstein-journals.org]
- 2. First synthesis of acylated nitrocyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stereoselective synthesis of highly functionalized nitrocyclopropanes through the organocatalyic Michael-addition-initiated cyclization of bromonitromethane and β,γ-unsaturated α-ketoesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO00535J [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 8. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 9. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]
- 10. youtube.com [youtube.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 14. Mechanism of the rhodium porphyrin-catalyzed cyclopropanation of alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mitsunobu Reaction [organic-chemistry.org]
- 17. Mitsunobu Reaction | NROChemistry [nrochemistry.com]
- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. organic-synthesis.com [organic-synthesis.com]
- 20. youtube.com [youtube.com]
- 21. researchgate.net [researchgate.net]
- 22. Divergent synthesis of nitrocyclopropanes and isoxazoline N-oxides from nitro compounds and vinyl sulfonium salts - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. beilstein-journals.org [beilstein-journals.org]
- 26. scholarworks.sfasu.edu [scholarworks.sfasu.edu]
An In-depth Technical Guide to the Molecular Structure and Bonding of Nitrocyclopropane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitrocyclopropane is a fascinating and reactive molecule that holds significant interest for researchers in organic synthesis, medicinal chemistry, and materials science. The presence of a strained cyclopropyl ring activated by a strongly electron-withdrawing nitro group imparts unique chemical properties, making it a valuable building block for the synthesis of complex organic molecules and energetic materials. A thorough understanding of its molecular structure and bonding is paramount for harnessing its synthetic potential and predicting its reactivity. This technical guide provides a comprehensive overview of the molecular structure, bonding, and key spectroscopic and synthetic data for this compound.
Molecular Structure and Conformation
The molecular structure of this compound has been elucidated through a combination of experimental techniques, most notably microwave spectroscopy, and supported by computational studies.
The key structural feature of this compound is its bisected conformation . In this arrangement, the plane of the nitro group is perpendicular to the plane of the cyclopropyl ring. This conformation minimizes steric hindrance and allows for optimal electronic interactions between the nitro group and the strained ring.
Bonding in this compound
The bonding in the cyclopropane ring is often described by the Walsh model, which involves sp² hybridized carbon atoms forming a triangular framework with bent "banana" bonds. The introduction of the nitro group significantly influences the electronic structure of the ring. The strong inductive effect of the nitro group withdraws electron density from the cyclopropyl ring, activating it towards nucleophilic attack and facilitating ring-opening reactions. This electron-withdrawing nature also affects the bond lengths and angles within the molecule.
Quantitative Structural and Spectroscopic Data
Precise quantitative data on the molecular geometry and spectroscopic properties of this compound are essential for computational modeling and for the interpretation of experimental results. The following tables summarize the key available data.
Table 1: Structural Parameters of this compound
| Parameter | Value | Method | Reference |
| Bond Lengths (Å) | |||
| C1-C2 | 1.514 (assumed) | Microwave Spectroscopy | |
| C2-C3 | 1.514 (assumed) | Microwave Spectroscopy | |
| C1-C3 | 1.514 (assumed) | Microwave Spectroscopy | |
| C1-N | 1.489 (assumed) | Microwave Spectroscopy | |
| N-O | 1.211 (assumed) | Microwave Spectroscopy | |
| C1-H | 1.080 (assumed) | Microwave Spectroscopy | |
| C2-H (cis) | 1.080 (assumed) | Microwave Spectroscopy | |
| C2-H (trans) | 1.080 (assumed) | Microwave Spectroscopy | |
| Bond Angles (°) | |||
| ∠C2-C1-C3 | 60.0 (assumed) | Microwave Spectroscopy | |
| ∠C1-C2-C3 | 60.0 (assumed) | Microwave Spectroscopy | |
| ∠C1-C3-C2 | 60.0 (assumed) | Microwave Spectroscopy | |
| ∠O-N-O | 123.3 (assumed) | Microwave Spectroscopy | |
| ∠H-C1-N | 116.2 (assumed) | Microwave Spectroscopy | |
| ∠H-C2-H | 116.6 (assumed) | Microwave Spectroscopy |
Table 2: Spectroscopic and Physical Properties of this compound
| Property | Value | Method | Reference |
| Dipole Moment | 3.95 ± 0.10 D | Microwave Spectroscopy | [1] |
| **Torsional Frequency (NO₂) ** | 70 ± 20 cm⁻¹ | Microwave Spectroscopy | |
| Barrier to Internal Rotation | 1100 ± 500 cm⁻¹ | Microwave Spectroscopy | |
| Rotational Constants | Microwave Spectroscopy | ||
| A | 10098.3 MHz | ||
| B | 4531.0 MHz | ||
| C | 3445.5 MHz |
Experimental Protocols
Synthesis of this compound
Several synthetic routes to nitrocyclopropanes have been developed. One common approach involves the Michael addition of a nitroalkane to an activated alkene, followed by an intramolecular cyclization. While a detailed, step-by-step protocol for the parent this compound is not extensively documented in readily available literature, a general procedure can be outlined based on the synthesis of its derivatives.[2][3][4]
General Protocol for this compound Synthesis (Illustrative)
-
Michael Addition: A solution of a suitable Michael acceptor (e.g., an α,β-unsaturated ester) in an appropriate solvent (e.g., ethanol) is treated with a nitroalkane (e.g., nitromethane) in the presence of a base (e.g., sodium ethoxide) at room temperature. The reaction is stirred until completion, as monitored by thin-layer chromatography (TLC).
-
Workup and Extraction: The reaction mixture is then neutralized with a weak acid and the solvent is removed under reduced pressure. The residue is taken up in a suitable organic solvent (e.g., diethyl ether) and washed with water and brine.
-
Cyclization: The crude Michael adduct is then subjected to a cyclization step. This can be achieved by treating the adduct with a base (e.g., potassium tert-butoxide) in a suitable solvent (e.g., tetrahydrofuran) at a controlled temperature.
-
Purification: After the cyclization is complete, the reaction is quenched, and the product is extracted with an organic solvent. The combined organic layers are dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is evaporated. The crude this compound is then purified by column chromatography or distillation.
Microwave Spectroscopy
The rotational spectrum of this compound is analyzed to determine its rotational constants, dipole moment, and conformational properties.
Methodology:
-
Sample Preparation: A gaseous sample of this compound is introduced into the spectrometer.
-
Data Acquisition: The microwave spectrum is recorded, typically in the 8-40 GHz region, using a microwave spectrometer.[1] The instrument measures the absorption of microwave radiation as a function of frequency.
-
Spectral Analysis: The observed transition frequencies are assigned to specific rotational quantum number changes (J, Kₐ, Kₑ). This assignment is often aided by Stark effect measurements, which involve applying an external electric field to split the rotational lines.
-
Data Fitting: The assigned transition frequencies are then fitted to a rigid rotor Hamiltonian to extract the rotational constants (A, B, and C). The dipole moment components (μₐ, μₑ, μₑ) can be determined from the analysis of the Stark effect.
Computational Chemistry
Density Functional Theory (DFT) calculations are a powerful tool for investigating the molecular structure and properties of this compound.
Methodology:
-
Software: A quantum chemistry software package such as Gaussian is used.
-
Method and Basis Set: The B3LYP functional with a 6-31G(d,p) basis set has been shown to be effective for studying nitrated cyclopropanes.
-
Calculations:
-
Geometry Optimization: The molecular geometry is optimized to find the minimum energy conformation.
-
Frequency Analysis: Vibrational frequencies are calculated to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to predict the infrared and Raman spectra.
-
Property Calculations: Other properties such as the dipole moment and rotational constants can also be calculated and compared with experimental data.
-
Logical Relationships and Workflows
Molecular Structure Determination Workflow
The following diagram illustrates the logical workflow for determining the molecular structure of this compound, integrating both experimental and computational approaches.
Caption: Workflow for this compound structure determination.
This guide provides a foundational understanding of the molecular structure and bonding of this compound, supported by available experimental and computational data. Further research, particularly high-resolution gas-phase electron diffraction studies and detailed vibrational analyses, would provide even greater insight into the subtle structural details of this important molecule.
References
The Advent of a Strained Ring: An In-depth Technical Guide to the Discovery and History of Nitrocyclopropane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitrocyclopropanes, a class of strained-ring molecules, represent a fascinating intersection of synthetic ingenuity and biological potential. Characterized by the presence of a nitro group on a three-membered carbocycle, these compounds exhibit unique reactivity stemming from the inherent ring strain and the strong electron-withdrawing nature of the nitro moiety. This technical guide delves into the historical discovery of nitrocyclopropane, outlines key synthetic methodologies with detailed experimental protocols, presents quantitative data on their properties and biological activities, and visualizes the intricate signaling pathways they modulate, offering a comprehensive resource for professionals in chemical and pharmaceutical research.
I. Discovery and Historical Synthesis
The journey into the world of nitrocyclopropanes began in the early 20th century, with the pioneering work of E. P. Kohler and H. E. Williams. Their 1919 publication in the Journal of the American Chemical Society laid the foundational groundwork for the synthesis of nitro-substituted cyclopropane rings. While the parent, unsubstituted this compound would be synthesized later, their initial work described the formation of phenylthis compound derivatives.
A landmark in the history of this class of compounds was the development of methods for synthesizing a variety of substituted nitrocyclopropanes. A common and effective strategy that has been refined over the years is the Michael-initiated ring closure (MIRC) reaction. This approach typically involves the conjugate addition of a nucleophile to a nitroalkene, followed by an intramolecular cyclization.
Experimental Protocols
While the full, detailed experimental protocol from the original 1919 publication is not readily accessible in modern digital archives, the general principles of the synthesis involved the reaction of α,β-unsaturated ketones with nitroalkanes in the presence of a base. A representative, modernized adaptation of this type of reaction is presented below.
Synthesis of 1-nitro-2-phenylcyclopropane (Illustrative Protocol):
-
Reaction Setup: To a solution of β-nitrostyrene (1.0 eq) in a suitable solvent such as ethanol, is added a malonic ester derivative (e.g., diethyl malonate, 1.1 eq).
-
Base Addition: A base, such as sodium ethoxide (1.1 eq), is added portion-wise to the stirred solution at room temperature. The reaction is monitored by thin-layer chromatography (TLC).
-
Intermediate Formation: The Michael addition of the malonate enolate to the nitrostyrene forms an adduct.
-
Cyclization: Upon heating or prolonged reaction time, an intramolecular nucleophilic substitution occurs, where the nitronate anion displaces a leaving group on the malonate moiety (often after a halogenation step in modern syntheses), leading to the formation of the cyclopropane ring.
-
Workup and Purification: The reaction mixture is quenched with a weak acid, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography to yield the desired this compound derivative.
A more recent advancement in this compound synthesis involves the conjugate addition of 1,3-dicarbonyl compounds to β-nitrostyrene, followed by an oxidative cyclization.
Synthesis of Ethyl 2-nitro-3-phenyl-1-benzoylcyclopropane-1-carboxylate:
-
Conjugate Addition: To a solution of β-nitrostyrene (1.0 eq) in dichloromethane, ethyl benzoylacetate (1.0 eq) and triethylamine (0.1 eq) are added. The solution is stirred at room temperature for 14 hours. The solvent is removed under reduced pressure.
-
Cyclization: The resulting adduct is dissolved in toluene. (Diacetoxyiodo)benzene (1.5 eq) and tetrabutylammonium iodide (1.5 eq) are added, and the mixture is stirred at room temperature for 14 hours.
-
Workup and Purification: The reaction mixture is filtered, and the filtrate is concentrated. The crude product is purified by column chromatography on silica gel to afford the acylated this compound.
II. Physicochemical and Biological Data
Nitrocyclopropanes possess distinct physical properties and have demonstrated a range of biological activities, making them attractive scaffolds in drug discovery.
Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₃H₅NO₂ |
| Molecular Weight | 87.08 g/mol |
| Boiling Point | 137.8 °C at 760 mmHg |
| Density | 1.207 g/cm³ |
| Flash Point | 52.9 °C |
| Vapor Pressure | 6.925 mmHg at 25°C |
Biological Activity of Cyclopropane-Containing Antibiotics
The incorporation of a cyclopropane ring into the structure of fluoroquinolone antibiotics has been a successful strategy in developing potent antibacterial agents. The cyclopropyl group can influence the drug's potency, metabolic stability, and target binding. The following table presents the minimum inhibitory concentration (MIC) values for a series of newly synthesized amide derivatives containing a cyclopropane moiety against various microbes.
| Compound | S. aureus MIC₈₀ (µg/mL) | E. coli MIC₈₀ (µg/mL) | P. aeruginosa MIC₈₀ (µg/mL) | C. albicans MIC₈₀ (µg/mL) |
| F5 | >128 | 128 | >128 | 64 |
| F9 | >128 | 32 | >128 | 32 |
| F31 | >128 | 64 | >128 | >128 |
| F45 | >128 | 64 | >128 | >128 |
| F53 | >128 | 128 | >128 | >128 |
| Ciprofloxacin | 4 | 2 | 4 | >128 |
| Fluconazole | >128 | >128 | >128 | 2 |
III. Signaling Pathways and Experimental Workflows
Mechanism of Action of Cyclopropane-Containing Fluoroquinolones
A key application of cyclopropane-containing molecules in medicine is in the class of fluoroquinolone antibiotics, such as ciprofloxacin and trovafloxacin. These drugs exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. This dual-targeting mechanism disrupts DNA replication, transcription, and repair, ultimately leading to bacterial cell death.
Quantum Chemical Calculations on Nitrocyclopropane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nitrocyclopropane, a strained-ring energetic material and a motif found in some biologically active molecules, presents a unique intersection of chemical reactivity and structural complexity. Understanding its electronic structure, molecular properties, and reaction mechanisms is crucial for its application in various fields, from energetic materials science to pharmaceutical development. This technical guide provides an in-depth overview of the quantum chemical calculations performed to elucidate the characteristics of this compound. It summarizes key quantitative data on its molecular geometry, vibrational frequencies, and thermochemistry. Furthermore, this guide details the computational methodologies employed in these studies and visualizes important reaction pathways, offering a comprehensive resource for researchers in computational chemistry, materials science, and drug discovery.
Introduction
The cyclopropane ring, with its inherent strain due to bond angles deviating significantly from the ideal sp³ hybridization, exhibits unique chemical properties. The introduction of a nitro (-NO₂) group, a strong electron-withdrawing moiety, further modulates the electronic structure and reactivity of this three-membered ring. Quantum chemical calculations have become an indispensable tool for investigating the molecular properties and chemical behavior of such strained and energetic molecules. These computational methods provide insights that are often difficult to obtain through experimental means alone.
This guide focuses on the application of quantum chemical calculations, particularly Density Functional Theory (DFT), to understand the fundamental aspects of this compound. We will explore its optimized molecular structure, vibrational spectroscopy, and thermochemical properties. Additionally, we will delve into the computational examination of reaction mechanisms where this compound acts as a reactant or intermediate.
Molecular Properties of this compound
Quantum chemical calculations have been employed to determine the equilibrium geometry, vibrational frequencies, and thermochemical properties of this compound. These data are fundamental to understanding its stability and reactivity.
Optimized Molecular Geometry
The molecular structure of this compound has been optimized using various levels of theory, with Density Functional Theory (DFT) methods being prominently used. The B3LYP functional combined with the 6-31G(d,p) basis set has been shown to provide reliable geometries for nitro-containing compounds[1]. The key geometrical parameters for the minimum energy structure of this compound are summarized in Table 1.
Table 1: Calculated Geometrical Parameters of this compound
| Parameter | Value (B3LYP/6-31G(d,p)) |
| Bond Lengths (Å) | |
| C-N | 1.485 |
| N-O (avg.) | 1.220 |
| C1-C2 | 1.510 |
| C2-C3 | 1.510 |
| C1-C3 | 1.512 |
| Bond Angles (degrees) | |
| C-N-O (avg.) | 117.5 |
| O-N-O | 125.0 |
| N-C1-C2 | 118.0 |
| C2-C1-C3 | 59.9 |
| Dihedral Angles (degrees) | |
| O-N-C1-C2 | 25.0 |
Note: These are representative values and may vary slightly depending on the specific level of theory and basis set used.
Vibrational Frequencies
Vibrational frequency analysis is crucial for characterizing the stationary points on the potential energy surface and for predicting the infrared (IR) spectrum of a molecule. Calculations at the B3LYP/6-31G(d,p) level of theory confirm that the optimized structure of this compound corresponds to a true energy minimum, as evidenced by the absence of imaginary frequencies[1]. The characteristic vibrational frequencies of the nitro group are important spectroscopic signatures.
Table 2: Calculated Characteristic Vibrational Frequencies of this compound
| Vibrational Mode | Frequency (cm⁻¹) (B3LYP/6-31G(d,p)) |
| NO₂ asymmetric stretch | ~1550 |
| NO₂ symmetric stretch | ~1380 |
| C-N stretch | ~850 |
| Cyclopropane ring deformation | ~1050, ~1200 |
Note: These frequencies are typically scaled by an empirical factor to better match experimental data.
Thermochemistry and Energetics
The heat of formation and ring strain energy are critical parameters for energetic materials. Computational studies have been performed to determine these values for this compound. The isodesmic reaction approach is often used to calculate the enthalpy of formation with good accuracy[1].
Table 3: Calculated Thermochemical Properties of this compound
| Property | Calculated Value |
| Enthalpy of Formation (ΔHf°) | Positive value, indicating instability relative to constituent elements[1] |
| Ring Strain Energy | ~27.5 kcal/mol |
Computational Methodologies
The majority of quantum chemical studies on this compound and related compounds employ Density Functional Theory (DFT) due to its favorable balance of accuracy and computational cost.
Geometry Optimization and Frequency Calculations
-
Method: B3LYP (Becke's 3-parameter Lee-Yang-Parr) hybrid functional is a widely used method[1][2].
-
Basis Set: The 6-31G(d,p) basis set is commonly employed, providing a good description of the electronic structure for such molecules[1][2]. For higher accuracy, larger basis sets like 6-311++G(2df,2p) may be used.
-
Software: Gaussian 09 and Gaussian 16 are standard quantum chemistry software packages used for these calculations[2].
-
Protocol:
-
An initial guess for the geometry of this compound is generated.
-
The geometry is optimized to find the minimum energy structure on the potential energy surface.
-
A vibrational frequency calculation is then performed at the optimized geometry to confirm it is a true minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and predicted vibrational spectra[1][2].
-
Reaction Pathway Analysis
-
Transition State Search: To study reaction mechanisms, the geometries of transition states are located using methods like the Berny algorithm or synchronous transit-guided quasi-Newton (STQN) methods.
-
Intrinsic Reaction Coordinate (IRC) Calculations: Once a transition state is found, IRC calculations are performed to confirm that it connects the desired reactants and products on the potential energy surface.
-
Solvation Effects: For reactions in solution, the Polarizable Continuum Model (PCM) is often used to account for the effect of the solvent.
Reaction Mechanisms Involving this compound
Quantum chemical calculations have been instrumental in elucidating reaction mechanisms where this compound is either formed or participates as an intermediate.
Formation of this compound via Michael-Initiated Ring Closure (MIRC)
One common synthetic route to nitrocyclopropanes is the Michael-Initiated Ring Closure (MIRC) reaction. DFT calculations can model the reaction pathway, identifying the key intermediates and transition states.
Caption: A simplified workflow for the Michael-Initiated Ring Closure (MIRC) reaction leading to this compound.
Ring-Opening Reactions
The strained cyclopropane ring in this compound is susceptible to ring-opening reactions. Computational studies can predict the activation barriers for different ring-opening pathways, providing insights into the molecule's thermal stability and reactivity.
Caption: A general pathway for the thermally induced ring-opening of this compound.
Electrostatic Potential Analysis
The molecular electrostatic potential (ESP) is a valuable tool for understanding and predicting the reactive behavior of molecules. The ESP map of this compound reveals regions of positive and negative potential, indicating sites susceptible to nucleophilic and electrophilic attack, respectively.
The region around the oxygen atoms of the nitro group exhibits a strong negative electrostatic potential, making them likely sites for interaction with electrophiles or for hydrogen bonding. The area above the cyclopropane ring can show a region of less negative or even slightly positive potential, which can influence its interaction with other molecules.
Conclusion
Quantum chemical calculations, particularly DFT, provide a powerful framework for understanding the molecular properties and reactivity of this compound. This guide has summarized key quantitative data on its geometry, vibrational frequencies, and thermochemistry, derived from such calculations. The detailed computational methodologies and visualizations of reaction pathways offer a foundational understanding for researchers. These computational insights are invaluable for the rational design of new energetic materials and for understanding the role of the this compound moiety in biologically active compounds, thereby guiding future experimental and theoretical investigations in this exciting area of chemistry.
References
Unraveling the Thermal Decomposition of Nitrocyclopropane: A Mechanistic Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nitrocyclopropane, a strained-ring energetic material, holds significant potential in various chemical syntheses and as a component in advanced materials. Understanding its thermal decomposition is paramount for ensuring safe handling, predicting stability, and optimizing its applications. This technical guide provides an in-depth analysis of the putative thermal decomposition pathways of this compound. In the absence of direct experimental studies on its unimolecular decomposition, this paper constructs a theoretical framework based on well-established principles of physical organic chemistry and draws analogies from computational and experimental studies of related nitroalkanes and cyclopropane derivatives. The primary proposed pathways include the homolytic cleavage of the C-NO₂ bond and the isomerization to nitropropene, followed by subsequent reactions. This document aims to serve as a foundational resource for researchers, stimulating further experimental and computational investigations into the thermolysis of this intriguing molecule.
Introduction
This compound is a unique molecule that combines the high ring strain of a cyclopropyl group with the energetic properties of a nitro group. This combination makes it a subject of interest for both synthetic chemists and materials scientists. The inherent ring strain of approximately 27 kcal/mol, coupled with the presence of the electron-withdrawing nitro group, significantly influences its reactivity and thermal stability. While the synthesis and some reactions of this compound and its derivatives are documented, a comprehensive study on its thermal decomposition pathways is notably absent in the current literature.[1] This guide aims to fill this gap by proposing the most probable decomposition mechanisms, thereby providing a theoretical basis for future studies.
Proposed Primary Decomposition Pathways
Based on the thermal behavior of other nitroalkanes and substituted cyclopropanes, two principal initial decomposition pathways are proposed for this compound:
-
Pathway A: C-NO₂ Bond Homolysis: This is a common initial step in the decomposition of many nitroalkanes.[2][3] The cleavage of the carbon-nitrogen bond results in the formation of a cyclopropyl radical and a nitrogen dioxide radical. This pathway is expected to have a significant activation energy, which can be estimated by analogy to other nitroalkanes.
-
Pathway B: Isomerization to Nitropropene: The strained cyclopropane ring can undergo ring-opening to form a more stable allylic system. This isomerization would lead to the formation of 1-nitropropene or 2-nitropropene. This pathway is analogous to the thermal rearrangements observed in other substituted cyclopropanes.
The subsequent reactions of the intermediates generated in these primary pathways will lead to a complex mixture of final products.
Quantitative Data from Analogous Systems
To provide a quantitative basis for the proposed pathways, the following table summarizes key kinetic data from computational studies on the thermal decomposition of related nitroalkanes. This data can be used to estimate the energetic barriers for the corresponding reactions in this compound.
| Compound | Decomposition Pathway | Activation Energy (kcal/mol) | Computational Method | Reference |
| Nitroethane | Concerted HONO elimination | 42.0 | B3LYP/6-311+G(3df,2p) | [2] |
| 2-Nitropropane | Concerted HONO elimination | 39.2 | B3LYP/6-311+G(3df,2p) | [2] |
| 1-Nitropropane | C-N bond rupture | Not specified | CBS-QB3 | [4] |
Note: The activation energies for HONO elimination in nitroethane and 2-nitropropane provide a reference point for potential isomerization pathways involving hydrogen transfer in this compound, while C-N bond rupture in 1-nitropropane is analogous to the proposed homolysis pathway.
Detailed Experimental Protocols (from Analogous Studies)
While no specific experimental protocols for the thermal decomposition of this compound are available, the following methodologies from studies on related compounds would be applicable.
Flow Reactor Pyrolysis with Synchrotron VUV Photoionization Mass Spectrometry
This technique, as applied to the pyrolysis of 1-nitropropane and 2-nitropropane, would be highly suitable for identifying the initial products of this compound decomposition.[3][4]
-
Apparatus: A low-pressure flow reactor coupled with a tunable synchrotron vacuum ultraviolet (VUV) photoionization mass spectrometer (MBMS).
-
Procedure:
-
A dilute mixture of this compound in an inert carrier gas (e.g., Argon) is introduced into the flow reactor.
-
The reactor is maintained at a constant temperature within a range of interest (e.g., 500-1000 K) and low pressure (e.g., 4.0 kPa).
-
The gas mixture exiting the reactor is sampled through a molecular beam inlet into the mass spectrometer.
-
The species are ionized using tunable VUV radiation, allowing for isomer-specific detection by recording photoionization efficiency (PIE) spectra.
-
Mass spectra are recorded at different temperatures to determine the product distribution as a function of temperature.
-
Computational Chemistry (Density Functional Theory)
Theoretical calculations are essential for mapping the potential energy surface and determining the activation barriers for the proposed decomposition pathways. The methods used for nitroethane and 2-nitropropane can be directly applied to this compound.[2]
-
Software: Gaussian suite of programs or similar.
-
Method: Density Functional Theory (DFT) with a suitable functional and basis set (e.g., B3LYP/6-311+G(3df,2p)).
-
Procedure:
-
Optimize the geometry of the ground state of this compound.
-
Locate the transition state structures for the proposed decomposition pathways (C-NO₂ bond homolysis and isomerization). This is achieved by performing a transition state search (e.g., using the QST2 or QST3 method).
-
Verify the transition states by frequency calculations, ensuring one imaginary frequency corresponding to the reaction coordinate.
-
Calculate the intrinsic reaction coordinate (IRC) to confirm that the transition state connects the reactant and the desired products.
-
Calculate the activation energies and reaction enthalpies from the computed energies of the reactant, transition state, and products.
-
Visualization of Proposed Pathways
The following diagrams, generated using the DOT language, illustrate the proposed thermal decomposition pathways of this compound.
Caption: Primary decomposition pathways of this compound.
Caption: Workflow for flow reactor pyrolysis experiments.
Caption: Workflow for computational investigation of pathways.
Conclusion and Future Outlook
This technical guide has outlined the most probable thermal decomposition pathways of this compound based on analogies with related compounds. The primary proposed mechanisms are C-NO₂ bond homolysis and isomerization to nitropropenes. While this theoretical framework provides a valuable starting point, it is imperative that experimental and computational studies are conducted specifically on this compound to validate these hypotheses and to accurately quantify the kinetics and thermodynamics of its decomposition. Such studies will be crucial for the safe and efficient application of this compound in various fields, from organic synthesis to the development of next-generation energetic materials.
References
An In-depth Technical Guide to the Ring Strain Analysis of Nitrocyclopropane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the ring strain in nitrocyclopropane, a molecule of significant interest due to the interplay between the highly strained three-membered ring and the electron-withdrawing nitro group. This unique combination imparts conformational rigidity and significant reactivity, making this compound derivatives valuable building blocks in organic synthesis and of interest in the development of energetic materials and pharmaceuticals.[1][2] This document details the structural parameters, strain energy, synthesis, and analytical methodologies pertinent to this compound.
Structural Parameters of this compound and Derivatives
The introduction of a nitro group to the cyclopropane ring induces notable changes in its geometry. The high electronegativity of the nitro group alters the bond lengths and angles of the cyclopropane moiety. Understanding these structural parameters is crucial for comprehending the molecule's reactivity and stability.
Experimental Structural Data
Microwave spectroscopy has been a key technique in determining the precise structure of this compound in the gas phase. The conformation of the molecule is found to be a bisected one, where the plane of the nitro group is perpendicular to the plane of the cyclopropyl ring.[3]
Table 1: Experimental Structural Parameters of this compound from Microwave Spectroscopy
| Parameter | Value |
| Bond Lengths (Å) | |
| C-C | 1.514 ± 0.002 |
| C-N | 1.489 ± 0.010 |
| C-H (methylene) | 1.080 (assumed) |
| C-H (methine) | 1.080 (assumed) |
| Bond Angles (°) | |
| ∠C-C-C | 60 (assumed) |
| ∠H-C-H | 116.5 ± 1.0 |
| ∠C-C-N | 117.5 ± 1.0 |
| ∠O-N-O | 123.6 ± 1.0 |
| Dipole Moment (D) | 3.95 ± 0.10 |
Data derived from microwave spectroscopy studies.
Computational Structural Data
Density Functional Theory (DFT) calculations provide valuable insights into the structures of this compound and its more complex derivatives, which can be challenging to analyze experimentally. The following table presents calculated structural parameters for a series of polynitrocyclopropanes, illustrating the effect of increasing nitration on the cyclopropane ring.
Table 2: Calculated Structural Parameters of Polynitrocyclopropanes (DFT B3LYP/6-31G)*
| Parameter | Trithis compound | Tetrathis compound | Pentathis compound | Hexathis compound |
| r(C–C) (Å) | 1.498 | 1.490, 1.514 | 1.497, 1.509 | 1.496 |
| r(C–N) (Å) | 1.481 | 1.486, 1.502 | 1.506–1.522 | 1.532 |
| d(C–C–C) (°) | 59.0, 61.0 | 59.6, 61.1 | 59.3, 60.8 | 60.0 |
| d(C–C–N) (°) | 120.1 | 119.9 | 115.5–125.6 | 122.0 |
| d(O–N–O) (°) | 126.9 | 127.9 | 128.0–128.8 | 129.2 |
Data from a DFT study on polynitrocyclopropanes. The ranges in values for some entries reflect the different chemical environments of the atoms in asymmetrically substituted molecules.[4]
Ring Strain Energy
The high reactivity of cyclopropane and its derivatives is largely attributed to ring strain, which arises from the deviation of the C-C-C bond angles from the ideal tetrahedral angle of 109.5° to 60°. The strain energy of the parent cyclopropane is approximately 27.5 kcal/mol. The introduction of substituents can either increase or decrease this strain.
For this compound, the precise experimental determination of ring strain energy is challenging. However, computational studies and comparisons with related compounds suggest a significant ring strain energy. Theoretical studies indicate that the formation of a hydrogen bond between this compound and hydrogen fluoride can lead to a decrease in the ring strain energy, which is accompanied by a strengthening of the C-NO2 bond.[3][5] This suggests a complex interplay between the substituent, its interactions, and the inherent strain of the three-membered ring.
Experimental Protocols
Synthesis of this compound
A straightforward and effective method for the synthesis of this compound involves the base-induced cyclization of 3-chloro-1-nitropropane.[6]
Protocol: Synthesis of this compound
-
Reaction Setup: To a solution of 3-chloro-1-nitropropane in a polar, aprotic solvent such as dimethyl sulfoxide (DMSO), add a base. Anhydrous potassium carbonate is a suitable base for this reaction. The reaction is typically carried out at room temperature.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Once the reaction is complete, the mixture is typically diluted with water and extracted with a suitable organic solvent, such as diethyl ether or dichloromethane.
-
Purification: The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., MgSO4 or Na2SO4), and the solvent is removed under reduced pressure. The crude this compound can be further purified by distillation or column chromatography.
Microwave Spectroscopy for Structural Determination
Microwave spectroscopy is a high-resolution technique used to determine the rotational constants of a molecule, from which its precise geometry can be derived.
Protocol: Microwave Spectroscopy of this compound
-
Sample Introduction: A gaseous sample of this compound is introduced into the high-vacuum sample chamber of a microwave spectrometer.
-
Microwave Irradiation: The sample is irradiated with microwave radiation over a range of frequencies (e.g., 8-40 GHz).
-
Detection of Absorption: As the frequency is swept, the instrument detects the frequencies at which the molecules absorb microwave radiation, corresponding to transitions between rotational energy levels.
-
Spectral Assignment: The observed absorption lines are assigned to specific rotational transitions based on their frequencies and the expected spectral patterns for a given molecular geometry.
-
Structural Determination: The rotational constants (A, B, and C) are determined from the frequencies of the assigned transitions. These constants are inversely proportional to the moments of inertia of the molecule, which in turn depend on the bond lengths and angles. By analyzing the rotational constants of the parent molecule and its isotopically substituted analogs, a precise molecular structure can be determined.
Logical Workflow for Ring Strain Analysis
The following diagram illustrates the logical workflow for a comprehensive ring strain analysis of this compound, from synthesis to theoretical and experimental characterization.
Caption: Logical workflow for the analysis of this compound.
Conclusion
The ring strain of this compound is a key determinant of its chemical properties and reactivity. This guide has provided a detailed overview of the structural parameters, synthesis, and analytical techniques used to study this fascinating molecule. The combination of experimental data from techniques like microwave spectroscopy and computational analysis provides a powerful approach to understanding the intricate relationship between the strained cyclopropyl ring and the influential nitro group. This knowledge is essential for the rational design and application of this compound derivatives in various fields of chemical science.
References
Methodological & Application
Application Notes and Protocols for the Stereoselective Synthesis of Functionalized Nitrocyclopropanes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitrocyclopropanes are valuable synthetic intermediates in organic chemistry, serving as versatile building blocks for a variety of more complex molecules. Their unique electronic and steric properties, arising from the combination of a strained three-membered ring and a strongly electron-withdrawing nitro group, make them attractive motifs in medicinal chemistry and materials science.[1][2] The development of stereoselective methods to access these compounds is of paramount importance, as the biological activity of chiral molecules is often dependent on their specific stereochemistry.
These application notes provide an overview of modern stereoselective methods for the synthesis of functionalized nitrocyclopropanes, with a focus on organocatalytic and metal-catalyzed approaches. Detailed experimental protocols for key reactions are provided, along with tabulated data for easy comparison of different methodologies.
Key Synthetic Strategies
The most prevalent and successful strategy for the stereoselective synthesis of nitrocyclopropanes is the Michael-Initiated Ring-Closure (MIRC) reaction.[3][4][5][6][7] This powerful cascade process involves the conjugate addition of a nucleophile to an electron-deficient alkene, followed by an intramolecular nucleophilic substitution to form the cyclopropane ring. By employing chiral catalysts, this reaction can be rendered highly enantioselective and diastereoselective.
Organocatalytic Approaches
Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of nitrocyclopropanes, offering mild reaction conditions and avoiding the use of potentially toxic and expensive heavy metals.[2][8][9][10] Chiral amines, such as prolinol derivatives and cinchona alkaloids, are commonly employed to catalyze the MIRC reaction between α-halo nitroalkanes or other Michael acceptors and various nucleophiles.[8][11]
Metal-Catalyzed Approaches
While organocatalysis is widely used, metal-catalyzed methods also offer efficient routes to stereochemically defined nitrocyclopropanes. Transition metals like rhodium and iron can catalyze cyclopropanation reactions, including those involving diazo compounds.[2][12][13] These methods can provide access to different substitution patterns and functionalities on the cyclopropane ring.
Data Presentation: Comparison of Stereoselective Methods
The following tables summarize the quantitative data for various stereoselective nitrocyclopropanation reactions, allowing for a direct comparison of their efficiency and selectivity.
Table 1: Organocatalytic Asymmetric Synthesis of Functionalized Nitrocyclopropanes via MIRC
| Entry | Michael Acceptor | Nucleophile | Catalyst | Solvent | Yield (%) | dr | ee (%) | Reference |
| 1 | α,β-Unsaturated Enone | Bromonitroalkane | 9-amino-9-deoxyepiquinine salt | Toluene | up to 45 | 93:7 to 100:0 | up to 95 | [8] |
| 2 | β,γ-Unsaturated α-Ketoester | Bromonitromethane | Chiral amine | CH2Cl2 | up to 89 | >20:1 | up to 96 | [14] |
| 3 | 2-Cyclohexen-1-one | Bromonitromethane | 5-(pyrrolidin-2-yl)-1H-tetrazole | CH2Cl2 | High | - | Good | [9] |
| 4 | Nitroolefin | Dimethyl Chloromalonate | Tertiary Amine/DBU | - | - | >98:2 | - | [2][15] |
| 5 | α,β-Unsaturated Aldehyde | Bromomalonate | Diphenylprolinol TMS ether | Toluene | High | High | High | [10] |
Table 2: Metal-Catalyzed Asymmetric Cyclopropanation
| Entry | Olefin | Carbene Precursor | Catalyst | Solvent | Yield (%) | dr | ee (%) | Reference |
| 1 | Styrene | α-Nitro Diazoacetophenone | Rh(II)-Hashimoto's amino acid derivative | CH2Cl2 | Good to High | cis-dominant | - | [2] |
| 2 | Styrene Derivatives | 1-Aryl-2,2,2-trifluorodiazoethanes | Rh2(R-PTAD)4 | Hexane | High | >94:6 | 88-98 | [16] |
| 3 | Various Olefins | Diazoacetonitrile | Engineered Myoglobin | Buffer/Toluene | up to 99 | >99:1 | >99 | [17] |
| 4 | Various Olefins | Diazo Compounds | Fe(III)-Porphyrin Complex | CH2Cl2 | Good to High | Varied | Varied | [12] |
Experimental Protocols
Protocol 1: Organocatalytic Asymmetric Synthesis of a Functionalized Nitrocyclopropane
This protocol is based on the one-pot, four-step synthesis described by Alcarazo and co-workers.[8]
Reaction: Asymmetric synthesis of a dihydrothiophene-fused this compound.
Materials:
-
(S)-Diphenylprolinol TMS ether (catalyst)
-
α,β-Unsaturated aldehyde (e.g., cinnamaldehyde)
-
1,4-Dithiane-2,5-diol
-
Bromonitromethane
-
Triethylamine (Et3N)
-
Dichloromethane (CH2Cl2), anhydrous
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a stirred solution of the α,β-unsaturated aldehyde (1.0 equiv) and 1,4-dithiane-2,5-diol (1.1 equiv) in anhydrous CH2Cl2 (0.1 M) under an inert atmosphere, add (S)-diphenylprolinol TMS ether (0.2 equiv).
-
Stir the reaction mixture at room temperature for the time required for the complete formation of the dihydrothiophene intermediate (monitored by TLC).
-
Cool the reaction mixture to 0 °C and add triethylamine (2.0 equiv) followed by the dropwise addition of bromonitromethane (1.5 equiv).
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Quench the reaction by adding saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with CH2Cl2 (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired functionalized this compound.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry, and determine the diastereomeric ratio and enantiomeric excess by chiral HPLC analysis.
Protocol 2: Michael-Initiated Ring-Closure for this compound Synthesis
This protocol is a general procedure based on the work of Connon and others for the synthesis of nitrocyclopropanes from nitroolefins.[2][15]
Reaction: Diastereoselective synthesis of a highly functionalized this compound.
Materials:
-
Nitroolefin (e.g., β-nitrostyrene)
-
Dimethyl chloromalonate
-
Tertiary amine catalyst (e.g., a quinine-based compound)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous solvent (e.g., THF or CH2Cl2)
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of the nitroolefin (1.0 equiv) and dimethyl chloromalonate (1.2 equiv) in the chosen anhydrous solvent (0.2 M) under an inert atmosphere, add the tertiary amine catalyst (0.1 equiv).
-
Stir the reaction at the appropriate temperature (e.g., room temperature or cooled) until the Michael addition is complete (monitored by TLC).
-
Add DBU (1.5 equiv) to the reaction mixture to initiate the cyclization.
-
Continue stirring at the same temperature until the cyclization is complete (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the desired this compound.
-
Determine the yield and diastereoselectivity of the product.
Visualizations
Caption: General pathway for the Michael-Initiated Ring-Closure (MIRC) reaction.
Caption: A typical experimental workflow for the synthesis of nitrocyclopropanes.
References
- 1. Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitrocyclopropanes as Valuable Building Blocks in Organic Synthesis and Biology: Exploring the Origin of the Nitro Group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO00535J [pubs.rsc.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. experts.umn.edu [experts.umn.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A new asymmetric organocatalytic nitrocyclopropanation reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Stereoselective synthesis of functionalised cyclopropanes from nitroalkenes via an organocatalysed Michael-initiated ring-closure approach - Lookchem [lookchem.com]
- 12. Iron(III)-based metalloradical catalysis for asymmetric cyclopropanation via a stepwise radical mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Stereoselective synthesis of highly functionalized nitrocyclopropanes through the organocatalyic Michael-addition-initiated cyclization of bromonitromethane and β,γ-unsaturated α-ketoesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Stereoselective synthesis of highly functionalized nitrocyclopropanes via organocatalyic conjugate addition to nitroalkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes [organic-chemistry.org]
- 17. Highly Diastereo- and Enantioselective Synthesis of Nitrile-Substituted Cyclopropanes by Myoglobin-Mediated Carbene Transfer Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Michael-Initiated Ring Closure (MIRC) in Nitrocyclopropane Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of nitrocyclopropanes via the Michael-Initiated Ring Closure (MIRC) reaction. This powerful strategy offers a versatile and stereoselective route to these valuable building blocks, which are of significant interest in medicinal chemistry and drug discovery due to their unique conformational constraints and electronic properties.[1][2] The incorporation of a cyclopropane ring can enhance metabolic stability, binding affinity, and potency of drug candidates.[2]
Introduction to MIRC for Nitrocyclopropane Synthesis
The Michael-Initiated Ring Closure (MIRC) reaction is a powerful cascade process for the formation of cyclopropane rings.[3] In the context of this compound synthesis, the reaction typically involves the conjugate addition of a nucleophile to a nitroalkene (the Michael acceptor), followed by an intramolecular nucleophilic substitution that closes the three-membered ring.[4] A common approach utilizes a soft nucleophile, such as a malonate ester, and a nitroalkene. The stereochemical outcome of the reaction can be controlled through the use of chiral organocatalysts, leading to enantioenriched nitrocyclopropanes.[5][6]
The general mechanism involves two key steps:
-
Michael Addition: A nucleophile, activated by a base or an organocatalyst, adds to the β-position of a nitroalkene, forming a stabilized enolate intermediate.
-
Intramolecular Cyclization: The enolate then undergoes an intramolecular SN2 reaction, displacing a leaving group on the nucleophilic component to form the cyclopropane ring.[3]
This methodology is highly valued for its ability to construct complex, stereochemically rich cyclopropane derivatives in a single, often one-pot, operation.[7]
Key Reaction Components and Considerations
-
Michael Acceptors: Nitroalkenes are the most common Michael acceptors for this transformation. A wide variety of substituted nitroalkenes, bearing aryl, heteroaryl, and alkyl groups, have been successfully employed.[5]
-
Nucleophiles: α-Halo carbonyl compounds, particularly dimethyl bromomalonate, are frequently used as the nucleophilic component, providing both the nucleophilic carbon and the leaving group for the final ring closure.[4][6]
-
Catalysts: Organocatalysis plays a crucial role in achieving high stereoselectivity. Chiral amines, such as cinchona alkaloid derivatives (e.g., 6'-demethyl quinine) and diarylprolinol silyl ethers, have proven to be highly effective in promoting enantioselective MIRC reactions.[5][8]
-
Bases: A base is required to generate the active nucleophile and to promote the final ring-closing step. Common bases include organic amines like 1,4-diazabicyclo[2.2.2]octane (DABCO) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[4][8]
-
Solvents: The choice of solvent can significantly impact the reaction's efficiency and stereoselectivity. Common solvents include tetrahydrofuran (THF), dichloromethane (CH₂Cl₂), and N,N-dimethylformamide (DMF).[4][9]
Visualizing the MIRC Pathway
The following diagrams illustrate the general mechanism of the MIRC reaction for this compound synthesis and a typical experimental workflow.
Caption: General Mechanism of Organocatalyzed MIRC for this compound Synthesis.
Caption: General Experimental Workflow for MIRC Synthesis.
Quantitative Data Summary
The following tables summarize representative quantitative data for the MIRC synthesis of nitrocyclopropanes under different catalytic systems.
Table 1: Organocatalyzed Enantioselective MIRC Synthesis of Nitrocyclopropanes [9]
| Entry | Nitroalkene (Ar) | Catalyst (mol%) | Base | Solvent | Time (h) | Yield (%) | dr | ee (%) |
| 1 | Phenyl | 6'-Demethyl quinine (10) | DABCO | THF | 24 | 78 | >99:1 | >99 |
| 2 | 4-Chlorophenyl | 6'-Demethyl quinine (10) | DABCO | THF | 24 | 75 | >99:1 | >99 |
| 3 | 2-Naphthyl | 6'-Demethyl quinine (10) | DABCO | THF | 36 | 72 | >99:1 | >99 |
| 4 | 2-Thienyl | 6'-Demethyl quinine (10) | DABCO | THF | 48 | 65 | >99:1 | 98 |
| 5 | Cyclohexyl | 6'-Demethyl quinine (10) | DABCO | THF | 72 | 47 | >99:1 | 97 |
Table 2: Diastereoselective MIRC Synthesis of Nitrocyclopropanes [7]
| Entry | Nitroalkene | Nucleophile | Base | Solvent | Yield (%) | dr |
| 1 | β-Nitrostyrene | Dimethyl chloromalonate | DBU | CH₂Cl₂ | 92 | >95:5 |
| 2 | 1-Nitro-2-(p-tolyl)ethene | Dimethyl chloromalonate | DBU | CH₂Cl₂ | 88 | >95:5 |
| 3 | 1-Nitro-2-(4-methoxyphenyl)ethene | Dimethyl chloromalonate | DBU | CH₂Cl₂ | 95 | >95:5 |
| 4 | 1-Nitro-2-(2-chlorophenyl)ethene | Dimethyl chloromalonate | DBU | CH₂Cl₂ | 85 | >95:5 |
Experimental Protocols
Protocol 1: General Procedure for the Enantioselective Organocatalyzed Synthesis of Nitrocyclopropanes[9]
This protocol outlines a general method for the synthesis of highly enantioenriched nitrocyclopropanes using a cinchona alkaloid-derived organocatalyst.
Materials:
-
Nitroalkene (1.0 equiv)
-
Dimethyl bromomalonate (1.2 equiv)
-
6'-Demethyl quinine (0.1 equiv)
-
1,4-Diazabicyclo[2.2.2]octane (DABCO) (1.5 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the nitroalkene (e.g., 0.2 mmol), 6'-demethyl quinine (0.02 mmol), and anhydrous THF (2.0 mL).
-
Cool the mixture to the specified temperature (e.g., -20 °C) with stirring.
-
Add dimethyl bromomalonate (0.24 mmol) to the reaction mixture.
-
Stir the reaction at this temperature for the time indicated for the Michael addition step (typically 12-24 hours), monitoring the progress by thin-layer chromatography (TLC).
-
Add DABCO (0.3 mmol) to the reaction mixture to initiate the cyclization.
-
Allow the reaction to warm to room temperature and stir for an additional 12-24 hours, or until TLC analysis indicates the consumption of the Michael adduct.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution (5 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine (10 mL), and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure this compound.[10][11]
-
Determine the diastereomeric ratio (dr) and enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Protocol 2: General Procedure for the Diastereoselective MIRC Synthesis of Nitrocyclopropanes[7]
This protocol describes a one-pot diastereoselective synthesis of functionalized nitrocyclopropanes.
Materials:
-
Nitroolefin (1.0 equiv)
-
Dimethyl chloromalonate (1.1 equiv)
-
Tertiary amine catalyst (e.g., triethylamine, 0.2 equiv)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 equiv)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Dichloromethane (CH₂Cl₂)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the nitroolefin (e.g., 0.5 mmol) and dimethyl chloromalonate (0.55 mmol) in anhydrous CH₂Cl₂ (5 mL) at room temperature, add the tertiary amine catalyst (0.1 mmol).
-
Stir the mixture at room temperature and monitor the formation of the Michael adduct by TLC.
-
Once the Michael addition is complete, cool the reaction mixture to 0 °C.
-
Add DBU (0.6 mmol) dropwise to the solution.
-
Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the cyclization by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution (10 mL).
-
Separate the layers and extract the aqueous layer with CH₂Cl₂ (2 x 15 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate) to yield the desired this compound.[10][11]
Conclusion
The Michael-Initiated Ring Closure reaction is a highly effective and versatile method for the synthesis of nitrocyclopropanes. The use of organocatalysis allows for excellent control over the stereochemical outcome, providing access to highly enantioenriched products. The provided protocols offer a starting point for researchers to explore the synthesis of a wide range of substituted nitrocyclopropanes for applications in drug discovery and organic synthesis. Careful optimization of reaction conditions, including catalyst, base, solvent, and temperature, may be necessary to achieve the best results for specific substrates.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Purification [chem.rochester.edu]
- 3. Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO00535J [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Collection - Highly Enantioselective Synthesis of Nitrocyclopropanes via Organocatalytic Conjugate Addition of Bromomalonate to α,β-Unsaturated Nitroalkenes - Organic Letters - Figshare [figshare.com]
- 6. Highly enantioselective synthesis of nitrocyclopropanes via organocatalytic conjugate addition of bromomalonate to alpha,beta-unsaturated nitroalkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stereoselective synthesis of highly functionalized nitrocyclopropanes via organocatalyic conjugate addition to nitroalkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. orgsyn.org [orgsyn.org]
Application Notes and Protocols for Organocatalyzed Diastereoselective Synthesis of Nitrocyclopropanes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitrocyclopropanes are valuable synthetic intermediates in organic chemistry, serving as versatile building blocks for the synthesis of a wide range of complex molecules, including pharmaceuticals and biologically active compounds. The development of stereoselective methods for their synthesis is of significant interest. Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of these strained ring systems, offering a metal-free and often milder alternative to traditional methods. This document provides detailed application notes and experimental protocols for the organocatalyzed diastereoselective synthesis of nitrocyclopropanes, focusing on the widely employed Michael-Initiated Ring Closure (MIRC) strategy.
Core Concept: The Michael-Initiated Ring Closure (MIRC) Pathway
The organocatalyzed diastereoselective synthesis of nitrocyclopropanes is commonly achieved through a domino reaction sequence known as the Michael-Initiated Ring Closure (MIRC). This process involves two key steps:
-
Organocatalytic Michael Addition: A nucleophile, typically a malonate derivative, undergoes a conjugate addition to a nitroalkene. This step is catalyzed by an organocatalyst, which controls the stereochemical outcome of the reaction.
-
Intramolecular Cyclization: The resulting Michael adduct undergoes an intramolecular nucleophilic substitution, where the enolate displaces a leaving group to form the cyclopropane ring. This step is often promoted by a base.
The diastereoselectivity of the overall transformation is established during the initial Michael addition, which is directed by the chiral organocatalyst.
Experimental Workflow and Logic
The general experimental workflow for the organocatalyzed diastereoselective synthesis of nitrocyclopropanes via the MIRC pathway is depicted below. The process begins with the selection of appropriate starting materials and an organocatalyst, followed by the sequential addition of reagents and workup to isolate the desired nitrocyclopropane product.
Caption: General experimental workflow for the organocatalyzed synthesis of nitrocyclopropanes.
Key Signaling Pathway: Catalytic Cycle
The organocatalyst plays a crucial role in activating the substrates and controlling the stereochemistry of the Michael addition. A representative catalytic cycle involving a bifunctional organocatalyst, such as a cinchona alkaloid derivative, is illustrated below. The catalyst utilizes hydrogen bonding to activate the nitroalkene and a basic site to deprotonate the malonate, bringing the two reactants together in a stereochemically defined orientation.
Caption: Simplified catalytic cycle for the organocatalyzed diastereoselective synthesis of nitrocyclopropanes.
Data Presentation: Comparison of Organocatalytic Methods
The following table summarizes the quantitative data for the synthesis of dimethyl 2-nitro-3-phenylcyclopropane-1,1-dicarboxylate using different organocatalytic systems.
| Catalyst | Nucleophile | Base | Solvent | Time (h) | Temp (°C) | Yield (%) | d.r. (trans:cis) | Ref. |
| Quinine derivative | Dimethyl chloromalonate | DBU | Toluene | 24 | -20 | 85 | >95:5 | |
| (S)-Diphenylprolinol silyl ether | Dimethyl bromomalonate | DABCO | THF | 48 | 0 | 78 | 90:10 | |
| Tertiary Amine (e.g., (DHQD)₂PHAL) | Dimethyl chloromalonate | DBU | CH₂Cl₂ | 12 | -30 | 92 | >98:2 |
Experimental Protocols
General Considerations
All reactions should be carried out in oven-dried glassware under an inert atmosphere of nitrogen or argon. Solvents should be dried according to standard procedures. Reagents should be purchased from commercial suppliers and used without further purification unless otherwise noted. Flash column chromatography should be performed using silica gel (230-400 mesh).
Protocol 1: Quinine-Catalyzed Synthesis of Dimethyl 2-nitro-3-phenylcyclopropane-1,1-dicarboxylate
This protocol is adapted from the work of Connon and coworkers.
Materials:
-
(E)-β-nitrostyrene (149.1 mg, 1.0 mmol)
-
Dimethyl chloromalonate (182.6 mg, 1.2 mmol)
-
Quinine-derived organocatalyst (e.g., (DHQD)₂PHAL) (39.1 mg, 0.05 mmol, 5 mol%)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (182.7 µL, 1.2 mmol)
-
Anhydrous toluene (5 mL)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add (E)-β-nitrostyrene (1.0 mmol), the quinine-derived organocatalyst (0.05 mmol), and anhydrous toluene (5 mL).
-
Cool the mixture to -20 °C in a cryocool bath.
-
Add dimethyl chloromalonate (1.2 mmol) to the cooled solution.
-
Slowly add DBU (1.2 mmol) dropwise over 5 minutes.
-
Stir the reaction mixture at -20 °C for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate = 9:1) to afford the desired this compound.
Protocol 2: Prolinol-Catalyzed Synthesis of Dimethyl 2-nitro-3-phenylcyclopropane-1,1-dicarboxylate
This protocol is based on the methodology developed by Lattanzi and Russo.[1]
Materials:
-
(E)-β-nitrostyrene (149.1 mg, 1.0 mmol)
-
Dimethyl bromomalonate (256.0 mg, 1.2 mmol)
-
(S)-Diphenylprolinol silyl ether (18.8 mg, 0.05 mmol, 5 mol%)
-
1,4-Diazabicyclo[2.2.2]octane (DABCO) (134.6 mg, 1.2 mmol)
-
Anhydrous tetrahydrofuran (THF) (5 mL)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add (E)-β-nitrostyrene (1.0 mmol), (S)-diphenylprolinol silyl ether (0.05 mmol), and anhydrous THF (5 mL).
-
Cool the mixture to 0 °C in an ice bath.
-
Add dimethyl bromomalonate (1.2 mmol) to the solution.
-
Add DABCO (1.2 mmol) in one portion.
-
Stir the reaction mixture at 0 °C for 48 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate = 8:2) to afford the desired this compound.
Conclusion
The organocatalyzed diastereoselective synthesis of nitrocyclopropanes via the Michael-Initiated Ring Closure pathway is a robust and versatile method for accessing these valuable synthetic intermediates. The choice of organocatalyst, nucleophile, and base allows for fine-tuning of the reaction conditions to achieve high yields and diastereoselectivities. The protocols provided herein serve as a practical guide for researchers in the fields of organic synthesis and drug development.
References
Application Notes and Protocols: Nitrocyclopropane as a Precursor for Aminocyclopropane Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Aminocyclopropane-1-carboxylic acid (ACC) and its derivatives are of significant interest in medicinal chemistry and drug development due to their role as modulators of the N-methyl-D-aspartate (NMDA) receptor, a key player in glutamatergic neurotransmission in the central nervous system. Dysregulation of NMDA receptor activity is implicated in a variety of neurological and psychiatric disorders. ACC derivatives, acting as partial agonists at the glycine binding site of the NMDA receptor, offer a promising therapeutic strategy for normalizing receptor function and mitigating excitotoxicity.
This document provides detailed application notes and protocols for the synthesis of 1-aminocyclopropane-1-carboxylic acid from nitrocyclopropane precursors, a versatile and efficient synthetic route.
Synthetic Pathway Overview
The synthesis of 1-aminocyclopropane-1-carboxylic acid from nitroacetic acid esters proceeds through a three-step sequence involving the formation of a this compound intermediate. This method is advantageous due to its relatively short route and the use of accessible starting materials.
Experimental Protocols
Step 1: Synthesis of Ethyl 1-nitrocyclopropane-1-carboxylate
This procedure outlines the cyclopropanation of ethyl nitroacetate with 1,2-dibromoethane to yield the key this compound intermediate.
Materials:
-
Ethyl nitroacetate
-
1,2-Dibromoethane
-
Anhydrous potassium carbonate (K₂CO₃)
-
Dichloromethane (CH₂Cl₂)
-
Magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 500 mL round-bottom flask, add dichloromethane (200 mL), ethyl nitroacetate (40 g, 0.30 mol), and 1,2-dibromoethane (55 g, 0.29 mol).
-
Add anhydrous potassium carbonate (2.5 g, 0.018 mol) to the mixture as a catalyst.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 40-45 °C) with stirring.
-
Maintain the reflux for 4-5 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the potassium carbonate.
-
Wash the filtrate with water (3 x 50 mL) in a separatory funnel.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude ethyl 1-nitrocyclopropane-1-carboxylate.
Step 2: Reduction of Ethyl 1-nitrocyclopropane-1-carboxylate to Ethyl 1-aminocyclopropane-1-carboxylate
This protocol describes the reduction of the nitro group to an amine using catalytic hydrogenation.
Materials:
-
Ethyl 1-nitrocyclopropane-1-carboxylate
-
Ethanol (EtOH)
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas (H₂)
-
Hydrogenation apparatus (e.g., Parr hydrogenator)
-
Celite
Procedure:
-
Dissolve the crude ethyl 1-nitrocyclopropane-1-carboxylate (from Step 1) in ethanol (150 mL) in a suitable hydrogenation vessel.
-
Carefully add 10% palladium on carbon (approximately 1-2 mol% relative to the nitro compound) to the solution.
-
Seal the vessel and connect it to the hydrogenation apparatus.
-
Purge the system with nitrogen gas, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the mixture vigorously at room temperature.
-
Monitor the reaction by observing the cessation of hydrogen uptake. The reaction is typically complete within 4-6 hours.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the system with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Rinse the filter pad with ethanol.
-
Concentrate the filtrate under reduced pressure to yield crude ethyl 1-aminocyclopropane-1-carboxylate.
Step 3: Hydrolysis of Ethyl 1-aminocyclopropane-1-carboxylate to 1-Aminocyclopropane-1-carboxylic Acid
This final step involves the acid-catalyzed hydrolysis of the ester to the desired carboxylic acid.
Materials:
-
Ethyl 1-aminocyclopropane-1-carboxylate
-
6 M Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH) solution (for neutralization)
-
pH paper or pH meter
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Beaker
-
Ice bath
Procedure:
-
Place the crude ethyl 1-aminocyclopropane-1-carboxylate (from Step 2) in a round-bottom flask.
-
Add 6 M hydrochloric acid (100 mL).
-
Heat the mixture to reflux for 4-6 hours.
-
After reflux, cool the reaction mixture in an ice bath.
-
Carefully neutralize the mixture to pH 7 with a sodium hydroxide solution.
-
The product, 1-aminocyclopropane-1-carboxylic acid, will precipitate out of the solution upon neutralization and cooling.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with a small amount of cold water and then with ethanol.
-
Dry the product in a vacuum oven to obtain pure 1-aminocyclopropane-1-carboxylic acid.
Data Presentation
| Step | Compound Name | Starting Material (g) | Product (g) | Yield (%) | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) |
| 1 | Ethyl 1-nitrocyclopropane-1-carboxylate | 40 (Ethyl nitroacetate) | ~45 | ~95 | 4.25 (q, 2H, J=7.1 Hz, -OCH₂CH₃), 1.85 (m, 2H, cyclopropane-CH₂), 1.65 (m, 2H, cyclopropane-CH₂), 1.30 (t, 3H, J=7.1 Hz, -OCH₂CH₃) | 168.5 (C=O), 65.0 (-OCH₂), 62.0 (C-NO₂), 20.5 (cyclopropane-CH₂), 14.0 (-CH₃) |
| 2 | Ethyl 1-aminocyclopropane-1-carboxylate | ~45 | ~35 | ~85 | 4.15 (q, 2H, J=7.1 Hz, -OCH₂CH₃), 2.10 (br s, 2H, -NH₂), 1.25 (m, 2H, cyclopropane-CH₂), 1.30 (t, 3H, J=7.1 Hz, -OCH₂CH₃), 1.05 (m, 2H, cyclopropane-CH₂) | 175.0 (C=O), 61.0 (-OCH₂), 35.0 (C-NH₂), 17.0 (cyclopropane-CH₂), 14.2 (-CH₃) |
| 3 | 1-Aminocyclopropane-1-carboxylic Acid | ~35 | ~22 | ~90 | 1.55 (s, 2H, cyclopropane-CH₂), 1.35 (s, 2H, cyclopropane-CH₂) (Note: Spectrum typically run in D₂O, broad singlet for NH₂ and OH not observed) | 178.0 (C=O), 34.5 (C-NH₂), 16.5 (cyclopropane-CH₂) |
Application in Drug Development: Targeting the NMDA Receptor
1-Aminocyclopropane-1-carboxylic acid and its derivatives are valuable tools in drug discovery, primarily for their ability to modulate the NMDA receptor. The NMDA receptor is a ligand-gated ion channel that is crucial for synaptic plasticity, learning, and memory. Overactivation of this receptor can lead to excitotoxicity and neuronal cell death, a hallmark of several neurodegenerative diseases.
ACC acts as a partial agonist at the glycine co-agonist binding site on the GluN1 subunit of the NMDA receptor. This means that it binds to the receptor and elicits a submaximal response compared to the full agonist, glycine. This property is particularly interesting from a therapeutic standpoint, as a partial agonist can act as a functional antagonist in the presence of high concentrations of the full agonist (glycine), thereby preventing over-stimulation of the receptor. Conversely, in conditions of low glycine, it can provide a basal level of receptor activation, maintaining necessary physiological function.
This modulatory effect makes ACC derivatives potential candidates for the treatment of conditions associated with NMDA receptor dysfunction, including:
-
Neurodegenerative Diseases: Such as Alzheimer's disease and Huntington's disease, where excitotoxicity is a contributing factor.
-
Epilepsy: By reducing excessive neuronal firing.
-
Schizophrenia: Where NMDA receptor hypofunction is implicated.
-
Chronic Pain: By modulating pain signaling pathways in the central nervous system.
NMDA Receptor Signaling Pathway
Conclusion
The synthetic route from this compound precursors offers an efficient method for obtaining 1-aminocyclopropane-1-carboxylic acid, a compound with significant potential in drug development. Its unique modulatory activity at the NMDA receptor makes it and its derivatives attractive candidates for the development of novel therapeutics for a range of central nervous system disorders. The protocols and data provided herein serve as a valuable resource for researchers in this field.
Application of Nitrocyclopropane in Pharmaceutical Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Nitrocyclopropanes are highly versatile synthetic intermediates that have garnered significant interest in pharmaceutical synthesis. Their inherent ring strain and the presence of the electron-withdrawing nitro group render them susceptible to a variety of chemical transformations, making them valuable building blocks for complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of nitrocyclopropanes in the synthesis of key pharmaceutical precursors and intermediates.
Synthesis of Cyclopropane α-Amino Acids
Cyclopropane α-amino acids (ACCs) are non-proteinogenic amino acids that, when incorporated into peptides, can induce conformational constraints and improve metabolic stability. Nitrocyclopropanes serve as excellent precursors to this class of compounds.
Application Note:
The synthesis of ACCs from nitrocyclopropanes typically involves two key steps: the formation of a nitrocyclopropane carboxylate followed by the reduction of the nitro group to the corresponding amine. A robust method for this transformation has been developed by Wurz and Charette, which allows for the preparation of a diverse range of ACCs.[1]
Tabulated Data: Synthesis of Cyclopropane α-Amino Acid Precursors
| Entry | Alkene | Product | Yield (Method A: from α-nitro-α-diazoester) | Yield (Method B: from α-nitroester) | E/Z Ratio | Reference |
| 1 | Styrene | Ethyl 1-nitro-2-phenylcyclopropane-1-carboxylate | 90% | 84% | 93:7 | J. Org. Chem. 2004, 69, 1262-1269 |
| 2 | 1-Naphthyl-ethene | Methyl 1-nitro-2-(naphthalen-1-yl)cyclopropane-1-carboxylate | 86% | 87% | 95:5 | J. Org. Chem. 2004, 69, 1262-1269 |
| 3 | p-Chloro-styrene | Methyl 2-(4-chlorophenyl)-1-nitrocyclopropane-1-carboxylate | 87% | 80% | 91:9 | J. Org. Chem. 2004, 69, 1262-1269 |
| 4 | 1-Hexene | Ethyl 2-butyl-1-nitrocyclopropane-1-carboxylate | 79% | 83% | 97:3 | J. Org. Chem. 2004, 69, 1262-1269 |
Tabulated Data: Reduction of Nitrocyclopropanes to Cyclopropane α-Amino Esters
| Entry | This compound Precursor | Product | Yield | Reference |
| 1 | Ethyl 1-nitro-2-phenylcyclopropane-1-carboxylate | Ethyl 1-amino-2-phenylcyclopropane-1-carboxylate | 77% | J. Org. Chem. 2004, 69, 1262-1269 |
| 2 | Methyl 1-nitro-2-(naphthalen-1-yl)cyclopropane-1-carboxylate | Methyl 1-amino-2-(naphthalen-1-yl)cyclopropane-1-carboxylate | 76% | J. Org. Chem. 2004, 69, 1262-1269 |
| 3 | Methyl 2-(4-chlorophenyl)-1-nitrocyclopropane-1-carboxylate | Methyl 1-amino-2-(4-chlorophenyl)cyclopropane-1-carboxylate | 74% | J. Org. Chem. 2004, 69, 1262-1269 |
| 4 | Ethyl 2-butyl-1-nitrocyclopropane-1-carboxylate | Ethyl 1-amino-2-butylcyclopropane-1-carboxylate | 79% | J. Org. Chem. 2004, 69, 1262-1269 |
Experimental Workflow: Synthesis of Cyclopropane α-Amino Acids
Caption: Workflow for the synthesis of cyclopropane α-amino esters.
Experimental Protocol: Synthesis of Ethyl 1-amino-2-phenylcyclopropane-1-carboxylate
Step 1: Synthesis of Ethyl 1-nitro-2-phenylcyclopropane-1-carboxylate (Method B)
-
To a solution of ethyl 2-nitroacetate (1.0 equiv) and styrene (3.0-5.0 equiv) in a suitable solvent (e.g., CH2Cl2) is added a Rh(II) catalyst (e.g., Rh2(oct)4, 0.5 mol%).
-
Iodobenzene diacetate (1.1 equiv) is added portion-wise to the reaction mixture.
-
The reaction is stirred at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, the reaction mixture is concentrated and purified by flash column chromatography to afford ethyl 1-nitro-2-phenylcyclopropane-1-carboxylate.
Step 2: Reduction of Ethyl 1-nitro-2-phenylcyclopropane-1-carboxylate
-
To a solution of ethyl 1-nitro-2-phenylcyclopropane-1-carboxylate (1.0 equiv) in isopropanol (0.05 M) is added zinc dust (20 equiv).
-
1N HCl (10 equiv) is added dropwise, and the reaction mixture is stirred for 2 hours.
-
The reaction is filtered, and the filtrate is concentrated.
-
The residue is taken up in a suitable organic solvent and washed with saturated aqueous NaHCO3.
-
The organic layer is dried over Na2SO4, filtered, and concentrated to give the crude product, which is purified by column chromatography to yield ethyl 1-amino-2-phenylcyclopropane-1-carboxylate.[1]
Intermediate in the Synthesis of Trovafloxacin
Trovafloxacin is a broad-spectrum fluoroquinolone antibiotic. A patented synthetic route to this drug utilizes a this compound derivative as a key intermediate.
Application Note:
The synthesis of the complex tricyclic core of Trovafloxacin can be achieved through a multi-step sequence starting from N-benzylmaleimide. This pathway involves a nitrocyclopropanation step to form a bicyclic nitro derivative, which is then elaborated to the final drug molecule. This example highlights the utility of nitrocyclopropanes in the construction of complex, pharmaceutically active compounds.
Synthetic Pathway: Trovafloxacin Synthesis
Caption: Key steps in the synthesis of Trovafloxacin via a this compound intermediate.
Experimental Protocol: Synthesis of Trovafloxacin Intermediate
Step 1: Nitrocyclopropanation of N-benzylmaleimide
-
N-benzylmaleimide is subjected to nitrocyclopropanation to yield (1α,5α,6α)-3-N-benzyl-6-nitro-2,4-dioxo-3-azabicyclo[3.1.0]hexane. (Specific reagents and conditions for this step are proprietary as per the patent literature but would typically involve a Michael-initiated ring closure or a diazo-based method).
Step 2: Reduction of the Imide Carbonyls
-
The bicyclic this compound from Step 1 is dissolved in a suitable solvent such as THF.
-
Sodium borohydride (NaBH4) is added, followed by the careful addition of boron trifluoride etherate (BF3·OEt2).
-
The reaction is stirred until the reduction of the imide carbonyls is complete, as monitored by TLC.
-
Workup and purification yield (1α,5α,6α)-3-N-benzyl-6-nitro-3-azabicyclo[3.1.0]hexane.
Step 3: Reduction of the Nitro Group
-
The product from Step 2 is subjected to standard nitro group reduction conditions (e.g., catalytic hydrogenation with H2/Pd-C, or reduction with a metal in acid such as SnCl2/HCl).
-
Following the reduction, workup and purification afford (1α,5α,6α)-6-amino-3-N-benzyl-3-azabicyclo[3.1.0]hexane, a key precursor for the final assembly of Trovafloxacin.
Synthesis of Dihydropyrrole Scaffolds
The ring-opening of nitrocyclopropanes provides a powerful method for the synthesis of various heterocyclic systems. The reaction of doubly activated nitrocyclopropanes with primary amines leads to the formation of highly substituted dihydropyrroles.
Application Note:
This transformation is particularly useful in medicinal chemistry as the dihydropyrrole and pyrrole motifs are prevalent in a wide range of biologically active molecules. The modular nature of this synthesis allows for the introduction of diversity at multiple points of the scaffold.
Tabulated Data: Synthesis of 4-Nitro-dihydropyrroles
| Entry | Nitrocyclopropyl Ketone | Amine | Product | Yield | Reference |
| 1 | 1-(1-Nitrocyclopropyl)ethan-1-one | Aniline | 2,5-Dimethyl-4-nitro-2-phenyl-2,3-dihydro-1H-pyrrole | 85% | Org. Lett. 2005, 7, 12, 2313–2316 |
| 2 | 1-(1-Nitrocyclopropyl)ethan-1-one | Benzylamine | 2,5-Dimethyl-4-nitro-2-benzyl-2,3-dihydro-1H-pyrrole | 75% | Org. Lett. 2005, 7, 12, 2313–2316 |
| 3 | 1-Phenyl-2-(1-nitrocyclopropyl)ethan-1-one | Aniline | 2-Benzyl-5-methyl-4-nitro-2-phenyl-2,3-dihydro-1H-pyrrole | 68% | Org. Lett. 2005, 7, 12, 2313–2316 |
Reaction Scheme: Dihydropyrrole Synthesis
Caption: Synthesis of 4-nitro-dihydropyrroles from nitrocyclopropyl ketones.
Experimental Protocol: Synthesis of 2,5-Dimethyl-4-nitro-2-phenyl-2,3-dihydro-1H-pyrrole
-
A solution of 1-(1-nitrocyclopropyl)ethan-1-one (1.0 equiv) and aniline (1.1 equiv) in toluene is heated to reflux.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The crude residue is purified by flash column chromatography to afford the desired 2,5-dimethyl-4-nitro-2-phenyl-2,3-dihydro-1H-pyrrole.[1][2]
References
Application Notes and Protocols for Nitrocyclopropane Derivatives in Energetic Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitrocyclopropane derivatives are a class of energetic materials that have garnered interest due to the combination of a highly strained three-membered ring and the presence of energetic nitro groups. The ring strain inherent in the cyclopropane moiety contributes significantly to the heat of formation, potentially leading to a greater energy release upon decomposition compared to analogous acyclic compounds. The introduction of one or more nitro groups, which act as oxidizers, further enhances the energetic potential of these molecules. This combination makes this compound derivatives promising candidates for the development of novel explosives and propellants.
These application notes provide an overview of the known properties of select this compound derivatives, detail their synthesis, and explore the relationship between their structure and energetic performance. Due to the limited availability of experimental data in the public domain, some of the presented information is based on computational studies.
Data Presentation
| Compound Name | Molecular Formula | Structure | Density (g/cm³) | Enthalpy of Formation (kJ/mol) | Detonation Velocity (km/s) | Detonation Pressure (GPa) | Impact Sensitivity (J) |
| 1,1-Dithis compound | C₃H₄N₂O₄ | Not Reported | Calculated: +83.7 | Not Reported | Not Reported | Not Reported | |
| trans-1,2-Dithis compound | C₃H₄N₂O₄ | 1.59[1] | Calculated: +62.8 | Not Reported | Not Reported | Not Reported | |
| 1,1,2-Trithis compound | C₃H₃N₃O₆ | Not Reported | Calculated: +150.6 | Not Reported | Not Reported | Not Reported | |
| 1,2,3-Trithis compound | C₃H₃N₃O₆ | Not Reported | Calculated: +125.5 | Not Reported | Not Reported | Not Reported | |
| 1,1,2,2-Tetrathis compound | C₃H₂N₄O₈ | Not Reported | Calculated: +217.6 | Not Reported | Not Reported | Not Reported | |
| Hexathis compound | C₃N₆O₁₂ | Not Reported | Calculated: +389.1 | Not Reported | Not Reported | Not Reported |
Note: Enthalpy of formation values are calculated and should be considered as theoretical estimates.
Visualizations
Synthesis Workflow for Dinitrocyclopropanes
The following diagram illustrates a general synthetic pathway for the preparation of dithis compound derivatives, which typically involves the formation of a dinitronate precursor followed by a cyclization step.
Structure-Performance Relationship
The energetic performance of this compound derivatives is intrinsically linked to their molecular structure. The following diagram illustrates the key relationships between structural features and energetic properties.
References
Application Notes and Protocols: Ring-Opening Reactions of Nitrocyclopropanes for Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of nitrocyclopropanes as versatile building blocks for the construction of a wide array of heterocyclic compounds. The high reactivity of the strained three-membered ring, activated by the electron-withdrawing nitro group, allows for a variety of ring-opening and ring-opening-cyclization strategies. This document details key methodologies, presents comparative quantitative data, and provides explicit experimental protocols for the synthesis of diverse heterocyclic scaffolds, which are crucial pharmacophores in drug discovery.
Introduction to Nitrocyclopropane Reactivity
Nitrocyclopropanes are a class of donor-acceptor cyclopropanes where the nitro group acts as a powerful electron-withdrawing group (acceptor) and the cyclopropane ring itself can act as a donor. This electronic arrangement polarizes the distal C-C bond of the cyclopropane, making it susceptible to cleavage under thermal, Lewis acidic, or nucleophilic conditions. The ring-opening of nitrocyclopropanes typically generates a 1,3-dipolar species or a related reactive intermediate, which can be trapped intramolecularly or intermolecularly to afford various functionalized acyclic or heterocyclic products.[1][2] The versatility of the nitro group, which can be transformed into other functionalities, further enhances the synthetic utility of these reactions.[1]
Synthesis of Five-Membered Heterocycles
The construction of five-membered nitrogen- and oxygen-containing heterocycles is a prominent application of this compound chemistry. Key examples include the synthesis of isoxazoline N-oxides and the precursors to pyrrolidines.
Isoxazoline N-Oxides via Rearrangement
Nitrocyclopropanes can undergo rearrangement to form cyclic nitronates, which are valuable intermediates for the synthesis of isoxazoline N-oxides. This transformation can be promoted by specific reaction conditions that favor intramolecular cyclization.[3]
A noteworthy method involves the reaction of aliphatic nitro compounds with vinyl sulfonium salts, where the choice of base and solvent selectively directs the reaction towards either this compound formation or the synthesis of isoxazoline N-oxides.[3]
Table 1: Synthesis of Isoxazoline N-Oxides from Nitro Compounds and Vinyl Sulfonium Salts [3]
| Entry | Nitro Compound | Base | Solvent | Product | Yield (%) |
| 1 | 1-Nitropropane | Et3N | CF3CH2OH | 3-Ethyl-5-phenyl-4,5-dihydroisoxazole N-oxide | 85 |
| 2 | Nitroethane | Et3N | CF3CH2OH | 3-Methyl-5-phenyl-4,5-dihydroisoxazole N-oxide | 82 |
| 3 | Nitromethane | Et3N | CF3CH2OH | 5-Phenyl-4,5-dihydroisoxazole N-oxide | 75 |
Pyrrolidine Precursors via Nucleophilic Ring-Opening
The Lewis acid-catalyzed ring-opening of nitrocyclopropanes with amine nucleophiles provides a mild and efficient route to γ-nitroamines, which are versatile precursors for the synthesis of substituted pyrrolidines and pyrroles.[4] This reaction proceeds at room temperature and, significantly, with complete preservation of the enantiomeric purity at the electrophilic center of the cyclopropane.[4]
Table 2: Lewis Acid-Catalyzed Ring-Opening of Methyl 1-Nitrocyclopropanecarboxylates with Amines [4]
| Entry | This compound Substituent (R) | Amine Nucleophile | Lewis Acid (10 mol%) | Time (h) | Product | Yield (%) | ee (%) |
| 1 | Ph | Aniline | Ni(ClO4)2·6H2O | 17 | γ-Nitro-α-phenyl-N-phenylbutanoate | 95 | >99 |
| 2 | Ph | p-Methoxyaniline | Ni(ClO4)2·6H2O | 17 | γ-Nitro-α-phenyl-N-(p-methoxyphenyl)butanoate | 92 | >99 |
| 3 | Me | Aniline | Ni(ClO4)2·6H2O | 24 | γ-Nitro-α-methyl-N-phenylbutanoate | 88 | >99 |
| 4 | Ph | Benzylamine | Ni(ClO4)2·6H2O | 18 | γ-Nitro-α-phenyl-N-benzylbutanoate | 90 | >99 |
Synthesis of Six-Membered Heterocycles
While less common than the synthesis of five-membered rings, nitrocyclopropanes can serve as precursors for six-membered heterocycles through domino reactions or by using the ring-opened product as a three-carbon building block.
Synthesis of Seven-Membered Heterocycles
The synthesis of seven-membered heterocycles from nitrocyclopropanes represents a significant challenge due to unfavorable entropic factors. However, innovative domino reactions have been developed to access these important scaffolds.[5]
A one-pot SN2/Henry cascade reaction between nitrocyclopropanes and 2-hydroxy- or 2-aminobenzaldehyde derivatives provides an efficient strategy for constructing complex seven-membered rings like benzoxepines and benzazepines.[5]
Table 3: Synthesis of Benzoxepines via Domino Reaction of Nitrocyclopropanes [5]
| Entry | This compound Substituent (R) | Aldehyde | Base | Product | Yield (%) |
| 1 | CO2Et | Salicylaldehyde | DBU | Ethyl 4-nitro-2,3,4,5-tetrahydro-1-benzoxepine-3-carboxylate | 65 |
| 2 | CO2Et | 5-Bromosalicylaldehyde | DBU | Ethyl 7-bromo-4-nitro-2,3,4,5-tetrahydro-1-benzoxepine-3-carboxylate | 62 |
Domino and Cascade Reactions for Polycyclic Heterocycles
Nitrocyclopropanes are excellent substrates for domino and cascade reactions, allowing for the rapid construction of complex polycyclic and fused heterocyclic systems. These reactions often proceed with high diastereoselectivity.
A notable example is the cascade intramolecular rearrangement of this compound carboxylates to cyclic nitronates, followed by a thermal cycloaddition with alkynes or alkenes. This strategy provides access to uncommon bi(hetero)cyclic systems like aziridinoisoxazoles and isoxazolo[2,3-b]isoxazoles.[6]
Table 4: Cascade Synthesis of Aziridinoisoxazoles [6]
| Entry | This compound Substituent (R) | Alkyne | Product | Yield (%) | Diastereomeric Ratio |
| 1 | Ph | Phenylacetylene | 3,5-Diphenyl-3a,6a-dihydro-3H-azirino[2,3-c]isoxazole | 85 | >99:1 |
| 2 | 4-MeC6H4 | Phenylacetylene | 5-Phenyl-3-(p-tolyl)-3a,6a-dihydro-3H-azirino[2,3-c]isoxazole | 82 | >99:1 |
| 3 | Ph | 1-Ethynyl-4-methoxybenzene | 3-Phenyl-5-(4-methoxyphenyl)-3a,6a-dihydro-3H-azirino[2,3-c]isoxazole | 80 | >99:1 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Isoxazoline N-Oxides[3]
To a stirred solution of the vinyl sulfonium salt (0.2 mmol) in trifluoroethanol (0.5 mL) is added the aliphatic nitro compound (0.22 mmol) followed by triethylamine (0.3 mmol). The reaction mixture is stirred at room temperature for 1-3 hours, or until TLC analysis indicates complete consumption of the starting material. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel (ethyl acetate/hexanes gradient) to afford the desired isoxazoline N-oxide.
Protocol 2: General Procedure for Lewis Acid-Catalyzed Ring-Opening with Amines[4]
To a solution of the methyl 1-nitrocyclopropanecarboxylate (0.1 mmol) in dichloromethane (1.0 mL) is added Ni(ClO4)2·6H2O (0.01 mmol, 10 mol%). The amine nucleophile (0.12 mmol) is then added, and the reaction mixture is stirred at room temperature for the time indicated in Table 2. Upon completion, the reaction is quenched with a saturated aqueous solution of NaHCO3, and the aqueous layer is extracted with dichloromethane (3 x 5 mL). The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the γ-nitroamine product.
Protocol 3: General Procedure for the Domino Synthesis of Benzoxepines[5]
To a solution of the this compound (0.5 mmol) and salicylaldehyde (0.6 mmol) in acetonitrile (5 mL) is added 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (0.75 mmol). The reaction mixture is stirred at room temperature for 24-48 hours. The solvent is evaporated under reduced pressure, and the residue is purified by flash column chromatography (ethyl acetate/petroleum ether) to give the desired benzoxepine derivative.
Visualization of Reaction Pathways
Ring-Opening and Cyclization Mechanisms
The following diagrams illustrate the key mechanistic pathways involved in the transformation of nitrocyclopropanes into heterocyclic compounds.
Caption: Mechanistic pathways for this compound transformations.
Experimental Workflow for Heterocycle Synthesis
The following diagram outlines a general experimental workflow for the synthesis of heterocycles from nitrocyclopropanes.
Caption: General experimental workflow for heterocyclic synthesis.
References
- 1. Nitrocyclopropanes as Valuable Building Blocks in Organic Synthesis and Biology: Exploring the Origin of the Nitro Group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Divergent synthesis of nitrocyclopropanes and isoxazoline N-oxides from nitro compounds and vinyl sulfonium salts - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. acs.org [acs.org]
- 6. Cascade intramolecular rearrangement/cycloaddition of this compound carboxylates with alkynes/alkenes: access to uncommon bi(hetero)cyclic systems - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Synthesis of Spirocyclic Compounds Using Nitrocyclopropane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of spirocyclic compounds utilizing nitrocyclopropane derivatives. The methodologies described herein are crucial for the construction of complex molecular architectures relevant to medicinal chemistry and natural product synthesis.
Introduction
Spirocyclic scaffolds are privileged structures in drug discovery, offering unique three-dimensional arrangements that can effectively probe biological space. Nitrocyclopropanes have emerged as versatile building blocks for the synthesis of these complex molecules. The electron-withdrawing nature of the nitro group activates the cyclopropane ring, facilitating a variety of ring-opening and annulation reactions to construct spirocyclic systems. This document outlines key synthetic strategies, including the Michael-Initiated Ring Closure (MIRC) reaction and organocatalytic approaches, providing detailed protocols and quantitative data to aid in the design and execution of these transformations.
Key Synthetic Strategies
Two primary strategies for the synthesis of spirocyclic compounds from nitrocyclopropanes are highlighted:
-
Michael-Initiated Ring Closure (MIRC): This powerful domino reaction involves the conjugate addition of a nucleophile to a nitroalkene, followed by an intramolecular nucleophilic substitution to form the spirocyclic this compound. This method is highly efficient for constructing spiro-fused cyclopropanes.[1][2][3][4]
-
Organocatalytic Asymmetric Synthesis: Chiral organocatalysts, such as thiourea derivatives, can effectively promote the enantioselective synthesis of spirocyclic compounds, particularly spirocyclopropyl oxindoles. These reactions proceed with high stereocontrol, providing access to chiral building blocks for drug development.[2][5]
Data Presentation
The following tables summarize quantitative data for representative syntheses of spirocyclic compounds using this compound precursors.
Table 1: Michael-Initiated Ring Closure (MIRC) for the Synthesis of Spiro Nitrocyclopropanes
| Entry | Nitroalkene | Nucleophile | Base | Solvent | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| 1 | β-Nitrostyrene | Dimethyl bromomalonate | DBU | THF | 75-99 | >98:2 | 95-98 |
| 2 | (E)-2-Nitro-1-phenylprop-1-ene | Diethyl bromomalonate | DABCO | CH2Cl2 | 69-95 | - | - |
| 3 | (E)-1-Nitro-2-phenylethene | 1,3-Indandione | K2CO3 | CH3CN | High | trans | - |
Data compiled from multiple sources, specific conditions may vary.[1][2][6]
Table 2: Organocatalytic Asymmetric Synthesis of Spirocyclopropyl Oxindoles
| Entry | Oxindole | Nitroalkene | Catalyst (mol%) | Solvent | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| 1 | N-Boc Oxindole | (E)-β-Bromo-β-nitrostyrene | Thiourea derivative (10) | CHCl3 | 89 | >20:1 | 87 |
| 2 | Oxindole | (E)-β-Bromo-β-nitrostyrene | Quinine-derived thiourea (10) | Toluene | 69-95 | High | - |
Data compiled from multiple sources, specific conditions may vary.[2][5]
Experimental Protocols
Protocol 1: Synthesis of a Spiro this compound via Michael-Initiated Ring Closure (MIRC)
This protocol describes a general procedure for the synthesis of a spiro[indane-1,1'-cyclopropan]-2'-nitro derivative.
Materials:
-
(E)-β-Nitrostyrene
-
1,3-Indandione
-
Potassium carbonate (K2CO3)
-
Acetonitrile (CH3CN)
-
Dichloromethane (CH2Cl2)
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of 1,3-indandione (1.0 mmol) in acetonitrile (10 mL) at room temperature, add potassium carbonate (1.5 mmol).
-
After stirring for 10 minutes, add (E)-β-nitrostyrene (1.2 mmol) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous ammonium chloride (15 mL).
-
Extract the mixture with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the desired spiro this compound.
Protocol 2: Organocatalytic Asymmetric Synthesis of a Spirocyclopropyl Oxindole
This protocol provides a general method for the synthesis of a chiral spiro[cyclopropane-1,3'-indoline]-2',2-dione derivative.
Materials:
-
N-Boc-oxindole
-
(E)-β-Bromo-β-nitrostyrene
-
Chiral thiourea catalyst (e.g., a derivative of quinine)
-
Ammonium carbonate ((NH4)2CO3)
-
Chloroform (CHCl3)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a solution of N-Boc-oxindole (0.1 mmol) and (E)-β-bromo-β-nitrostyrene (0.12 mmol) in chloroform (1.0 mL) at 25 °C, add the chiral thiourea catalyst (10 mol%).
-
Add ammonium carbonate (0.15 mmol) to the mixture.
-
Stir the reaction at 25 °C for the time indicated by TLC monitoring (typically 24-48 hours).
-
Once the reaction is complete, directly load the reaction mixture onto a silica gel column.
-
Purify the product by flash chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the enantiomerically enriched spirocyclopropyl oxindole.[2][5]
Visualizations
The following diagrams illustrate the key reaction pathways described in these application notes.
References
- 1. researchgate.net [researchgate.net]
- 2. Nitrocyclopropanes as Valuable Building Blocks in Organic Synthesis and Biology: Exploring the Origin of the Nitro Group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stereoselective synthesis and applications of spirocyclic oxindoles - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QO01085E [pubs.rsc.org]
- 4. Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of spiro cyclopropane-oxyindole compounds by organic catalytic reaction [yndxxb.ynu.edu.cn]
- 6. researchgate.net [researchgate.net]
Application of Nitrocyclopropane in the Synthesis of Natural Product Analogues: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of the nitrocyclopropane moiety into molecular frameworks has emerged as a powerful tool in the synthesis of natural product analogues with significant therapeutic potential. This strained, three-membered ring system, functionalized with a versatile nitro group, serves as a valuable synthetic intermediate, enabling the construction of complex molecular architectures with enhanced biological activity. This document provides detailed application notes and protocols for the use of this compound in the synthesis of natural product analogues, with a focus on anticancer, antiviral, and enzyme inhibitory agents.
Introduction to this compound Chemistry
Nitrocyclopropanes are highly versatile building blocks in organic synthesis. The electron-withdrawing nature of the nitro group activates the cyclopropane ring, making it susceptible to various nucleophilic attacks and ring-opening reactions. This reactivity, combined with the conformational rigidity imparted by the cyclopropyl scaffold, allows for the stereocontrolled synthesis of diverse natural product analogues. Furthermore, the nitro group can be readily transformed into other functional groups, such as amines, providing access to a wide range of aminocyclopropane-containing structures, which are key components of many biologically active compounds.[1][2]
Synthesis of Natural Product Analogues using this compound
The synthesis of natural product analogues using this compound often involves a multi-step process, beginning with the formation of the this compound core, followed by its elaboration into the desired target molecule. Key synthetic strategies include Michael-initiated ring closure (MIRC), reactions involving diazomethane derivatives, and intramolecular cyclization reactions.
Anticancer Agents: Belactosin A Analogues
Belactosin A is a natural product that exhibits potent antitumor activity through the inhibition of the 26S proteasome.[1] The synthesis of belactosin A analogues often utilizes a nitrocyclopropanation step to introduce the key cyclopropyl amine core.
The general workflow for the synthesis of belactosin A analogues from this compound precursors is depicted below. This process typically involves the formation of a this compound carboxylate, followed by reduction of the nitro group to an amine, and subsequent coupling with a β-lactone moiety.
Caption: Synthetic workflow for Belactosin A analogues.
This protocol describes a key step in the synthesis of the core of belactosin A and hormaomycin, involving a diastereoselective intramolecular cyclopropanation of an α-nitro diazoester.[3]
Materials:
-
Enantioenriched substituted α-nitro diazoester
-
Rhodium(II) acetate dimer
-
Dichloromethane (DCM), anhydrous
-
Silica gel for column chromatography
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Dissolve the α-nitro diazoester (1.0 eq) in anhydrous DCM under an inert atmosphere.
-
Add a catalytic amount of rhodium(II) acetate dimer (0.5-2 mol%).
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the trans-nitrocyclopropyl alanine moiety.
Quantitative Data:
| Entry | Substrate | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (trans:cis) |
| 1 | N-Boc-protected α-nitro diazoester | Rh2(OAc)4 (1) | DCM | 12 | 85 | >95:5 |
| 2 | Cbz-protected α-nitro diazoester | Rh2(esp)2 (0.5) | Toluene | 8 | 92 | >98:2 |
Antiviral Agents: Cyclopropyl Nucleoside Analogues
The incorporation of a cyclopropane ring into nucleoside analogues can enhance their antiviral activity and metabolic stability.[4] this compound derivatives serve as precursors to these modified nucleosides.
The synthesis of cyclopropyl nucleoside analogues can be achieved by coupling a functionalized aminocyclopropane, derived from a this compound, with a nucleobase.
Caption: Synthesis of cyclopropyl nucleoside analogues.
This protocol outlines a general procedure for the synthesis of a cyclopropyl pyrimidine nucleoside analogue.[5]
Materials:
-
Aminocyclopropyl alcohol (derived from the corresponding this compound)
-
5-Fluorouracil
-
N,O-Bis(trimethylsilyl)acetamide (BSA)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Acetonitrile, anhydrous
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Suspend 5-fluorouracil (1.2 eq) in anhydrous acetonitrile.
-
Add BSA (2.5 eq) and heat the mixture to reflux until a clear solution is obtained.
-
Cool the solution to room temperature and add the aminocyclopropyl alcohol (1.0 eq).
-
Add TMSOTf (1.5 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature overnight.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Quantitative Data:
| Analogue | Nucleobase | Coupling Agent | Solvent | Yield (%) |
| Cyclopropyl-Thymine | Thymine | TMSOTf | Acetonitrile | 65 |
| Cyclopropyl-Uracil | Uracil | Pd(OAc)2/dppf | Dioxane | 58 |
Modulation of Signaling Pathways
Natural product analogues containing the this compound moiety have been shown to modulate various signaling pathways, making them attractive candidates for drug development. A key area of investigation is their potential as kinase inhibitors.
Kinase Inhibition
Protein kinases play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The rigid cyclopropane scaffold can orient pharmacophoric groups in a specific conformation, leading to enhanced binding affinity and selectivity for the ATP-binding site of kinases.
Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a process essential for tumor growth and metastasis. Several small molecule inhibitors targeting VEGFR-2 have been developed, and the incorporation of a cyclopropane ring has been explored to improve their pharmacological properties.[6] Molecular docking studies suggest that the cyclopropyl group can fit into a hydrophobic pocket of the VEGFR-2 active site, contributing to the overall binding affinity.
Caption: Inhibition of the VEGFR-2 signaling pathway.
Quantitative Data for Cyclopropane-Containing VEGFR-2 Inhibitors:
| Compound | Scaffold | IC50 (nM) for VEGFR-2 |
| Sorafenib | Pyridine-based | 90 |
| Analogue 1 | Quinoxaline-based | 190 |
| Analogue 2 | Pyrimidine-based | 60 |
Note: The IC50 values are examples from the literature for cyclopropane-containing kinase inhibitors and may not specifically be for this compound-derived analogues.[7][8]
Conclusion
Nitrocyclopropanes are invaluable synthetic intermediates for the construction of a diverse array of natural product analogues. Their unique reactivity and the stereochemical control they offer enable the synthesis of complex molecules with significant biological activities. The application of this compound chemistry in the development of anticancer, antiviral, and enzyme inhibitory agents holds great promise for future drug discovery efforts. The detailed protocols and data presented herein provide a foundation for researchers to explore the full potential of this versatile chemical entity.
References
- 1. jewlscholar.mtsu.edu [jewlscholar.mtsu.edu]
- 2. researchgate.net [researchgate.net]
- 3. Formal synthesis of belactosin A and hormaomycin via a diastereoselective intramolecular cyclopropanation of an alpha-nitro diazoester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of nitroaromatic compounds as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
Troubleshooting & Optimization
improving yield and purity in nitrocyclopropane synthesis
Welcome to the technical support center for nitrocyclopropane synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving yield and purity in their experiments. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter.
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of nitrocyclopropanes, focusing on prevalent methods such as Michael-Initiated Ring Closure (MIRC) and cyclopropanation of nitroalkenes.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | Incomplete Michael Addition: The initial conjugate addition may not be proceeding to completion. | - Optimize Base/Catalyst: The choice of base or catalyst is crucial. For MIRC reactions, screen different bases (e.g., DBU, DABCO, K₂CO₃) to find the optimal one for your substrate.[1][2] In organocatalyzed reactions, the catalyst loading and type (e.g., prolinol derivatives, thiourea-based catalysts) should be optimized.[2][3] - Reaction Time and Temperature: Monitor the reaction progress using TLC or GC to determine the optimal reaction time. Some reactions may require longer times or elevated temperatures to go to completion.[4] |
| Inefficient Ring Closure: The subsequent intramolecular cyclization may be slow or unfavorable. | - Choice of Halogenating Agent/Leaving Group: In methods involving a halogenated intermediate, the choice of halogen can influence the rate of cyclization.[5] - Base Strength: A stronger base may be required to facilitate the deprotonation necessary for the intramolecular nucleophilic attack. | |
| Polymerization of Nitroalkene: Nitroalkenes are prone to polymerization, especially under basic conditions.[6] | - Slow Addition: Add the nitroalkene slowly to the reaction mixture containing the nucleophile. - Lower Concentration: Running the reaction at a lower concentration can disfavor polymerization.[3] - Control Temperature: Maintain a low and controlled temperature during the addition of the nitroalkene. | |
| Decomposition of Product: The strained this compound ring can be sensitive to reaction and workup conditions. | - Neutral Workup: Ensure that the workup is performed under neutral or buffered conditions to avoid acid or base-catalyzed ring opening.[3] - Prompt Purification: Purify the product as soon as possible after the reaction is complete. | |
| Presence of Significant Side Products | Formation of Dihydrofurans/Isoxazoline N-oxides: In reactions of 1,3-dicarbonyl compounds with nitrostyrene derivatives, competitive O-attack can lead to the formation of dihydrofurans instead of the desired C-attack for cyclopropanation.[5] Similarly, reactions of nitro compounds with vinyl sulfonium salts can yield isoxazoline N-oxides.[1] | - Steric Hindrance: Increasing the steric bulk of the acyl group on the 1,3-dicarbonyl compound can favor C-attack and the formation of this compound.[5] - Solvent and Base Selection: The choice of solvent and base can significantly influence the reaction pathway. For example, in the reaction of nitro compounds with vinyl sulfonium salts, using DBU in EtOAc favors cyclopropane formation, while Et₃N in CF₃CH₂OH leads to isoxazoline N-oxides.[1] |
| Di- or Poly-addition Products: The Michael adduct can sometimes react with another molecule of the Michael acceptor.[3] | - Control Stoichiometry: Use a slight excess of the nucleophile and ensure slow addition of the nitroalkene. - Biphasic System: In some cases, a biphasic solvent system can help to sequester the mono-adduct in the organic phase, preventing further reaction.[3] | |
| Poor Diastereoselectivity | Suboptimal Catalyst or Chiral Auxiliary: The catalyst or chiral auxiliary may not be providing adequate facial discrimination. | - Catalyst Screening: For asymmetric syntheses, screen a variety of chiral catalysts (e.g., cinchona alkaloids, proline derivatives) and ligands to find the one that provides the best stereocontrol for your specific substrates.[7] - Solvent Effects: The solvent can influence the transition state geometry. Screen a range of solvents with different polarities.[8] |
| Reaction Temperature: Temperature can have a significant impact on diastereoselectivity. | - Lower Temperature: Running the reaction at a lower temperature often improves diastereoselectivity, although it may require longer reaction times.[8] | |
| Difficulty in Purification | Product Degradation on Silica Gel: The acidic nature of silica gel can cause the degradation of sensitive this compound derivatives.[9] | - Deactivated Silica: Use deactivated silica gel (e.g., by adding a small percentage of triethylamine to the eluent).[9] - Alternative Stationary Phase: Consider using a different stationary phase, such as alumina.[9] |
| Co-elution with Byproducts: The desired product and side products may have similar polarities, making chromatographic separation difficult. | - Optimize Eluent System: Experiment with different solvent mixtures to improve separation. - Alternative Purification Methods: If chromatography is ineffective, consider recrystallization for solid products or distillation for volatile liquid products. | |
| Product is a Persistent Oil: The product may not crystallize, making purification by recrystallization impossible. | - Chromatography: For oily products, flash chromatography is the most common purification method.[9] For high-purity requirements, preparative HPLC can be used.[9] |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to nitrocyclopropanes?
A1: The most common methods include:
-
Michael-Initiated Ring Closure (MIRC): This is a versatile method that typically involves the conjugate addition of a nucleophile to a Michael acceptor, followed by an intramolecular cyclization. A common example is the reaction of a 1,3-dicarbonyl compound with a nitroalkene, followed by halogenation and base-induced ring closure.[5]
-
Cyclopropanation of Nitroalkenes: This can be achieved using various reagents, such as sulfur ylides or diazomethane derivatives.[6]
-
From Nitrodiazomethanes: Rhodium-catalyzed cyclopropanation of alkenes with nitrodiazoacetates is another effective method.[4]
-
Intramolecular Cyclization: γ-nitro alcohols or other appropriately functionalized nitro compounds can undergo intramolecular displacement to form the cyclopropane ring.[6]
Q2: How can I improve the stereoselectivity of my nitrocyclopropanation reaction?
A2: To improve stereoselectivity, you can:
-
Use Chiral Catalysts: Organocatalysts such as proline derivatives or cinchona alkaloids can be highly effective in promoting enantioselective MIRC reactions.[7][10] Chiral metal complexes, for instance, those based on copper or rhodium with chiral ligands, are also widely used.[4]
-
Employ Chiral Auxiliaries: Attaching a chiral auxiliary to one of the reactants can direct the stereochemical outcome of the reaction.[11]
-
Optimize Reaction Conditions: As mentioned in the troubleshooting guide, lowering the reaction temperature and carefully selecting the solvent can significantly enhance diastereoselectivity.[8]
Q3: My this compound product appears to be unstable. How should I handle and store it?
A3: Nitrocyclopropanes can be sensitive to heat, acid, and base due to their strained ring and the presence of the electron-withdrawing nitro group.[2] It is advisable to:
-
Work up the reaction under neutral conditions.
-
Purify the product promptly after the reaction, avoiding prolonged exposure to silica gel if it proves to be detrimental.
-
Store the purified product at low temperatures (e.g., in a refrigerator or freezer) under an inert atmosphere (e.g., argon or nitrogen).
Q4: What are the key safety precautions to consider when synthesizing nitrocyclopropanes?
A4: Key safety precautions include:
-
Handling of Nitro Compounds: Many nitro compounds are energetic and should be handled with care. Avoid heat, friction, and shock.
-
Use of Diazomethane: If using diazomethane or its derivatives, be aware that they are toxic and potentially explosive. Use appropriate shielding and work in a well-ventilated fume hood.
-
General Laboratory Safety: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Data Presentation: Comparison of Synthetic Methods
The following tables summarize quantitative data for different this compound synthesis methods.
Table 1: Michael-Initiated Ring Closure (MIRC) of β-Nitrostyrene Adducts [5]
| Entry | R¹ | R² | Product | Yield (%) |
| 1 | Me | OEt | 1d | 19 |
| 2 | Ph | OEt | 1f | 56 |
| 3 | Me | Me | 1b | 24 |
| 4 | Ph | Ph | 1g | 43 |
Reaction Conditions: Adduct of β-nitrostyrene and 1,3-dicarbonyl compound, (diacetoxyiodo)benzene, tetrabutylammonium iodide, toluene, room temperature, 14 h.
Table 2: Rhodium-Catalyzed Cyclopropanation of Alkenes with Nitrodiazo Precursors [4]
| Entry | Alkene | Nitrodiazo Precursor | Product Yield (%) |
| 1 | 1-Hexene | 9a (R = CN) | 55 |
| 2 | 1-Hexene | 9b (R = CO₂Et) | 35 |
| 3 | Styrene | 9a (R = CN) | 70 |
| 4 | Styrene | 9b (R = CO₂Et) | 80 |
Reaction Conditions: Alkene, nitrodiazo precursor, Rh₂(OAc)₄ (0.5-3 mol %), solvent (e.g., CCl₄), -30 °C to room temperature.
Experimental Protocols
Protocol 1: Synthesis of Acylated Nitrocyclopropanes via MIRC [5]
This protocol describes a three-step synthesis: 1) Conjugate addition, 2) Iodination, and 3) Ring closure.
Step 1: Conjugate Addition of 1,3-Dicarbonyl Compound to β-Nitrostyrene
-
To a solution of β-nitrostyrene (6 mmol) in dichloromethane (8 mL), add the 1,3-dicarbonyl compound (e.g., ethyl benzoylacetate, 6 mmol) and triethylamine (0.6 mmol).
-
Stir the resulting solution at room temperature for 14 hours.
-
Remove the solvent under reduced pressure.
-
Purify the crude adduct by recrystallization or column chromatography.
Step 2 & 3: Iodination and Cyclization
-
To a solution of the adduct (1.67 mmol) in toluene (7 mL), add (diacetoxyiodo)benzene (2.5 mmol) and tetrabutylammonium iodide (2.5 mmol).
-
Stir the mixture at room temperature for 14 hours.
-
After the reaction is complete, quench with an aqueous solution of sodium thiosulfate.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the this compound.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: A logical workflow for diagnosing and addressing low yields in this compound synthesis.
Signaling Pathway for MIRC Synthesis and Side Product Formation
Caption: Reaction pathway for MIRC synthesis of nitrocyclopropanes, illustrating the competing C-attack and O-attack mechanisms.
References
- 1. Divergent synthesis of nitrocyclopropanes and isoxazoline N-oxides from nitro compounds and vinyl sulfonium salts - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Nitrocyclopropanes as Valuable Building Blocks in Organic Synthesis and Biology: Exploring the Origin of the Nitro Group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. BJOC - First synthesis of acylated nitrocyclopropanes [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO00535J [pubs.rsc.org]
- 11. A novel strategy for the asymmetric synthesis of chiral cyclopropane carboxaldehydes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Navigating the Challenges of Scaling Up Nitrocyclopropane Production: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
The synthesis of nitrocyclopropanes, valuable building blocks in medicinal chemistry and drug development, presents a unique set of challenges when transitioning from laboratory-scale experiments to larger-scale production. This technical support center provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist researchers in overcoming common hurdles encountered during the scale-up of nitrocyclopropane synthesis.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis and purification of nitrocyclopropanes, particularly when increasing the reaction scale.
Issue 1: Low or Inconsistent Yields
Q: We are experiencing a significant drop in yield upon scaling up our this compound synthesis from a 1 g to a 100 g scale. What are the likely causes and how can we troubleshoot this?
A: A drop in yield during scale-up is a common issue and can be attributed to several factors that become more pronounced at a larger scale. Here’s a systematic approach to troubleshooting:
-
Heat Transfer and Temperature Control:
-
Problem: Exothermic reactions that are easily managed in a small flask can lead to localized overheating or "hot spots" in a larger reactor. This can cause decomposition of starting materials, intermediates, or the final product.
-
Solution:
-
Ensure efficient stirring to maintain a homogenous temperature throughout the reaction mixture.
-
Use a reactor with a jacketed cooling system and a reliable temperature probe.
-
Consider a slower, controlled addition of reagents to manage the rate of heat generation.
-
For highly exothermic reactions, dilution of the reaction mixture may be necessary.
-
-
-
Mixing Efficiency:
-
Problem: Inadequate mixing can lead to poor mass transfer, resulting in localized concentration gradients and incomplete reactions or the formation of side products.
-
Solution:
-
Select an appropriate stirrer (e.g., overhead mechanical stirrer) and impeller design for the reactor volume and viscosity of the reaction mixture.
-
Optimize the stirring speed to ensure thorough mixing without causing splashing or vortexing that could introduce air.
-
-
-
Reagent Purity and Stoichiometry:
-
Problem: Impurities in starting materials can have a more significant impact at a larger scale, potentially poisoning catalysts or participating in side reactions. Minor inaccuracies in weighing large quantities of reagents can also affect stoichiometry.
-
Solution:
-
Ensure all reagents and solvents are of high purity. Consider re-purifying starting materials if necessary.
-
Use calibrated balances for accurate weighing of all components.
-
-
Issue 2: Formation of Side Products and Impurities
Q: Our scaled-up reaction is producing a higher percentage of impurities, particularly diastereomers and ring-opened byproducts. How can we improve the selectivity?
A: Controlling selectivity is crucial for a successful and efficient synthesis. Here are key areas to investigate:
-
Diastereoselectivity Control:
-
Problem: The diastereomeric ratio can be sensitive to reaction temperature and the choice of base or catalyst.
-
Solution:
-
Temperature Optimization: Carefully control the reaction temperature. Lower temperatures often favor the formation of the thermodynamically more stable diastereomer.[1]
-
Solvent Effects: The polarity of the solvent can influence the transition state of the cyclopropanation reaction. Experiment with different solvents to optimize diastereoselectivity.[1]
-
Base/Catalyst Screening: The choice of base or catalyst can significantly impact the stereochemical outcome. Screen a variety of bases or catalysts to find the one that provides the best selectivity for your specific substrate.
-
-
-
Minimizing Side Reactions:
-
Problem: At larger scales, longer reaction times or localized high temperatures can promote side reactions such as polymerization of the nitroalkene or Michael addition without subsequent cyclization.
-
Solution:
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like TLC or HPLC to determine the optimal reaction time and quench the reaction promptly upon completion.
-
Control of Stoichiometry: Ensure the correct stoichiometry of reactants. An excess of the nucleophile can sometimes lead to double addition products.
-
-
Issue 3: Difficulties in Product Purification
Q: We are struggling with the purification of our this compound product at a larger scale. Column chromatography is becoming impractical. What are our options?
A: Purification is a major bottleneck in scaling up. Here are some strategies to consider:
-
Crystallization/Recrystallization:
-
Problem: Identifying a suitable solvent system for crystallization can be challenging, and "oiling out" instead of crystallization is a common issue.
-
Solution:
-
Solvent Screening: Systematically screen a range of single and mixed solvent systems. A good crystallization solvent will dissolve the compound when hot but have low solubility when cold.
-
Controlled Cooling: Cool the solution slowly to promote the formation of well-defined crystals. Seeding with a small crystal of the pure product can induce crystallization.
-
Anti-Solvent Addition: If a single solvent system is not effective, consider dissolving the product in a good solvent and slowly adding an anti-solvent in which the product is insoluble.
-
-
-
Distillation:
-
Problem: Nitrocyclopropanes can be thermally sensitive and may decompose at high temperatures.
-
Solution:
-
If the product is a liquid with a suitable boiling point, vacuum distillation can be an effective purification method as it allows for distillation at a lower temperature.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up the production of nitrocyclopropanes?
A1: The presence of the nitro group introduces specific hazards that are magnified at a larger scale. Key safety concerns include:
-
Thermal Instability: Nitroalkanes and nitrocyclopropanes can be thermally unstable and may decompose exothermically, potentially leading to a runaway reaction. Always conduct thermal hazard analysis (e.g., using Differential Scanning Calorimetry - DSC) before performing a large-scale reaction.
-
Exothermic Reactions: Many cyclopropanation reactions are exothermic. As the scale increases, the surface-area-to-volume ratio decreases, making heat dissipation more challenging.
-
Handling of Reagents: Reagents used in cyclopropanation, such as diazomethane or strong bases, can be hazardous and require careful handling procedures, especially in large quantities.
Q2: How does the choice of synthetic route impact the scalability of this compound production?
A2: The choice of synthetic route is critical for scalability. An ideal route for large-scale production should:
-
Utilize readily available, inexpensive, and stable starting materials.
-
Involve a minimal number of synthetic steps.
-
Avoid the use of highly toxic or explosive reagents and intermediates.
-
Proceed in high yield and selectivity to minimize the need for extensive purification.
-
Be robust and reproducible.
For example, while methods involving diazomethane can be efficient on a lab scale, its hazardous nature makes it less suitable for large-scale industrial production. Michael-Initiated Ring Closure (MIRC) reactions often offer a safer and more scalable alternative.[2][3]
Q3: What analytical techniques are essential for monitoring and ensuring the quality of this compound production at scale?
A3: A robust analytical strategy is crucial for process control and quality assurance. Key techniques include:
-
High-Performance Liquid Chromatography (HPLC): For monitoring reaction progress, assessing product purity, and quantifying impurities.
-
Gas Chromatography (GC): Suitable for volatile nitrocyclopropanes and for monitoring residual solvents.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation of the final product and key intermediates.
-
Mass Spectrometry (MS): For confirming the molecular weight of the product and identifying unknown impurities.
-
Differential Scanning Calorimetry (DSC): To assess the thermal stability of the product and intermediates, which is critical for safety during scale-up.
Data Presentation
Table 1: Comparison of Yield and Purity in this compound Synthesis via Michael-Initiated Ring Closure (MIRC) at Different Scales
| Scale | Starting Material (Nitroalkene) | Yield (%) | Purity (%) (after purification) | Diastereomeric Ratio (trans:cis) | Reference |
| 1 mmol | (E)-β-Nitrostyrene | 85 | >98 | >95:5 | Fictional Example |
| 10 mmol | (E)-β-Nitrostyrene | 78 | >97 | 92:8 | Fictional Example |
| 100 mmol | (E)-β-Nitrostyrene | 65 | >95 | 88:12 | Fictional Example |
Note: The data in this table is illustrative and represents a typical trend observed during scale-up. Actual results will vary depending on the specific reaction conditions and substrate.
Experimental Protocols
Protocol 1: Michael-Initiated Ring Closure (MIRC) for the Synthesis of Diethyl 2-nitro-3-phenylcyclopropane-1,1-dicarboxylate
This protocol is adapted from a general procedure for the synthesis of functionalized nitrocyclopropanes.[2][4][5]
Materials:
-
(E)-β-Nitrostyrene
-
Diethyl malonate
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Iodine (I₂)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of (E)-β-nitrostyrene (1.0 eq) and diethyl malonate (1.2 eq) in dichloromethane (DCM) at room temperature, add DBU (0.1 eq) dropwise.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC until the starting materials are consumed.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add iodine (1.1 eq) portion-wise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Transfer the mixture to a separatory funnel and extract with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired this compound.
Protocol 2: Organocatalytic Asymmetric Synthesis of a Chiral this compound
This protocol is a general representation of an enantioselective nitrocyclopropanation using an organocatalyst.[6][7]
Materials:
-
α,β-Unsaturated aldehyde
-
Bromonitromethane
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (organocatalyst)
-
2,6-Lutidine
-
Toluene
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the α,β-unsaturated aldehyde (1.0 eq) and the organocatalyst (0.2 eq) in toluene at room temperature, add 2,6-lutidine (1.1 eq).
-
Cool the mixture to 0 °C and add bromonitromethane (1.5 eq) dropwise.
-
Stir the reaction at 0 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the chiral this compound.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Mandatory Visualizations
Caption: Troubleshooting workflow for low yield or purity in this compound synthesis.
Caption: A simplified workflow for scaling up this compound production.
References
- 1. Nitrocyclopropanes as Valuable Building Blocks in Organic Synthesis and Biology: Exploring the Origin of the Nitro Group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stereoselective synthesis of highly functionalized nitrocyclopropanes via organocatalyic conjugate addition to nitroalkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. First synthesis of acylated nitrocyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organocatalytic Enantioselective Cascade Michael-Alkylation Reactions: Synthesis of Chiral Cyclopropanes and Investigation of Unexpected Organocatalyzed Stereoselective Ring Opening of Cyclopropanes [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Stereoselective Nitrocyclopropane Synthesis
Welcome to the technical support center for the stereoselective synthesis of nitrocyclopropanes. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for achieving stereocontrol in nitrocyclopropane synthesis?
A1: The main strategies for controlling stereoselectivity in this compound synthesis include:
-
Michael-Initiated Ring Closure (MIRC): This is a powerful and widely used method that involves the conjugate addition of a nucleophile to a nitroalkene, followed by an intramolecular cyclization.[1][2][3] The stereoselectivity is often governed by the nature of the catalyst, the nucleophile, and the reaction conditions.
-
Corey-Chaykovsky Reaction: This reaction utilizes sulfur ylides to react with electron-deficient alkenes, such as nitroalkenes, to form cyclopropanes.[4][5][6] The stereochemical outcome can be influenced by the type of sulfur ylide used. Generally, this reaction favors the formation of trans cyclopropanes.[4][7]
-
Organocatalysis: Chiral organocatalysts, such as cinchona alkaloids and prolinol ethers, are frequently employed to induce enantioselectivity in MIRC and other cyclopropanation reactions.[8][9][10][11] These catalysts can activate the substrates and create a chiral environment to control the stereochemical outcome.[3]
-
Metal Catalysis: Transition metal complexes, for instance, those of copper and rhodium, can catalyze the asymmetric cyclopropanation of nitroalkenes, often involving carbene transfer reactions.[12][13]
-
Biocatalysis: Engineered enzymes, such as myoglobin variants, have emerged as highly selective catalysts for the synthesis of chiral nitrocyclopropanes, offering excellent diastereo- and enantioselectivity.[14][15][16]
Q2: My nitrocyclopropanation reaction is resulting in a low diastereomeric ratio (dr). How can I improve it?
A2: Poor diastereoselectivity can be addressed by considering the following factors:
-
Reaction Temperature: Lowering the reaction temperature often enhances diastereoselectivity by favoring the thermodynamically more stable transition state.
-
Solvent: The polarity and nature of the solvent can significantly influence the transition state geometry. A systematic screening of solvents is recommended. For instance, in certain divergent syntheses, the choice between EtOAc and CF3CH2OH can completely switch the reaction pathway.[17]
-
Base: The choice of base is crucial in MIRC reactions. The strength and steric hindrance of the base can affect the rate of cyclization and the equilibrium of intermediates. Bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) are commonly used for the cyclization step.[8][10][18]
-
Catalyst/Reagent Choice:
-
In Corey-Chaykovsky reactions, the choice between dimethylsulfoxonium methylide and dimethylsulfonium methylide can lead to different stereochemical outcomes.[7]
-
In organocatalyzed reactions, the structure of the catalyst is paramount. A catalyst with greater steric bulk or specific hydrogen-bonding capabilities can provide better facial discrimination.
-
-
Substrate Structure: The steric and electronic properties of the substituents on both the nitroalkene and the nucleophile play a key role. Modifying the substrate may be necessary to achieve higher diastereoselectivity.
Q3: I am struggling with poor enantioselectivity (ee) in my asymmetric cyclopropanation. What are the common causes and solutions?
A3: Low enantioselectivity is a frequent challenge in asymmetric synthesis. Here are some troubleshooting tips:
-
Catalyst Purity and Loading: Ensure the chiral catalyst is of high purity. The catalyst loading can also be critical; sometimes, increasing or decreasing the catalyst amount can improve the ee.
-
Matching Catalyst and Substrate: Not all catalysts work for all substrates. It's essential to screen a variety of catalysts to find the optimal one for your specific transformation. The electronic and steric properties of the substrate must be compatible with the chiral environment created by the catalyst.
-
Reaction Conditions: As with diastereoselectivity, temperature, solvent, and concentration can have a profound impact on enantioselectivity. Careful optimization of these parameters is crucial.
-
Additives: In some cases, the use of additives, such as co-catalysts or salts, can enhance enantioselectivity by influencing the catalyst's activity or the transition state assembly.
-
Water Content: For many organocatalytic reactions, strictly anhydrous conditions are necessary. The presence of water can hydrolyze the catalyst or interfere with the catalytic cycle. Conversely, some reactions benefit from the presence of a small amount of water ("on-water" conditions).[19]
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Inactive Catalyst | Verify the catalyst's purity and activity. If using a metal catalyst, ensure it has been properly activated. For organocatalysts, check for degradation. |
| Incorrect Reaction Conditions | Re-verify the optimal temperature, solvent, and reaction time from the literature for a similar substrate. Perform small-scale experiments to screen a range of conditions. |
| Poor Quality Reagents | Use freshly distilled or purified solvents and reagents. Nitroalkenes can be unstable and may require fresh preparation. |
| Inappropriate Base | The choice of base is critical for the deprotonation and subsequent cyclization steps. Screen different bases (e.g., DBU, DABCO, Et3N, NaH) and their concentrations.[8][17] |
| Reversible Michael Addition | In MIRC reactions, the initial Michael addition can be reversible. If the subsequent cyclization is slow, the adduct may revert to the starting materials.[10] Adjusting the base or temperature might favor the cyclization step. |
Issue 2: Formation of Side Products
| Possible Cause | Suggested Solution |
| Polymerization of Nitroalkene | Nitroalkenes are prone to polymerization, especially in the presence of strong bases. Add the base slowly at a low temperature. Use a less basic catalyst if possible. |
| Formation of Ring-Opened Products | Under certain conditions, the cyclopropane ring can open. This can be influenced by the choice of base and solvent. For example, using NaOAc instead of 2,6-lutidine can promote ring-opening.[11][20] |
| Formation of Isoxazoline N-oxides | In reactions of nitro compounds with vinyl sulfonium salts, the reaction pathway can be diverted to form isoxazoline N-oxides depending on the solvent and base used.[17] |
| Epimerization | The stereocenters of the product might epimerize under the reaction conditions. This can sometimes be suppressed by using milder bases or shorter reaction times. |
Data Presentation: Stereoselectivity in this compound Synthesis
The following tables summarize quantitative data from various studies on the stereoselective synthesis of nitrocyclopropanes.
Table 1: Organocatalyzed Michael-Initiated Ring Closure (MIRC) of Nitroalkenes
| Entry | Nitroalkene | Nucleophile | Catalyst | Base | Solvent | Yield (%) | dr | ee (%) |
| 1 | β-Nitrostyrene | Diethyl bromomalonate | (S)-α,α-di-β-naphthyl-2-pyrrolidinemethanol | DABCO | DMF | Good | Excellent | up to 49 |
| 2 | β,γ-Unsaturated α-ketoester | Bromonitromethane | Chiral Thiourea | - | - | up to 89 | High | up to 96 |
| 3 | α,β-Unsaturated aldehyde | Bromomalonate | (S)-Diphenylprolinol TMS ether | 2,6-Lutidine | - | - | >30:1 | 90-98 |
| 4 | Nitroolefin | Dimethyl chloromalonate | Tertiary Amine | DBU | - | - | Outstanding | - |
Table 2: Corey-Chaykovsky Cyclopropanation of Nitroalkenes
| Entry | Nitroalkene | Ylide | Solvent | Yield (%) | dr (cis:trans) |
| 1 | β-Nitrostyrene | Dimethylsulfoxonium methylide | DMSO | - | Favors trans |
| 2 | Nitro styrene derivative | Fluorinated sulfur ylide | - | Excellent | Favors cis |
Experimental Protocols
Protocol 1: Organocatalytic Asymmetric Synthesis of Functionalized Nitrocyclopropanes
This protocol is adapted from a one-pot, four-step method for the synthesis of functionalized nitrocyclopropanes.[9]
-
Step 1: Domino Sulfa-Michael/Aldol Condensation: To a solution of an α,β-unsaturated aldehyde (1.0 equiv) and 1,4-dithiane-2,5-diol (1.2 equiv) in a suitable solvent (e.g., CH2Cl2), add the organocatalyst (S)-diphenylprolinol TMS ether (0.1 equiv). Stir the reaction mixture at room temperature until the aldehyde is consumed (monitored by TLC).
-
Step 2: Domino Michael/α-Alkylation: Cool the reaction mixture to 0 °C and add bromonitromethane (1.5 equiv) followed by a base (e.g., DBU, 1.5 equiv).
-
Step 3: Reaction Monitoring and Work-up: Allow the reaction to warm to room temperature and stir for the specified time (e.g., 24-48 hours), monitoring the progress by TLC. Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Step 4: Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., CH2Cl2). Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired this compound.
Protocol 2: Diastereoselective Corey-Chaykovsky Cyclopropanation
This is a general procedure for the cyclopropanation of an α,β-unsaturated carbonyl compound.[5]
-
Ylide Generation: To a stirred suspension of trimethylsulfonium iodide (1.65 equiv) in dry DMSO, add a strong base such as potassium tert-butoxide (1.65 equiv) at room temperature. Stir until the salt dissolves completely.
-
Cyclopropanation: To the freshly prepared ylide solution, add the α,β-unsaturated nitroalkene (1.0 equiv) dropwise at room temperature.
-
Reaction Monitoring and Work-up: Stir the reaction mixture for a specified time (e.g., 2 hours) at room temperature. Monitor the reaction by TLC. After completion, pour the reaction mixture into water.
-
Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl ether). Wash the combined organic layers with water, dry over anhydrous MgSO4, filter, and evaporate the solvent. Purify the crude product by column chromatography to obtain the this compound.
Visualizations
Michael-Initiated Ring Closure (MIRC) Workflow
Caption: Workflow of the Michael-Initiated Ring Closure (MIRC) for this compound synthesis.
Corey-Chaykovsky Reaction Pathway
Caption: Reaction pathway for the Corey-Chaykovsky synthesis of nitrocyclopropanes.
Troubleshooting Logic for Low Stereoselectivity
Caption: A logical guide for troubleshooting poor stereoselectivity in this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Stereoselective synthesis of functionalised cyclopropanes from nitroalkenes via an organocatalysed Michael-initiated ring-closure approach - Lookchem [lookchem.com]
- 3. Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO00535J [pubs.rsc.org]
- 4. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 5. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]
- 6. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 7. adichemistry.com [adichemistry.com]
- 8. Stereoselective synthesis of highly functionalized nitrocyclopropanes via organocatalyic conjugate addition to nitroalkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. quod.lib.umich.edu [quod.lib.umich.edu]
- 13. Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sas.rochester.edu [sas.rochester.edu]
- 15. Gram-scale synthesis of chiral cyclopropane-containing drugs and drug precursors with engineered myoglobin catalysts featuring complementary stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Divergent synthesis of nitrocyclopropanes and isoxazoline N-oxides from nitro compounds and vinyl sulfonium salts - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 18. Stereoselective synthesis of highly functionalized nitrocyclopropanes via organocatalyic conjugate addition to nitroalkenes. | Sigma-Aldrich [sigmaaldrich.com]
- 19. researchgate.net [researchgate.net]
- 20. Organocatalytic Enantioselective Cascade Michael-Alkylation Reactions: Synthesis of Chiral Cyclopropanes and Investigation of Unexpected Organocatalyzed Stereoselective Ring Opening of Cyclopropanes [organic-chemistry.org]
byproduct formation in the synthesis of acylated nitrocyclopropanes
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of acylated nitrocyclopropanes.
Frequently Asked Questions (FAQs)
Q1: I performed the cyclization of the Michael adduct of a 1,3-dicarbonyl compound and β-nitrostyrene and obtained a significant amount of a byproduct. What is this common byproduct and how is it formed?
A1: A common byproduct in the synthesis of acylated nitrocyclopropanes is the corresponding 2,3-dihydrofuran derivative.[1][2] This occurs due to the ambident nature of the enol intermediate formed after the initial iodination of the Michael adduct. The cyclization can proceed via two competitive pathways: a C-attack of the enol, leading to the desired nitrocyclopropane, or an O-attack, which results in the formation of the 2,3-dihydrofuran byproduct.[1][2][3]
Q2: How can I minimize the formation of the 2,3-dihydrofuran byproduct?
A2: The formation of the desired acylated this compound is favored over the dihydrofuran byproduct by increasing the steric bulk of the acyl group on the 1,3-dicarbonyl starting material.[1][3] For instance, using a bulkier acyl group, such as a benzoyl group instead of an acetyl group, can significantly increase the yield of the this compound.[1][3]
Q3: My initial Michael addition step is giving a low yield. What are the potential causes and solutions?
A3: Low yields in the Michael addition of 1,3-dicarbonyl compounds to nitroalkenes can be due to several factors. Ensure that the reaction is performed under appropriate conditions, as this reaction can be sensitive to the choice of catalyst and solvent. In some cases, catalyst- and solvent-free conditions using a grinding method have been shown to be highly effective.[4][5] Also, confirm the purity of your starting materials, as impurities can interfere with the reaction. The reaction of β-nitrostyrene with 1,3-dicarbonyl compounds can be promoted by a suitable base.
Q4: I've observed the formation of diastereomers in the Michael addition step. How can I address this?
A4: The Michael addition can indeed produce diastereomers, especially when using unsymmetrical 1,3-dicarbonyl compounds.[2] These diastereomers can often be separated by column chromatography on silica gel.[6] Careful selection of the eluent system is crucial for achieving good separation.
Q5: What is the best way to purify the final acylated this compound from the dihydrofuran byproduct?
A5: The acylated this compound and the dihydrofuran byproduct can typically be separated using silica gel column chromatography.[2] The specific solvent system for effective separation will depend on the exact structure of your compounds.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low or no yield of the desired acylated this compound | Reaction conditions for cyclization are not optimal. | Ensure the use of (diacetoxyiodo)benzene and a suitable iodide source like tetrabutylammonium iodide for the iodination and subsequent cyclization. |
| The Michael adduct was not successfully formed. | Verify the successful formation and purification of the Michael adduct before proceeding to the cyclization step. | |
| High proportion of 2,3-dihydrofuran byproduct | The acyl group on the 1,3-dicarbonyl starting material is not sterically bulky enough. | Consider using a 1,3-dicarbonyl compound with a larger acyl group (e.g., benzoyl instead of acetyl) to favor the C-attack cyclization pathway.[1][3] |
| Complex mixture of products observed after cyclization | The reaction may be messy due to side reactions. | Ensure the reaction is performed under an inert atmosphere if necessary and that all reagents are of high purity. Re-purify the Michael adduct if needed. |
| Difficulty in separating diastereomers of the Michael adduct | The chosen chromatography conditions are not providing sufficient resolution. | Experiment with different solvent systems for column chromatography. A less polar solvent system may improve separation. Normal phase chromatography on silica is generally effective for separating diastereomers.[6][7] |
Data Presentation
Table 1: Effect of Acyl Group Bulk on the Yield of Acylated Nitrocyclopropanes and Dihydrofuran Byproducts
| Entry | R¹ | R² | Acylated this compound Yield (%) | Dihydrofuran Yield (%) |
| 1 | Me | OEt | 9 | 48 |
| 2 | Et | OEt | 15 | 45 |
| 3 | i-Pr | OEt | 29 | 39 |
| 4 | Ph | OEt | 56 | 32 |
| 5 | Me | Me | 20 | 50 |
| 6 | Ph | Me | 30 | 30 |
Data adapted from Fujioka, H., et al. (2023). First synthesis of acylated nitrocyclopropanes. Beilstein Journal of Organic Chemistry.[1]
Experimental Protocols
Key Experiment: Synthesis of Ethyl 2-benzoyl-3-nitro-2-phenylcyclopropane-1-carboxylate
This protocol is based on the method described for the synthesis of acylated nitrocyclopropanes.[1]
Step 1: Michael Addition (Formation of the Adduct)
-
To a solution of β-nitrostyrene (1.0 mmol) in a suitable solvent, add ethyl benzoylacetate (1.1 mmol).
-
Add a catalytic amount of a suitable base (e.g., triethylamine).
-
Stir the reaction mixture at room temperature until the β-nitrostyrene is consumed (monitor by TLC).
-
Upon completion, quench the reaction with a dilute acid solution and extract the product with an organic solvent.
-
Dry the organic layer, concentrate it under reduced pressure, and purify the resulting Michael adduct by column chromatography on silica gel.
Step 2: Cyclization (Formation of the Acylated this compound)
-
Dissolve the purified Michael adduct (1.0 mmol) in a suitable solvent (e.g., benzene).
-
Add (diacetoxyiodo)benzene (1.2 mmol) and tetrabutylammonium iodide (1.2 mmol) to the solution.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, quench it with a solution of sodium thiosulfate.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the acylated this compound from the 2,3-dihydrofuran byproduct.
Visualizations
References
- 1. hplc.eu [hplc.eu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Catalyst-free and solvent-free Michael addition of 1,3-dicarbonyl compounds to nitroalkenes by a grinding method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Separation of diastereomers - Chromatography Forum [chromforum.org]
Technical Support Center: Optimization of Reaction Conditions for Nitrocyclopropanation
Welcome to the technical support center for the optimization of nitrocyclopropanation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general methods for synthesizing nitrocyclopropanes?
A1: Nitrocyclopropanes are typically synthesized through several key strategies. One common method involves the Michael addition of a nucleophile (like a malonate) to a nitroalkene, followed by an intramolecular nucleophilic substitution to form the cyclopropane ring.[1][2][3] Other approaches include the reaction of alkenes with diazo compounds in the presence of a metal catalyst, and more recently, visible light-promoted metal-free protocols have been developed.[1] The choice of method often depends on the specific substrates and the desired stereochemistry of the product.
Q2: My nitrocyclopropanation reaction is giving a low yield. What are the common causes?
A2: Low yields in nitrocyclopropanation can stem from several factors. These include incomplete reaction, decomposition of starting materials or products, and the formation of side products. The reaction temperature, choice of base and solvent, and the purity of reagents are all critical parameters that can significantly impact the yield.[4][5] For instance, a temperature that is too high can lead to decomposition, while a temperature that is too low may result in an incomplete reaction.[4]
Q3: I am observing the formation of a dihydrofuran or other side products instead of the desired nitrocyclopropane. How can I minimize this?
A3: The formation of dihydrofurans is a known side reaction in some nitrocyclopropanation procedures, particularly when using certain oxidizing agents for the cyclization step.[2][3] This occurs due to a competitive O-attack of an enol intermediate instead of the desired C-attack. The choice of reagents and reaction conditions can influence this competition. For example, using bulkier acyl groups in the substrate has been shown to favor the formation of the cyclopropane.[2] Optimizing the base and solvent system can also help to suppress side reactions.[6]
Q4: How can I control the diastereoselectivity of my nitrocyclopropanation reaction?
A4: Controlling diastereoselectivity is a common challenge. The stereochemical outcome is often influenced by the reaction temperature, the choice of catalyst or base, and the solvent.[7] Lower reaction temperatures generally favor the thermodynamically more stable diastereomer, leading to higher selectivity.[4][7] The steric and electronic properties of the substrates and reagents also play a crucial role in directing the stereochemical course of the reaction.
Q5: What are the recommended purification methods for nitrocyclopropanes?
A5: Purification of nitrocyclopropanes is typically achieved using column chromatography on silica gel.[2][3] The choice of eluent system (e.g., a mixture of hexane and ethyl acetate) will depend on the polarity of the specific this compound derivative.[3] In some cases, recrystallization can also be an effective method for purification.[8] It is important to monitor the purification process by thin-layer chromatography (TLC) to ensure proper separation from starting materials and byproducts.
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common problems encountered during nitrocyclopropanation experiments.
Issue 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Incorrect Reaction Temperature | The reaction may require a specific temperature range for optimal performance. If the temperature is too low, the reaction may not proceed at a reasonable rate. If it is too high, starting materials or the product may decompose.[4] Action: Screen a range of temperatures (e.g., from 0 °C to room temperature, or higher if necessary) in small-scale test reactions to find the optimal condition. |
| Inappropriate Base or Solvent | The choice of base and solvent is crucial for the reaction's success. An unsuitable base may not be strong enough to promote the reaction or may lead to side reactions. The solvent can influence the solubility of reagents and the stability of intermediates.[9] Action: Screen different bases (e.g., organic bases like DBU or inorganic bases like Cs₂CO₃) and solvents (e.g., MeCN, DMF, THF) to identify the optimal combination for your specific substrates.[9] |
| Poor Quality of Reagents | Impurities in the starting materials (nitroalkene, nucleophile) or reagents (base, solvent) can inhibit the reaction or lead to the formation of byproducts. Action: Ensure all reagents are pure and dry. Purify starting materials if necessary. Use freshly distilled solvents. |
| Sub-optimal Reaction Time | The reaction may not have been allowed to proceed to completion. Action: Monitor the reaction progress using TLC or another analytical technique. Continue the reaction until the starting materials are consumed. |
Issue 2: Poor Diastereoselectivity
| Possible Cause | Suggested Solution |
| Reaction Temperature is Too High | Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the less favored diastereomer, leading to a lower diastereomeric ratio.[4][7] Action: Lower the reaction temperature. Running the reaction at 0 °C or even lower temperatures can often significantly improve diastereoselectivity.[7] |
| Incorrect Solvent Choice | The polarity and coordinating ability of the solvent can influence the transition state geometry and, consequently, the diastereoselectivity.[7] Action: Screen a range of solvents with varying polarities to determine the effect on the diastereomeric ratio. |
| Inappropriate Base or Catalyst | The steric bulk and nature of the base or catalyst can play a significant role in controlling the facial selectivity of the attack on the prochiral center. Action: Experiment with different bases or catalysts that have been reported to provide high diastereoselectivity in similar reactions. |
Data Presentation
Table 1: Effect of Base and Solvent on Nitrocyclopropanation Yield
| Entry | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | DBU | MeCN | rt | 38 | [9] |
| 2 | Cs₂CO₃ | MeCN | rt | 95 | [9] |
| 3 | K₂CO₃ | MeCN | rt | 75 | [9] |
| 4 | Na₂CO₃ | MeCN | rt | 68 | [9] |
| 5 | Cs₂CO₃ | DMF | rt | 92 | [9] |
| 6 | Cs₂CO₃ | DMSO | rt | 65 | [9] |
| 7 | Cs₂CO₃ | THF | rt | 55 | [9] |
Reaction conditions and substrates may vary between different sources. This table is intended to provide a general overview of the trends.
Experimental Protocols
Detailed Methodology for a Representative Nitrocyclopropanation
This protocol describes a general procedure for the synthesis of a this compound via a Michael-initiated ring-closure reaction, based on literature procedures.[2][3]
Materials:
-
β-Nitrostyrene derivative (1.0 mmol)
-
Malonate derivative (1.1 mmol)
-
Base (e.g., Triethylamine, 1.2 mmol)
-
Solvent (e.g., Dichloromethane, 10 mL)
-
Halogenating agent (e.g., N-Bromosuccinimide, 1.1 mmol)
-
Cyclizing base (e.g., Potassium Carbonate, 2.0 mmol)
Procedure:
-
Michael Addition: To a solution of the β-nitrostyrene derivative (1.0 mmol) in the chosen solvent (10 mL) at room temperature, add the malonate derivative (1.1 mmol) followed by the base (e.g., triethylamine, 1.2 mmol).
-
Stir the reaction mixture at room temperature and monitor the progress by TLC. The reaction is typically complete within 2-12 hours.
-
Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude Michael adduct.
-
Halogenation and Cyclization: Dissolve the crude Michael adduct in a suitable solvent (e.g., acetonitrile, 10 mL). Add the halogenating agent (e.g., N-bromosuccinimide, 1.1 mmol) and the cyclizing base (e.g., potassium carbonate, 2.0 mmol).
-
Stir the reaction mixture at room temperature, monitoring by TLC until the starting material is consumed.
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired this compound.
Mandatory Visualization
Caption: Experimental workflow for a two-step nitrocyclopropanation reaction.
Caption: Troubleshooting logic for addressing low product yield.
References
- 1. researchgate.net [researchgate.net]
- 2. d-nb.info [d-nb.info]
- 3. First synthesis of acylated nitrocyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Base-promoted highly efficient synthesis of nitrile-substituted cyclopropanes via Michael-initiated ring closure - PMC [pmc.ncbi.nlm.nih.gov]
instability and handling precautions for nitrocyclopropane
This guide provides essential safety information, handling precautions, and troubleshooting advice for researchers, scientists, and drug development professionals working with nitrocyclopropane. Given its energetic nature, strict adherence to safety protocols is mandatory.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors contributing to the instability of this compound?
A1: The instability of this compound arises from a combination of two key factors:
-
High Ring Strain: The three-membered cyclopropane ring possesses significant strain energy, estimated to be around 27.5 kcal/mol.[1] This inherent energy contributes to its potential for rapid decomposition and energy release.[1]
-
Weakened C-NO₂ Bond: The electron-withdrawing nitro group, combined with the ring strain, weakens the carbon-nitrogen bond, making it susceptible to cleavage.[1]
Q2: What are the main hazards associated with this compound?
A2: this compound is classified with multiple hazards. According to the Globally Harmonized System (GHS), it is a flammable liquid and is considered harmful if swallowed, in contact with skin, or inhaled.[2] Its primary hazard, however, is its potential as an energetic material, meaning it can undergo rapid, exothermic decomposition, especially when subjected to certain stimuli.[1]
Q3: What specific stimuli can initiate the decomposition of this compound?
-
Impact: Mechanical shock from dropping or striking the material.[3]
-
Friction: Rubbing or grinding the material, especially between hard surfaces.[4][5]
-
Heat: Elevated temperatures can lead to thermal decomposition.[6]
-
Static Discharge: Sparks from static electricity can be a sufficient ignition source.[7][8]
Q4: What are the correct procedures for storing this compound?
A4: this compound must be stored with extreme care. Storage locations should be cool, dry, and well-ventilated, away from direct sunlight and all sources of ignition like heat or sparks.[7][8][9] It should be kept in a tightly closed container and stored in a designated, locked, and labeled munitions safe or magazine.[10][11] The quantity of material stored should always be kept to an absolute minimum.[10]
Q5: What is the mandatory Personal Protective Equipment (PPE) when handling this compound?
A5: In addition to standard laboratory attire (lab coat, enclosed shoes, non-flammable clothing), enhanced PPE is required.[12][13] This includes:
-
Safety Glasses: Chemical splash goggles are the minimum requirement; a face shield is highly recommended.[10]
-
Gloves: Chemically resistant gloves suitable for the solvents being used.[9]
-
Flame-Resistant Lab Coat: To protect against potential flash fires.
-
Body Shield: All work should be performed behind a certified explosion-proof safety shield.[11]
Q6: How should I respond to an accidental spill of this compound?
A6: In case of a spill, evacuate non-essential personnel and ensure the area is well-ventilated.[9] Remove all ignition sources.[9] Wearing appropriate PPE, absorb the spill with a non-combustible, inert material (e.g., vermiculite or sand). Do not use combustible materials like paper towels. Collect the absorbed material using non-sparking tools and place it in a designated, sealed container for hazardous waste disposal.[8][12] Prevent the spill from entering drains.[9]
Q7: What are the visual signs of this compound decomposition?
A7: Signs of decomposition can include gas evolution, a change in color (e.g., yellowing or browning), or an unexpected increase in the temperature of the material or its container. If any of these signs are observed, especially during storage, do not handle the material. The area should be evacuated, and the appropriate institutional safety personnel (e.g., Environmental Health and Safety) must be contacted immediately.
Q8: How must this compound waste be disposed of?
A8: this compound and any materials contaminated with it must be treated as energetic and hazardous waste.[10] Disposal through laboratory drains is strictly forbidden.[11] All waste must be collected in properly labeled, sealed containers and disposed of through your institution's hazardous waste management program, following all local and national regulations.
Troubleshooting Guide
| Problem / Observation | Recommended Action & Explanation |
| Unexpected temperature rise during a reaction. | Action: Immediately cease all heating, remove heating mantles, and apply emergency cooling (e.g., an ice bath). If the temperature continues to rise uncontrollably, evacuate the area and activate emergency protocols. Explanation: This indicates a potential runaway exothermic decomposition. The reaction is generating heat faster than it can be dissipated, which can lead to a violent event. |
| Low yields during synthesis. | Action: Review the experimental protocol. The synthesis of this compound via intramolecular cyclization is highly dependent on the solvent; dimethyl sulfoxide (DMSO) has been shown to provide higher yields compared to other solvents like DMF.[1] Ensure all reagents are pure and conditions are anhydrous, as side reactions like ring-opening can reduce yield.[1] |
| Compound appears discolored or shows pressure buildup in the container during storage. | Action: DO NOT ATTEMPT TO OPEN THE CONTAINER. This is a critical sign of instability and decomposition. The material's sensitivity may have increased significantly. Evacuate the immediate area and contact your institution's explosive safety officer or EHS department for emergency disposal. |
| Difficulty with purification by distillation. | Action: Only use high-vacuum distillation at the lowest possible temperature to minimize thermal stress on the compound. Always use a blast shield and consider remote operation. Never distill the compound to dryness, as this can concentrate potentially explosive impurities. Explanation: this compound is thermally sensitive, and excessive heat can initiate decomposition. |
Quantitative Data Summary
Specific sensitivity data for this compound is not widely available in published literature. The information below is based on its known chemical properties and GHS classifications.
| Property | Value / Classification | Source |
| Ring Strain Energy | ~27.5 kcal/mol | [1] |
| Molecular Formula | C₃H₅NO₂ | [2] |
| Molecular Weight | 87.08 g/mol | [2] |
| GHS Hazard Statements | H226: Flammable liquid and vapor H302: Harmful if swallowed H312: Harmful in contact with skin H332: Harmful if inhaled | [2] |
| Impact Sensitivity | Data not publicly available. Energetic materials are typically tested using a drop-weight apparatus to determine the height at which a 50% probability of initiation occurs (h₅₀).[3][14] | N/A |
| Friction Sensitivity | Data not publicly available. Typically measured using a BAM friction tester to determine the load at which initiation occurs.[4][15] | N/A |
Experimental Protocols
Protocol 1: General Safe Handling of this compound (Microscale to <1g)
This protocol outlines the minimum mandatory steps for safely handling this compound in a research setting.
-
Hazard Assessment: Before any work begins, conduct a thorough hazard assessment covering the specific quantities and manipulations involved.[16] This must be documented and approved by the principal investigator and the institutional safety officer.
-
Engineering Controls: All work must be conducted in a certified chemical fume hood. A blast shield, appropriately rated for the quantity of material being handled, must be placed between the user and the experiment at all times.[11]
-
Personal Protective Equipment (PPE): Don a flame-resistant lab coat, chemical splash goggles, a face shield, and appropriate chemical-resistant gloves.[12][13]
-
Work Area Preparation: Ensure the work area is clean and free of clutter. Remove all flammable solvents and incompatible chemicals from the immediate vicinity.[17][18] All equipment (stirrers, hot plates, etc.) must be connected to a properly grounded outlet.
-
Material Handling: Use only non-sparking tools made of materials like plastic or wood for all transfers.[8][12] When weighing the material, use an anti-static weigh boat. Keep the quantity of material being handled to the absolute minimum required for the experiment.
-
Running the Reaction: If heating is required, use a remotely controlled heating mantle or oil bath with redundant temperature controllers to prevent overheating.[11] Continuously monitor the reaction temperature. Have an appropriate cooling bath (e.g., ice-water) on standby for immediate use.[11]
-
Storage: If the material needs to be stored, place it in a clearly labeled, appropriate container and transfer it immediately to a designated and locked explosives magazine.[10][11]
-
Waste Disposal: All contaminated materials (gloves, spatulas, glassware, absorbent) must be treated as hazardous energetic waste and disposed of according to institutional protocols. Do not mix this compound waste with other chemical waste streams.[19]
Protocol 2: Example Synthesis of this compound
This protocol is an example based on the intramolecular nucleophilic displacement method and should be adapted and thoroughly risk-assessed before implementation.[1]
-
Reagents & Equipment:
-
1-Chloro-3-nitropropane
-
Potassium tert-butoxide
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Round-bottom flask, magnetic stirrer, condenser, argon/nitrogen inlet
-
Ice-water bath
-
Blast shield
-
-
Procedure:
-
Step 1 (Setup): Assemble the reaction glassware inside a fume hood and behind a blast shield. Ensure all glassware is dry. Purge the system with an inert gas (argon or nitrogen).
-
Step 2 (Reagent Addition): In the flask, dissolve 1-chloro-3-nitropropane in anhydrous DMSO. Begin stirring and cool the mixture to 0-5 °C using an ice-water bath.
-
Step 3 (Reaction): Slowly add a solution of potassium tert-butoxide in DMSO to the cooled mixture dropwise, carefully monitoring the temperature to ensure it does not rise significantly. The mechanism involves the deprotonation of the nitro compound, followed by intramolecular nucleophilic displacement of the chloride to form the cyclopropane ring.[1]
-
Step 4 (Quenching): Once the reaction is complete (monitored by TLC or other appropriate methods), slowly and carefully quench the reaction by adding it to a beaker of ice-cold water with stirring.
-
Step 5 (Extraction & Purification): Extract the aqueous mixture with a suitable solvent (e.g., diethyl ether). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and carefully remove the solvent under reduced pressure at low temperature. The crude this compound can be purified by high-vacuum distillation at the lowest possible temperature, performed behind a blast shield.
-
Visualizations
Caption: Logical workflow for the safe handling of this compound.
Caption: Conceptual decomposition pathway for this compound.
References
- 1. This compound | 13021-02-8 | Benchchem [benchchem.com]
- 2. This compound | C3H5NO2 | CID 12917014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. psemc.com [psemc.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. airgas.com [airgas.com]
- 9. cdnisotopes.com [cdnisotopes.com]
- 10. purdue.edu [purdue.edu]
- 11. case.edu [case.edu]
- 12. 11. Safe Handling of Energetic Materials in the Laboratory [degruyterbrill.com]
- 13. 11. Safe Handling of Energetic Materials in the Laboratory [degruyterbrill.com]
- 14. Which molecular properties determine the impact sensitivity of an explosive? A machine learning quantitative investigation of nitroaromatic explosives - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 15. publications.drdo.gov.in [publications.drdo.gov.in]
- 16. dsiac.dtic.mil [dsiac.dtic.mil]
- 17. Table of Incompatible Chemicals | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 18. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 19. Chemical Incompatibility Guide – Stanford Environmental Health & Safety [ehs.stanford.edu]
Technical Support Center: Troubleshooting Simmons-Smith Cyclopropanation of Nitroalkenes
Welcome to the technical support center for the Simmons-Smith cyclopropanation of nitroalkenes. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for navigating the challenges associated with this specific transformation. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental work.
Troubleshooting Guide
The Simmons-Smith cyclopropanation of nitroalkenes can be a challenging reaction due to the electron-deficient nature of the substrate. The electrophilic zinc carbenoid intermediate reacts sluggishly with electron-poor double bonds, often leading to low yields and recovery of starting material. This guide addresses common issues and provides strategies for optimization.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low to No Product Formation | 1. Inactive Zinc-Copper Couple2. Poor Quality of Diiodomethane3. Presence of Moisture4. Low Substrate Reactivity | 1. Ensure the zinc-copper couple is freshly prepared and activated. Consider using ultrasonication to enhance activation.2. Use freshly distilled or high-purity diiodomethane.3. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen).4. For electron-deficient nitroalkenes, consider using a more reactive Simmons-Smith reagent, such as that generated in the Furukawa modification (Et₂Zn and CH₂I₂) or employing a catalyst. |
| Incomplete Conversion / Recovery of Starting Material | 1. Insufficient Reagent2. Short Reaction Time3. Low Reaction Temperature | 1. Use a slight excess of the Simmons-Smith reagent (e.g., 1.5-2.0 equivalents).2. Monitor the reaction by TLC or GC and allow it to proceed for a longer duration. Some reactions may require up to 24 hours.3. While lower temperatures can improve diastereoselectivity, they can also slow down the reaction. Gradually increase the temperature in 5-10 °C increments to find a balance between reactivity and selectivity. |
| Poor Diastereoselectivity | 1. High Reaction Temperature2. Steric Hindrance3. Absence of a Directing Group | 1. Lowering the reaction temperature generally favors the formation of the thermodynamically preferred diastereomer.[1] 2. The Simmons-Smith reaction is sensitive to steric effects, with cyclopropanation typically occurring on the less hindered face of the alkene.[1] 3. For substrates with a nearby hydroxyl group, the zinc reagent can coordinate, directing the cyclopropanation to the same face as the alcohol.[1] For nitroalkenes lacking such a group, diastereoselectivity can be challenging to control. |
| Formation of Side Products | 1. Lewis-Acidity of ZnI₂ Byproduct2. Reaction with the Nitro Group | 1. The byproduct ZnI₂ is a Lewis acid that can potentially lead to rearrangement or degradation of acid-sensitive products. Adding an excess of Et₂Zn can scavenge the ZnI₂, forming the less acidic EtZnI. Quenching the reaction with pyridine can also sequester ZnI₂. 2. While less common, the zinc carbenoid could potentially interact with the nitro group. Careful monitoring of the reaction for unexpected byproducts is recommended. |
Frequently Asked Questions (FAQs)
Q1: Why is the Simmons-Smith cyclopropanation of my nitroalkene so slow and low-yielding?
A1: The traditional Simmons-Smith reagent, iodomethylzinc iodide (ICH₂ZnI), is electrophilic in nature and therefore reacts much more readily with electron-rich alkenes. Nitroalkenes are highly electron-deficient due to the strong electron-withdrawing nature of the nitro group, which deactivates the double bond towards electrophilic attack by the zinc carbenoid. This inherent lack of reactivity is the primary reason for sluggish reactions and low yields.
Q2: How can I increase the reactivity of the Simmons-Smith reaction for my nitroalkene substrate?
A2: Several strategies can be employed to enhance reactivity:
-
Furukawa Modification: Utilizing diethylzinc (Et₂Zn) and diiodomethane (CH₂I₂) often generates a more reactive carbenoid species compared to the classical zinc-copper couple.
-
Catalysis: The use of a transition metal catalyst, such as a nickel(II) complex, has been shown to drastically accelerate the cyclopropanation of electron-deficient alkenes. This approach can significantly improve yields for substrates like α,β-unsaturated ketones and esters, which are electronically similar to nitroalkenes.
-
Shi Modification: For some electron-deficient alkenes, a more nucleophilic zinc carbenoid can be generated using diethylzinc, diiodomethane, and trifluoroacetic acid.
Q3: Are there alternative methods for the cyclopropanation of nitroalkenes?
A3: Yes, if the Simmons-Smith reaction proves to be ineffective, the Corey-Chaykovsky reaction is an excellent alternative for electron-deficient alkenes. This method utilizes sulfur ylides, which are nucleophilic and readily undergo conjugate addition to α,β-unsaturated systems like nitroalkenes, followed by intramolecular ring-closure to form the cyclopropane ring. This reaction has been successfully applied to the synthesis of trifluoromethyl-substituted cyclopropanes from nitro styrenes, affording good yields and diastereoselectivities.[2]
Q4: My nitroalkene has existing stereocenters. How can I control the diastereoselectivity of the cyclopropanation?
A4: Controlling diastereoselectivity can be challenging. If there is a coordinating group, such as a hydroxyl group, near the double bond, it can direct the Simmons-Smith reagent to one face of the alkene. In the absence of such a directing group, the stereochemical outcome is often dictated by sterics, with the reagent approaching from the less hindered face. For enhanced diastereoselectivity, it is generally advisable to run the reaction at lower temperatures.
Q5: What is a general experimental protocol I can start with for the cyclopropanation of a nitroalkene?
A5: Given the challenges with nitroalkenes, a nickel-catalyzed approach based on protocols for other electron-deficient alkenes is a recommended starting point.
Experimental Protocols
Protocol 1: Nickel-Catalyzed Simmons-Smith Type Cyclopropanation of an Electron-Deficient Alkene (Adapted for Nitroalkenes)
This protocol is adapted from a method developed for α,β-unsaturated carbonyl compounds and serves as a starting point for the cyclopropanation of nitroalkenes.
Materials:
-
Nitroalkene
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Diiodomethane (CH₂I₂)
-
Diethylzinc (Et₂Zn) solution (e.g., 1.0 M in hexanes)
-
Nickel(II) Chloride (NiCl₂)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the nitroalkene (1.0 equiv) and nickel(II) chloride (5-20 mol%).
-
Dissolve the solids in anhydrous dichloromethane.
-
Cool the mixture to 0 °C in an ice bath.
-
Add diiodomethane (2.0-4.0 equiv) to the reaction mixture.
-
Slowly add a solution of diethylzinc (2.0 equiv) dropwise to the cooled mixture.
-
Allow the reaction to stir at 0 °C and monitor its progress by TLC or GC analysis. The reaction time may vary from 1 to 24 hours.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.
-
Allow the mixture to warm to room temperature and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Corey-Chaykovsky Cyclopropanation of a Nitro Styrene
This is an alternative protocol for the synthesis of nitrocyclopropanes, particularly effective for styrenyl systems.[2]
Materials:
-
Nitro styrene derivative
-
Trimethylsulfoxonium iodide
-
Sodium hydride (NaH)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride (1.2 equiv) and anhydrous DMSO.
-
Stir the suspension at room temperature for 15 minutes.
-
Add trimethylsulfoxonium iodide (1.2 equiv) in one portion.
-
Stir the resulting mixture at room temperature for 30 minutes to generate the sulfur ylide.
-
Add a solution of the nitro styrene (1.0 equiv) in anhydrous DMSO dropwise to the ylide solution.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, carefully quench the reaction with water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
References
Technical Support Center: Rhodium-Catalyzed Nitrocyclopropane Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in rhodium-catalyzed nitrocyclopropane synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of nitrocyclopropanes using rhodium catalysts. The solutions are presented in a question-and-answer format to directly tackle specific experimental problems.
Issue 1: Low or No Product Yield
Question: My rhodium-catalyzed this compound synthesis is resulting in a low yield or no desired product. What are the potential causes and how can I troubleshoot this?
Answer: Low or no yield in a rhodium-catalyzed cyclopropanation can stem from several factors, primarily related to catalyst activity and reagent purity.
-
Catalyst Deactivation (Poisoning): The rhodium catalyst is susceptible to poisoning by a variety of functional groups and impurities.
-
Sulfur Compounds: Thiols, sulfides, and other sulfur-containing compounds are notorious for poisoning rhodium catalysts by forming strong, irreversible bonds with the metal center.[1] Ensure all reagents and solvents are free from sulfur-containing impurities.
-
Nitrogen-Containing Heterocycles and Amines: Basic nitrogenous compounds can coordinate to the Lewis acidic rhodium center and inhibit its catalytic activity. While the nitro group of the desired product is generally tolerated, other nitrogen-containing functional groups in the starting materials or as impurities can be problematic.
-
Phosphines: Triphenylphosphine and other phosphine ligands can bind strongly to the rhodium catalyst, effectively titrating it out of the catalytic cycle. Ensure that no residual phosphines from other reaction steps are present.
-
Water: The presence of water can lead to catalyst deactivation. It is crucial to use anhydrous solvents and reagents.[2]
-
Oxygen: While rhodium(II) acetate is generally air-stable, prolonged exposure to air at elevated temperatures can lead to catalyst degradation. Performing the reaction under an inert atmosphere (e.g., argon or nitrogen) is recommended.
-
-
Impure Reagents:
-
Diazo Compound Quality: The purity of the nitro-substituted diazo compound is critical. Impurities from its synthesis, such as unreacted starting materials or byproducts, can interfere with the reaction. Purification of the diazo compound, for instance by vacuum distillation of ethyl diazoacetate, can be crucial.[3][4]
-
Alkene Purity: Impurities in the alkene substrate can also act as catalyst poisons. It is advisable to purify the alkene before use.
-
-
Suboptimal Reaction Conditions:
-
Temperature: The reaction temperature can influence the rate of both the desired cyclopropanation and potential side reactions or catalyst decomposition. An optimal temperature needs to be determined for each specific substrate combination.
-
Solvent: The choice of solvent is important. Coordinating solvents can compete with the diazo compound for coordination to the rhodium catalyst, potentially inhibiting the reaction. Non-coordinating solvents like dichloromethane or pentane are often preferred.[5][6]
-
Troubleshooting Steps:
-
Verify Reagent Purity:
-
Ensure Anhydrous Conditions:
-
Use freshly distilled, anhydrous solvents.
-
Dry all glassware thoroughly before use.
-
Handle reagents under an inert atmosphere.
-
-
Optimize Reaction Conditions:
-
Systematically vary the reaction temperature to find the optimal balance between reaction rate and catalyst stability.
-
Screen different non-coordinating solvents.
-
-
Consider Additives: In some rhodium-catalyzed cyclopropanations, additives like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) have been shown to deactivate nucleophilic poisons.[3]
Issue 2: Low Diastereoselectivity or Enantioselectivity
Question: The yield of my this compound is acceptable, but the diastereoselectivity (or enantioselectivity for asymmetric reactions) is poor. How can I improve this?
Answer: Poor stereoselectivity in rhodium-catalyzed cyclopropanation can be influenced by the catalyst, substrates, and reaction conditions.
-
Catalyst Choice: The structure of the rhodium catalyst, particularly the ligands, plays a crucial role in determining stereoselectivity. For enantioselective reactions, the choice of a suitable chiral ligand is paramount. Different chiral dirhodium(II) catalysts can provide varying levels of enantioinduction depending on the substrate.[7]
-
Substrate Sterics and Electronics: The steric and electronic properties of both the alkene and the diazo compound can significantly impact the stereochemical outcome. Bulky substituents on either reactant can favor the formation of one diastereomer over another.
-
Reaction Temperature: Lowering the reaction temperature often leads to an increase in stereoselectivity, as it allows for greater differentiation between the transition states leading to the different stereoisomers.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the conformation of the catalytic intermediates and, consequently, the stereoselectivity.
-
Catalyst Degradation: If the catalyst degrades during the reaction, the resulting species may be less selective, leading to a decrease in the overall stereoselectivity of the product mixture.
Troubleshooting Steps:
-
Screen Different Catalysts:
-
For diastereoselectivity, try different rhodium(II) carboxylates (e.g., rhodium(II) octanoate, rhodium(II) trifluoroacetate) to see if the ligand influences the outcome.
-
For enantioselectivity, screen a variety of chiral dirhodium(II) catalysts.
-
-
Optimize Reaction Temperature:
-
Run the reaction at a lower temperature. While this may decrease the reaction rate, it can significantly improve stereoselectivity.
-
-
Vary the Solvent:
-
Experiment with a range of non-coordinating solvents with different polarities.
-
-
Slow Addition of the Diazo Compound: Adding the diazo compound slowly to the reaction mixture can help to maintain a low concentration of the reactive rhodium-carbene intermediate, which can minimize side reactions and potentially improve selectivity.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalyst poisons I should be aware of in rhodium-catalyzed this compound synthesis?
A1: The most common poisons for rhodium catalysts are sulfur-containing compounds (e.g., thiols, sulfides), basic nitrogen compounds (e.g., amines, pyridines), phosphines, and to a lesser extent, water and oxygen.[1][2] These substances can coordinate strongly to the rhodium center, blocking the active site and preventing the catalytic cycle from proceeding.
Q2: Can I regenerate a poisoned rhodium catalyst?
A2: Regeneration of rhodium catalysts can be challenging, especially in the case of strong poisoning by sulfur compounds. For some industrial processes, methods involving oxidation or treatment with specific reagents have been developed to recover catalyst activity.[1][8] However, for laboratory-scale organic synthesis, it is often more practical to prevent poisoning in the first time by using highly pure reagents and solvents. If poisoning is suspected, it is generally recommended to use a fresh batch of catalyst.
Q3: My reaction is producing a significant amount of byproducts. What are the likely side reactions?
A3: In rhodium-catalyzed reactions of diazo compounds, several side reactions can compete with the desired cyclopropanation. These include:
-
Dimerization of the carbene: The rhodium-carbene intermediate can react with another molecule of the diazo compound to form dimers (e.g., diethyl fumarate and maleate from ethyl diazoacetate).
-
C-H insertion: The carbene can insert into C-H bonds of the solvent or the alkene substrate.
-
Ylide formation: If the alkene or other components of the reaction mixture contain heteroatoms with lone pairs (e.g., oxygen, nitrogen, sulfur), the carbene can form ylides, which can then undergo further reactions.
-
Rearrangement of the this compound: The product itself might be unstable under the reaction conditions and undergo rearrangement. For example, purification on silica gel has been reported to cause rearrangement of some nitrocyclopropanes to oxazoline oxides.[9]
Q4: How can I purify the ethyl nitrodiazoacetate precursor?
A4: Ethyl nitrodiazoacetate is a potentially explosive and toxic compound and should be handled with extreme care. Purification can be achieved by vacuum distillation, but this should only be performed by experienced personnel with appropriate safety precautions in place.[3][4] It is crucial to avoid high temperatures and rough surfaces that could initiate decomposition.
Quantitative Data on Catalyst Poisoning
| Poison | Typical Source | Concentration Effect on Yield | Effect on Stereoselectivity |
| Sulfur Compounds | Impure solvents, reagents, or contaminated glassware | Even trace amounts (ppm level) can lead to complete catalyst deactivation and no product formation.[1] | Not applicable if the reaction is completely inhibited. |
| Phosphines | Carryover from previous synthetic steps | Stoichiometric poisoning; one equivalent of phosphine can deactivate one equivalent of the dimeric rhodium catalyst. | Not applicable if the reaction is completely inhibited. |
| Amines/Pyridines | Impurities in starting materials or additives | Can significantly reduce the reaction rate and yield by coordinating to the catalyst. The effect is concentration-dependent. | Can potentially alter the stereoselectivity by modifying the electronic properties of the catalyst. |
| Water | Inadequately dried solvents or reagents | Can lead to hydrolysis of the diazo compound and catalyst deactivation, resulting in lower yields.[2] | May have a minor effect on stereoselectivity, but the primary impact is on yield. |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-nitro-3-phenylcyclopropane-1-carboxylate
This protocol is adapted from literature procedures for rhodium(II) acetate-catalyzed cyclopropanation.[9]
Materials:
-
Styrene (purified by passing through a short column of basic alumina)
-
Ethyl nitrodiazoacetate (handle with care, potentially explosive)
-
Rhodium(II) acetate dimer [Rh₂(OAc)₄]
-
Anhydrous dichloromethane (DCM)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an inert gas inlet, add rhodium(II) acetate dimer (0.01 mmol, 1 mol%).
-
Under a positive pressure of inert gas, add anhydrous DCM (10 mL) and styrene (2.0 mmol, 2.0 eq).
-
Heat the solution to reflux (approx. 40 °C).
-
In a separate flask, dissolve ethyl nitrodiazoacetate (1.0 mmol, 1.0 eq) in anhydrous DCM (5 mL).
-
Using a syringe pump, add the solution of ethyl nitrodiazoacetate to the refluxing solution of styrene and catalyst over a period of 4 hours.
-
After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1 hour, or until TLC analysis indicates complete consumption of the diazo compound.
-
Cool the reaction mixture to room temperature.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (use a non-polar eluent system, e.g., hexanes/ethyl acetate) to afford the desired ethyl 2-nitro-3-phenylcyclopropane-1-carboxylate as a mixture of diastereomers. Note: Prolonged exposure to silica gel may cause rearrangement of the product.[9]
Visualizations
References
- 1. Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines [eureka.patsnap.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. ETD | Overcoming the Limitations of Rhodium-Catalyzed Asymmetric Cyclopropanation and Other Adventures in Strained Ring Synthesis | ID: 7d278v28g | Emory Theses and Dissertations [etd.library.emory.edu]
- 4. Digital Commons @ East Tennessee State University - Appalachian Student Research Forum: Purification of Ethyl Diazoacetate by Vacuum Distillation for use in Cyclopropanation Reactions [dc.etsu.edu]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Frontiers | Examining the effects of additives and precursors on the reactivity of rhodium alkyl nitrenes generated from substituted hydroxylamines [frontiersin.org]
- 7. Guide to Enantioselective Dirhodium(II)-Catalyzed Cyclopropanation with Aryldiazoacetates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Nitrocyclopropanes as Valuable Building Blocks in Organic Synthesis and Biology: Exploring the Origin of the Nitro Group - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Highly Functionalized Nitrocyclopropanes
Welcome to the technical support center for the purification of highly functionalized nitrocyclopropanes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during the purification of this versatile class of compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying highly functionalized nitrocyclopropanes?
A1: The primary purification techniques for highly functionalized nitrocyclopropanes are:
-
Flash Column Chromatography: Widely used for separating nitrocyclopropane products from reaction byproducts and unreacted starting materials.[1]
-
Recrystallization: An effective method for purifying solid nitrocyclopropanes, often leading to a significant enhancement of diastereomeric and enantiomeric purity.
-
High-Performance Liquid Chromatography (HPLC): Provides higher resolution for separating challenging mixtures of diastereomers.[1]
-
Distillation (under reduced pressure): Suitable for thermally stable, volatile nitrocyclopropanes.
Q2: My this compound appears to be degrading on a silica gel column. Is this a known issue?
A2: Yes, the acidic nature of standard silica gel can lead to the degradation or rearrangement of sensitive cyclopropane derivatives, including nitrocyclopropanes.[1] The Lewis acidity of silica can catalyze the ring-opening of the strained cyclopropane ring, particularly in highly functionalized systems.
Q3: How can I prevent degradation of my this compound during column chromatography?
A3: To minimize degradation on silica gel, consider the following strategies:
-
Use deactivated silica gel: Neutralize the acidic sites on silica gel by pre-treating it with a solution of a volatile base, such as triethylamine, in the eluent.[1]
-
Consider alternative stationary phases: Alumina (neutral or basic) can be a good alternative to silica gel for acid-sensitive compounds.[1] Reversed-phase chromatography on C18-functionalized silica is another option.
-
Minimize contact time: Run the chromatography as quickly as possible without sacrificing separation efficiency.
Q4: I have a mixture of diastereomers. What is the best way to separate them?
A4: The separation of diastereomers can be achieved by several methods:
-
Flash Column Chromatography: Often sufficient for separating diastereomers with significantly different polarities.[1]
-
High-Performance Liquid Chromatography (HPLC): Both normal-phase and reversed-phase HPLC can be effective for separating closely related diastereomers.
-
Recrystallization: If one diastereomer is significantly less soluble in a particular solvent system, recrystallization can be a highly effective and scalable method for separation. It is sometimes possible to selectively crystallize one diastereomer, leaving the other enriched in the mother liquor.[1]
Q5: My this compound is an oil and will not crystallize. What are my purification options?
A5: For non-crystalline, oily nitrocyclopropanes, chromatography is the most suitable purification method.[1] Flash chromatography on silica gel or alumina is a good first approach. For high-purity requirements of non-volatile oils, preparative HPLC is recommended.[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of highly functionalized nitrocyclopropanes.
| Problem | Possible Cause | Suggested Solution |
| Low or no recovery of product from silica gel column | The this compound is highly polar and strongly adsorbed to the silica gel. | Increase the polarity of the eluent. A small percentage of a more polar solvent like methanol can be added to the eluent system. |
| The this compound has degraded on the acidic silica gel. | Use deactivated (neutralized) silica gel or switch to an alternative stationary phase like neutral alumina.[1] | |
| Appearance of new, unexpected spots on TLC after chromatography | The this compound has undergone rearrangement or decomposition on the silica gel column. | Confirm the identity of the new spots by spectroscopic methods. If rearrangement is confirmed, use a less acidic stationary phase or a non-chromatographic purification method. |
| Poor separation of diastereomers by flash chromatography | The diastereomers have very similar polarities. | Optimize the eluent system by screening different solvent mixtures. If separation is still poor, consider using HPLC for higher resolution or attempting recrystallization. |
| Product crystallizes on the chromatography column | The eluent is not a good solvent for the this compound at the concentration being loaded. | Use a stronger eluent system or load a more dilute solution of the crude product. |
| Oiling out during recrystallization | The solubility of the this compound in the chosen solvent is too high, even at low temperatures, or the cooling process is too rapid. | Use a solvent system where the compound has lower solubility at room temperature and is only sparingly soluble at elevated temperatures. Ensure slow cooling to promote crystal growth over precipitation. |
| Low yield after recrystallization | A significant amount of the product remains in the mother liquor. | Cool the crystallization mixture to a lower temperature (e.g., in an ice bath or freezer) to maximize crystal formation. Concentrate the mother liquor to obtain a second crop of crystals. |
| Product decomposition upon heating for distillation | The this compound is not thermally stable at its boiling point at atmospheric pressure. | Use vacuum distillation to lower the boiling point of the compound and minimize thermal decomposition. |
Data Presentation
Table 1: Comparison of Purification Methods for a Diastereomeric Mixture of a Functionalized this compound
| Purification Method | Starting Diastereomeric Ratio (dr) | Final Diastereomeric Ratio (dr) | Yield (%) | Purity (%) | Reference |
| Flash Chromatography (Silica Gel) | 1:1 | 1:1.5 | 75 | >95 | Hypothetical Data |
| Recrystallization (Ethanol/Hexane) | 1:1 | >20:1 | 60 (of major diastereomer) | >99 | Hypothetical Data |
| Preparative HPLC (C18) | 1:1 | >50:1 | 85 | >99 | Hypothetical Data |
One study reported a significant improvement in the enantiomeric excess of a this compound derivative from 77% ee to 98% ee after a single recrystallization.[2]
Experimental Protocols
Detailed Protocol for Flash Column Chromatography of a this compound
This is a general procedure that should be optimized for each specific compound.
-
Preparation of the Column:
-
Select a column of appropriate size based on the amount of crude material (a rule of thumb is a 100:1 to 200:1 ratio of silica gel to crude product by weight).
-
Dry-pack the column with silica gel.
-
Wet the column with the chosen eluent system, applying gentle pressure to ensure even packing and remove air bubbles.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a solvent in which it is highly soluble (e.g., dichloromethane).
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Begin elution with the chosen solvent system, collecting fractions.
-
Monitor the elution of the product by thin-layer chromatography (TLC).
-
A gradient elution (gradually increasing the polarity of the eluent) may be necessary to separate compounds with different polarities.
-
-
Fraction Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
-
Detailed Protocol for Recrystallization of a this compound
This protocol should be adapted based on the solubility properties of the specific this compound.
-
Solvent Selection:
-
Choose a solvent or solvent system in which the this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common choices include ethanol, methanol, ethyl acetate, hexane, or mixtures thereof.
-
-
Dissolution:
-
Place the crude, solid this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., in a water bath) with swirling until the solid completely dissolves. Add more solvent dropwise if necessary to achieve complete dissolution.
-
-
Crystallization:
-
Allow the hot solution to cool slowly to room temperature. Crystal formation should be observed.
-
To maximize the yield, the flask can be placed in an ice bath or a refrigerator for a period of time after it has reached room temperature.
-
-
Isolation and Drying of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Dry the crystals under vacuum to remove residual solvent.
-
Visualizations
Caption: Decision workflow for selecting a purification technique.
Caption: Troubleshooting logic for chromatographic purification issues.
Caption: Potential degradation pathways under acidic and basic conditions.
References
mitigating polymerization during nitroalkene cyclopropanation
Welcome to the technical support center for nitroalkene cyclopropanation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on a common challenge encountered during this reaction: the mitigation of unwanted polymerization. Nitroalkenes are highly valuable substrates in organic synthesis but their electron-deficient nature makes them susceptible to anionic or radical polymerization, often leading to reduced yields and complex purification challenges.
This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you achieve successful and high-yielding cyclopropanation reactions.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiment in a direct question-and-answer format.
Q1: My reaction mixture is becoming viscous, solidifying, or turning into a dark tar. What is happening?
A1: These are classic indications of significant polymerization of the nitroalkene substrate. Nitroalkenes, being excellent Michael acceptors, can undergo self-addition reactions, which initiate a chain-growth polymerization process. This is often exacerbated by heat, light, or the presence of certain initiators (e.g., radicals, strong bases).[1]
Q2: How can I adjust my reaction conditions to prevent polymerization?
A2: Optimizing reaction conditions is critical. Several factors can be tuned:
-
Temperature: Lowering the reaction temperature is one of the most effective strategies to reduce the rate of polymerization.[1][2] While the desired cyclopropanation will also slow down, the activation energy for polymerization is often lower, meaning a decrease in temperature will suppress it more significantly. Many sulfur ylide reactions are performed at low temperatures for this reason.[3][4]
-
Concentration & Addition Rate: Running the reaction at a lower concentration can disfavor the intermolecular polymerization pathway. Furthermore, the slow, dropwise addition of either the nitroalkene or the ylide precursor ensures that the reactive species' concentration remains low at all times, favoring the desired bimolecular cyclopropanation over polymerization.
-
Atmosphere: Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can help prevent radical polymerization, which can be initiated by atmospheric oxygen.[5]
Q3: I suspect my catalyst or base is causing the issue. Is this possible?
A3: Yes, the choice and concentration of the base or catalyst are crucial. A base that is too strong or used in excess can deprotonate other species in the reaction, leading to side reactions, or it can directly initiate the anionic polymerization of the nitroalkene.[1] Consider using a weaker base or ensuring that it is consumed efficiently in the formation of the desired reactive intermediate (e.g., the sulfur ylide). For organocatalyzed processes, the catalyst loading should be optimized to be high enough for efficient cyclopropanation but not so high as to promote side reactions.[6]
Q4: Could the purity of my starting materials be the problem?
A4: Absolutely. The purity of the nitroalkene is paramount.
-
Synthesis Byproducts: If the nitroalkene was synthesized via a Henry reaction, residual base catalyst can trigger polymerization during storage or subsequent reactions.[1]
-
Stabilizers: Commercially available nitroalkenes often contain polymerization inhibitors (stabilizers) like 4-tert-butylcatechol (TBC) or 4-methoxyphenol (MEHQ).[5][7] While essential for storage, these stabilizers can interfere with your reaction and must be removed immediately before use.[5]
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of nitroalkene polymerization?
A1: The two main pathways are:
-
Anionic Polymerization: Initiated by a nucleophilic attack (Michael addition) on the double bond of the nitroalkene. The resulting carbanion then acts as a nucleophile, attacking another nitroalkene molecule and propagating a polymer chain. This can be initiated by the base used in the reaction.
-
Radical Polymerization: The double bond in the nitroalkene is susceptible to attack by radicals, which can be generated by heat, light, or radical initiators like peroxides.[1]
Q2: Are there additives that can inhibit polymerization during the reaction?
A2: Yes, adding a small amount of a radical inhibitor can be very effective, especially if radical polymerization is suspected.[1] Common inhibitors include hydroquinone, butylated hydroxytoluene (BHT), or TEMPO.[1][5] These act as radical scavengers, preventing the initiation of polymer chains. However, be aware that they could potentially interfere with certain reaction mechanisms, so their use should be tested.
Q3: What is the best way to purify and store my nitroalkene to prevent polymerization?
A3: After synthesis, purify the nitroalkene using column chromatography or recrystallization to remove any catalysts or byproducts.[5] For storage, keep the purified nitroalkene in a dark bottle at a low temperature (e.g., in a refrigerator or freezer). Adding a stabilizer is highly recommended for long-term storage.[7][8]
Q4: How do I remove a phenolic stabilizer like TBC before my reaction?
A4: Phenolic inhibitors are acidic and can be removed by two common methods:
-
Washing with Base: Dissolve the nitroalkene in an organic solvent (e.g., diethyl ether or dichloromethane) and wash the solution with an aqueous base solution (e.g., 5% NaOH). This deprotonates the phenol, pulling it into the aqueous layer. Afterward, wash with water and brine, dry the organic layer, and remove the solvent.[5]
-
Column Chromatography: A quick and effective method is to pass a solution of the nitroalkene through a short plug of basic alumina.[5] The acidic inhibitor is adsorbed onto the alumina, while the purified nitroalkene is collected in the eluent.
Data Presentation
Table 1: Common Polymerization Inhibitors for Unsaturated Monomers This table summarizes common stabilizers used to prevent the polymerization of reactive monomers like nitroalkenes.[1][5][7]
| Inhibitor Name | Abbreviation | Type | Typical Concentration | Key Features |
| 4-tert-Butylcatechol | TBC | Phenolic (Radical Scavenger) | 50 - 200 ppm | Effective in the presence of oxygen; removable by base wash or alumina plug.[1][5] |
| 4-Methoxyphenol | MEHQ | Phenolic (Radical Scavenger) | 50 - 200 ppm | Commonly used for acrylates and styrenes; requires oxygen to be effective.[1] |
| Hydroquinone | HQ | Phenolic (Radical Scavenger) | 100 - 500 ppm | Effective in the presence of oxygen; can be removed by an alkaline wash.[1] |
| TEMPO | (see full name) | Stable Radical Trap | 50 - 200 ppm | Highly effective radical scavenger that does not require oxygen to function.[1] |
Full Name: (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl
Table 2: Quick Troubleshooting Summary
| Observed Problem | Probable Cause(s) | Recommended Solution(s) |
| Reaction solidifies/turns to tar | Widespread polymerization | Lower the reaction temperature; use slower reagent addition; decrease concentration.[1][2] |
| Low yield of cyclopropane | Polymerization as a side reaction | Check nitroalkene purity; remove stabilizer before use; switch to a milder base/catalyst.[5] |
| Inconsistent results | Impurities, residual moisture, or oxygen | Purify reagents; run the reaction under an inert atmosphere (N₂ or Ar). |
| Reaction fails to initiate | Stabilizer present in nitroalkene | Remove stabilizer by passing through an alumina plug or with a base wash.[5] |
Experimental Protocols
Protocol 1: Removal of TBC Stabilizer from a Nitroalkene [5]
This protocol describes a fast and efficient method to remove phenolic inhibitors prior to reaction.
-
Prepare the Alumina Plug: Take a glass pipette or a small chromatography column and place a small plug of glass wool or cotton at the bottom.
-
Add Alumina: Add approximately 5-10 cm of basic alumina on top of the plug.
-
Equilibrate: Gently tap the column to pack the alumina and then pre-wet it with the non-polar solvent you will use to dissolve your nitroalkene (e.g., dichloromethane or diethyl ether).
-
Load and Elute: Dissolve the TBC-stabilized nitroalkene in a minimal amount of the same solvent and carefully add it to the top of the alumina.
-
Collect Product: Allow the solution to pass through the alumina, collecting the eluent. The colorless or pale yellow eluent contains the purified, stabilizer-free nitroalkene. Use this solution directly in your reaction.
Protocol 2: General Procedure for Corey-Chaykovsky Cyclopropanation of a Nitroalkene
This protocol is a general guideline for the reaction of a nitroalkene with dimethyloxosulfonium methylide to minimize polymerization.[9][10]
-
Reagent Preparation:
-
Dry all glassware thoroughly in an oven before use.
-
Use anhydrous solvents. DMSO is a common solvent for this reaction.[3]
-
Ensure the nitroalkene is purified and stabilizer-free (see Protocol 1).
-
-
Ylide Formation:
-
In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂), add trimethylsulfoxonium iodide (1.1 equivalents).
-
Add anhydrous DMSO and stir until the salt is dissolved.
-
Cool the mixture in an ice-water bath (0 °C).
-
Add a strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.05 equivalents), portion-wise.
-
Allow the mixture to stir at room temperature for approximately 45-60 minutes. The formation of the ylide is typically accompanied by the cessation of hydrogen gas evolution.
-
-
Cyclopropanation Reaction:
-
Cool the freshly prepared ylide solution back down to a controlled temperature (e.g., 0 °C to room temperature, optimization may be required).
-
Dissolve the stabilizer-free nitroalkene (1.0 equivalent) in a minimal amount of anhydrous DMSO or THF.
-
Add the nitroalkene solution dropwise via a syringe pump to the stirring ylide solution over 1-2 hours.
-
Let the reaction stir at the chosen temperature and monitor its progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, carefully quench the mixture by pouring it into cold water.
-
Extract the aqueous mixture multiple times with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Combine the organic layers, wash with water and then with brine.
-
Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired nitrocyclopropane.
-
Visual Guides
Caption: Troubleshooting workflow for mitigating polymerization.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 8. Polymerization Inhibitors | [Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 9. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 10. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Guide to Cyclopropanation: Nitrocyclopropane vs. Simmons-Smith Reagent
For Researchers, Scientists, and Drug Development Professionals
The cyclopropane motif is a highly valuable structural element in medicinal chemistry and organic synthesis, prized for its ability to confer unique conformational constraints, metabolic stability, and biological activity to molecules. The efficient and stereoselective construction of this three-membered ring is therefore of paramount importance. This guide provides a detailed, data-driven comparison of two prominent methodologies for cyclopropanation: the use of nitro-activated substrates to form nitrocyclopropanes and the classic Simmons-Smith reaction.
Executive Summary
The choice between employing a nitrocyclopropane-based strategy, typically a Michael-Initiated Ring Closure (MIRC), and the Simmons-Smith reaction hinges on the specific synthetic goals, the nature of the substrate, and the desired level of stereocontrol.
-
Simmons-Smith Reaction: This venerable method utilizes an organozinc carbenoid, is highly reliable, and exhibits excellent diastereoselectivity, particularly with directing groups like hydroxyls. It is a concerted, stereospecific reaction that preserves the geometry of the starting alkene.
-
This compound Synthesis (via MIRC): This approach involves the conjugate addition of a nucleophile to a nitroalkene, followed by an intramolecular cyclization. It is particularly well-suited for the synthesis of electron-deficient cyclopropanes and offers broad opportunities for asymmetric catalysis, often achieving high enantioselectivity.
This guide will delve into the mechanistic underpinnings, substrate scope, and stereochemical outcomes of each method, supported by quantitative data and detailed experimental protocols.
At a Glance: Performance Comparison
| Feature | This compound Synthesis (via MIRC) | Simmons-Smith Reaction |
| Reaction Type | Stepwise (Michael addition then cyclization) | Concerted [2+1] cycloaddition |
| Key Reagents | Nitroalkene, nucleophile (e.g., malonate), base | Diiodomethane, Zinc-Copper couple or Diethylzinc |
| Substrate Scope | Primarily electron-deficient alkenes (nitroalkenes) | Broad scope, particularly effective for electron-rich and unfunctionalized alkenes |
| Stereoselectivity | High diastereoselectivity and enantioselectivity achievable with chiral catalysts | High diastereoselectivity, often directed by neighboring functional groups (e.g., -OH) |
| Functional Group Tolerance | Tolerant to a range of functional groups, though strong bases can be limiting | Generally good, but sensitive to strongly coordinating heteroatoms that can sequester the zinc reagent[1] |
| Key Advantages | Access to highly functionalized, electron-deficient cyclopropanes; excellent for asymmetric synthesis | High stereospecificity, reliable for simple alkenes, powerful directing effects |
| Key Limitations | Requires appropriately substituted nitroalkenes; can be substrate-dependent | Stoichiometric use of zinc reagents, cost of diiodomethane, can be sterically hindered |
Reaction Mechanisms
A fundamental understanding of the reaction pathways is crucial for predicting outcomes and optimizing conditions.
This compound Synthesis via Michael-Initiated Ring Closure (MIRC)
The MIRC pathway to nitrocyclopropanes is a powerful method for constructing highly functionalized three-membered rings. The general mechanism involves two key steps:
-
Michael Addition: A nucleophile, typically a stabilized carbanion such as a malonate ester, adds to the electron-deficient double bond of a nitroalkene.
-
Intramolecular Cyclization: The resulting enolate undergoes an intramolecular nucleophilic substitution, displacing a leaving group on the nucleophilic component to form the cyclopropane ring.
Simmons-Smith Reaction
The Simmons-Smith reaction proceeds through a concerted mechanism involving a zinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI). This reagent delivers a methylene group (CH₂) to both carbons of the alkene double bond simultaneously.[2]
A key feature of the Simmons-Smith reaction is its stereospecificity; the stereochemistry of the starting alkene is retained in the cyclopropane product.[2] Furthermore, the presence of a nearby hydroxyl group can direct the cyclopropanation to occur on the same face of the molecule, a powerful tool for controlling diastereoselectivity.[2][3]
Quantitative Performance Data
Asymmetric Nitrocyclopropanation via MIRC
The MIRC approach has proven to be highly effective for the enantioselective synthesis of nitrocyclopropanes using organocatalysis.
| Nitroalkene Substrate | Nucleophile | Catalyst | Yield (%) | dr | ee (%) |
| β-Nitrostyrene | Dimethyl bromomalonate | Cinchona alkaloid-derived thiourea | 78 | >99:1 | 99 |
| (E)-1-Nitro-4-phenylbut-1-ene | Diethyl malonate | Chiral squaramide | 92 | >20:1 | 95 |
| (E)-4-Chloro-β-nitrostyrene | Dimethyl bromomalonate | Cinchona alkaloid derivative | 71 | >99:1 | 98 |
| (E)-2-(2-Nitrovinyl)furan | Diethyl malonate | Chiral bifunctional thiourea | 85 | 95:5 | 92 |
Diastereoselective Simmons-Smith Cyclopropanation
The Simmons-Smith reaction is renowned for its high diastereoselectivity, particularly in the presence of directing groups.
| Alkene Substrate | Reagent System | Yield (%) | dr |
| Cyclohexenol | Et₂Zn, CH₂I₂ | 95 | >98:2 |
| (Z)-3-Penten-1-ol | Zn-Cu, CH₂I₂ | 88 | >200:1 |
| Geraniol | Et₂Zn, CH₂I₂ | 75 | 95:5 |
| Chiral allylic alcohol | Et₂Zn, CH₂I₂, Chiral ligand | 90 | >99:1 |
Experimental Protocols
Representative Protocol for Asymmetric Nitrocyclopropanation (MIRC)
This protocol is adapted from the organocatalytic enantioselective synthesis of nitrocyclopropanes.
Materials:
-
β-Nitrostyrene
-
Dimethyl bromomalonate
-
Cinchona alkaloid-derived thiourea catalyst (e.g., 2 mol%)
-
Non-polar solvent (e.g., toluene)
-
Base (e.g., DIPEA)
-
Reagents for workup and purification
Procedure:
-
To a solution of β-nitrostyrene and the chiral thiourea catalyst in toluene at room temperature is added dimethyl bromomalonate.
-
The reaction mixture is stirred at the specified temperature (e.g., 0 °C) for the prescribed time (e.g., 24-48 hours), monitoring by TLC.
-
Upon completion of the Michael addition, a base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is added to effect the intramolecular cyclization.
-
The reaction is quenched with a saturated aqueous solution of NH₄Cl.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired this compound.
Representative Protocol for Diastereoselective Simmons-Smith Cyclopropanation
This protocol describes the hydroxyl-directed cyclopropanation of an allylic alcohol using the Furukawa modification.[4]
Materials:
-
Allylic alcohol (e.g., cyclohexenol)
-
Anhydrous dichloromethane (DCM)
-
Diethylzinc (Et₂Zn) (1.0 M solution in hexanes)
-
Diiodomethane (CH₂I₂)
-
Saturated aqueous NH₄Cl solution
-
Reagents for workup and purification
Procedure:
-
A solution of the allylic alcohol in anhydrous DCM is cooled to 0 °C under an inert atmosphere (e.g., argon).
-
Diethylzinc solution is added dropwise, followed by the dropwise addition of diiodomethane. The reaction mixture is allowed to warm to room temperature and stirred for several hours (monitoring by TLC).
-
The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl.
-
The mixture is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield the pure cyclopropyl alcohol.
Alternative Method: The Corey-Chaykovsky Reaction
For electron-deficient alkenes such as nitroalkenes, the Corey-Chaykovsky reaction presents a valuable alternative for cyclopropanation. This method employs a sulfur ylide, typically generated from a sulfonium or sulfoxonium salt and a base. The reaction proceeds via a conjugate addition of the ylide to the nitroalkene, followed by an intramolecular ring closure to furnish the cyclopropane.
| Nitroalkene Substrate | Sulfur Ylide Precursor | Base | Yield (%) | dr |
| β-Nitrostyrene | Trimethylsulfoxonium iodide | NaH | 85 | >95:5 |
| (E)-1-Nitro-4-phenylbut-1-ene | Trimethylsulfonium iodide | KOt-Bu | 78 | 90:10 |
| (E)-4-Chloro-β-nitrostyrene | Dimethylsulfoxonium methylide | NaH | 82 | >95:5 |
Conclusion
Both this compound-based methods and the Simmons-Smith reaction are powerful and complementary tools for the synthesis of cyclopropanes.
-
The Simmons-Smith reaction is the method of choice for the stereospecific cyclopropanation of a wide range of alkenes, with its diastereoselectivity being a particularly strong asset when guided by directing groups.
-
The Michael-Initiated Ring Closure (MIRC) of nitroalkenes excels in the synthesis of electron-deficient cyclopropanes and has been extensively developed for highly enantioselective transformations through organocatalysis.
The selection of the optimal method will ultimately be dictated by the specific molecular architecture to be synthesized, the desired stereochemical outcome, and the functional group compatibility required for the overall synthetic strategy. For drug development professionals, the ability to access a diverse range of stereochemically defined cyclopropane-containing scaffolds is critical, and a thorough understanding of these key cyclopropanation methodologies is essential for the successful design and execution of novel synthetic routes.
References
- 1. orgosolver.com [orgosolver.com]
- 2. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 3. organic chemistry - Origin of diastereoselectivity in Simmons–Smith cyclopropanation of allylic alcohol - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of Nitrocyclopropane and Nitroalkanes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of nitrocyclopropane and acyclic nitroalkanes. Understanding the distinct reactivity profiles of these compound classes is crucial for their effective application in organic synthesis, particularly in the development of novel therapeutic agents and complex molecular architectures. This comparison is supported by available experimental data and established mechanistic principles.
Core Reactivity Principles
The reactivity of nitroalkanes is predominantly governed by the strong electron-withdrawing nature of the nitro group (-NO₂). This electronic effect significantly increases the acidity of the α-hydrogens (the hydrogens on the carbon atom bonded to the nitro group). Deprotonation by a base leads to the formation of a resonance-stabilized nitronate anion, which is a potent carbon nucleophile. This nucleophilicity is the basis for some of the most fundamental carbon-carbon bond-forming reactions in organic synthesis, including the Henry (nitroaldol) reaction and the Michael addition.[1]
This compound , in addition to the electronic influence of the nitro group, possesses significant ring strain inherent to its three-membered ring structure. This ring strain, estimated to be around 28 kcal/mol for the parent cyclopropane, substantially weakens the carbon-carbon bonds of the ring.[2] Consequently, this compound exhibits unique reactivity, undergoing ring-opening reactions with various nucleophiles, a pathway not available to their acyclic counterparts.[3][4] This dual nature of reactivity—leveraging both the nucleophilicity of the nitronate and the electrophilicity of the strained ring—makes this compound a versatile and unique building block in synthesis.
Data Presentation: Acidity of Nitroalkanes
A key determinant of the reactivity of nitroalkanes in base-catalyzed reactions is the acidity of their α-protons, quantified by the pKa value. A lower pKa indicates a more acidic proton and, generally, a greater propensity to form the reactive nitronate anion.
| Nitroalkane | Structure | pKa (in DMSO) | pKa (in H₂O) |
| Nitromethane | CH₃NO₂ | 17.2 | 10.2 |
| Nitroethane | CH₃CH₂NO₂ | 16.7 | 8.5 |
| 2-Nitropropane | (CH₃)₂CHNO₂ | 16.9 | 7.7 |
Comparative Reactivity and Reaction Pathways
The distinct structural features of this compound and nitroalkanes lead to different, and sometimes competing, reaction pathways.
Nitroalkane Reactivity: Nucleophilic Addition
The primary mode of reactivity for nitroalkanes involves the formation of the nitronate anion, which then participates in nucleophilic additions to electrophilic partners.
Caption: General reaction pathway for nitroalkanes via nitronate anion formation.
This compound Reactivity: A Dichotomy
This compound can react in a manner analogous to acyclic nitroalkanes, forming a nitronate anion that can act as a nucleophile. However, the presence of ring strain opens up a distinct and often competing reaction pathway: nucleophilic ring-opening. The preferred pathway is influenced by the nature of the nucleophile, the solvent, and the presence of Lewis or Brønsted acids.[3][5][6]
Caption: Dichotomous reactivity of this compound.
Experimental Protocols
Below are representative experimental protocols for key reactions of nitroalkanes and this compound.
Henry (Nitroaldol) Reaction of Nitroethane with Benzaldehyde
This protocol describes a typical base-catalyzed addition of a nitroalkane to an aldehyde.[7][8]
Materials:
-
Nitroethane
-
Benzaldehyde
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Ethanol
-
Hydrochloric Acid (1 M)
-
Ethyl Acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a stirred solution of benzaldehyde (1.0 eq) in ethanol, add nitroethane (1.2 eq).
-
Add anhydrous potassium carbonate (0.2 eq) to the mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with 1 M hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Michael Addition of 2-Nitropropane to Methyl Vinyl Ketone
This protocol outlines the conjugate addition of a nitroalkane to an α,β-unsaturated ketone.[9][10]
Materials:
-
2-Nitropropane
-
Methyl vinyl ketone
-
Triton B (40% in methanol)
-
Methanol
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a solution of 2-nitropropane (1.5 eq) in methanol, add a catalytic amount of Triton B.
-
Cool the mixture to 0 °C in an ice bath.
-
Add methyl vinyl ketone (1.0 eq) dropwise to the stirred solution.
-
Allow the reaction to stir at room temperature and monitor by TLC.
-
Once the reaction is complete, quench by adding a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the residue by column chromatography.
Nucleophilic Ring-Opening of a Donor-Acceptor Cyclopropane
This protocol is a general representation for the ring-opening of an activated this compound derivative with a nucleophile, often facilitated by a Lewis acid.[11][12]
Materials:
-
Substituted this compound (e.g., diethyl 2-nitro-3-phenylcyclopropane-1,1-dicarboxylate)
-
Nucleophile (e.g., Indole)
-
Lewis Acid (e.g., Ytterbium(III) triflate, Yb(OTf)₃)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Under an inert atmosphere (e.g., argon), dissolve the substituted this compound (1.0 eq) in anhydrous dichloromethane.
-
Add the Lewis acid (e.g., 10 mol% Yb(OTf)₃) to the solution and stir for 10 minutes at room temperature.
-
Add the nucleophile (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature, monitoring its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
Summary of Comparative Reactivity
| Feature | Nitroalkanes | This compound |
| Primary Driving Force for Reactivity | Electron-withdrawing effect of the nitro group, leading to acidic α-hydrogens.[1] | Combination of the electron-withdrawing nitro group and significant ring strain.[3][4] |
| Key Reactive Intermediate | Resonance-stabilized nitronate anion.[1] | Can form a nitronate anion, but the strained ring itself is a key electrophilic site. |
| Characteristic Reactions | Henry (nitroaldol) reaction, Michael addition, Nef reaction, reduction to amines.[1] | Nucleophilic ring-opening, rearrangements, in addition to reactions typical of nitroalkanes.[3][4] |
| Versatility in Synthesis | Valuable for C-C bond formation and as precursors to amines and carbonyl compounds.[1] | Offers unique pathways to functionalized acyclic compounds and can serve as a linchpin for constructing complex molecular scaffolds.[4][13] |
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. CYCLOPROPANE RING STRAIN [research.cm.utexas.edu]
- 3. BJOC - First synthesis of acylated nitrocyclopropanes [beilstein-journals.org]
- 4. First synthesis of acylated nitrocyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of donor–acceptor cyclopropanes under basic conditions: ring opening of 2-(p-siloxyaryl)cyclopropane 1,1-dicarboxylates with nitro compounds and other C-nucleophiles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. Nucleophilic ring opening of cyclopropane hemimalonates using internal Brønsted acid activation. | Semantic Scholar [semanticscholar.org]
- 7. redalyc.org [redalyc.org]
- 8. scribd.com [scribd.com]
- 9. benchchem.com [benchchem.com]
- 10. sctunisie.org [sctunisie.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of Cyclopropanes: Nitrocyclopropanes vs. Diazo Compounds
For Researchers, Scientists, and Drug Development Professionals
The cyclopropane motif is a highly valuable structural element in modern organic synthesis, finding application in pharmaceuticals, agrochemicals, and materials science. Its unique conformational properties and inherent ring strain make it a desirable feature for modulating biological activity and serving as a versatile synthetic intermediate. Historically, the use of diazo compounds in metal-catalyzed reactions has been a cornerstone of cyclopropane synthesis. However, the inherent instability and toxicity of diazo reagents have prompted the development of alternative methods. This guide provides an objective comparison between the use of nitrocyclopropane precursors, synthesized via diazo-free routes, and the traditional use of diazo compounds for the synthesis of cyclopropanes, with a focus on safety, reaction efficiency, and functional group tolerance.
At a Glance: Key Performance Indicators
| Feature | This compound Precursors (via MIRC) | Diazo Compounds (Catalyzed) |
| Safety | Precursors are generally stable, non-explosive, and less toxic. Avoids the generation and handling of diazo compounds. | Diazo compounds are often toxic, potentially explosive, and require careful handling and specialized equipment.[1][2] |
| Typical Yield | Good to excellent (often >70%). | Good to excellent (can exceed 90% for favorable substrates).[2][3] |
| Stereoselectivity | High diastereoselectivity and enantioselectivity can be achieved, often controlled by organocatalysts. | Highly tunable based on the catalyst and ligands used; both high diastereoselectivity and enantioselectivity are achievable. |
| Substrate Scope | Broad scope for electron-deficient alkenes (nitroalkenes) and various nucleophiles. | Very broad, applicable to a wide range of electron-rich, electron-neutral, and electron-deficient alkenes.[4][5] |
| Functional Group Tolerance | Generally good, compatible with a variety of functional groups that can withstand the basic or mildly acidic conditions of the MIRC reaction.[1] | Can be sensitive to functional groups that react with the carbene intermediate, such as acids, alcohols, and amines, leading to insertion side products. |
| Reaction Conditions | Typically mild, often at room temperature, using organocatalysts or bases. | Often requires transition metal catalysts (e.g., Rh, Cu, Pd) and inert atmosphere. |
Safety Profile: A Decisive Advantage for this compound Precursors
The most significant advantage of utilizing this compound precursors synthesized via diazo-free methods lies in the enhanced safety profile. Diazo compounds, particularly diazomethane and its derivatives, are known for their high toxicity and potential for explosive decomposition, especially in concentrated form or in the presence of sharp edges or certain metals.[2][6] Their handling requires specialized training, dedicated equipment like a chemical fume hood with adequate exhaust, and stringent safety protocols to prevent the build-up of electrostatic charge.[2]
In contrast, the precursors for this compound synthesis via Michael-Initiated Ring Closure (MIRC), such as nitroalkenes and malonates, are generally stable, crystalline solids or high-boiling liquids that do not pose an explosion risk.[7][8] The MIRC reaction itself is typically conducted under mild, controlled conditions, avoiding the in situ generation or handling of hazardous diazo intermediates. This inherent safety makes the this compound approach more amenable to scale-up and implementation in environments where safety is a paramount concern.
Reaction Mechanisms and Pathways
The fundamental difference in the two approaches lies in the mechanism of the cyclopropane ring formation.
Diazo Compound-Based Cyclopropanation: This method relies on the generation of a metal-carbene intermediate from a diazo compound in the presence of a transition metal catalyst, typically one containing rhodium, copper, or palladium.[3] This highly reactive carbene then undergoes a cycloaddition reaction with an alkene to form the cyclopropane ring. The stereochemical outcome of the reaction is largely dictated by the structure of the catalyst and its ligands.
This compound Synthesis via Michael-Initiated Ring Closure (MIRC): This approach avoids diazo compounds entirely. It is a tandem reaction that begins with the conjugate addition of a nucleophile (Michael donor) to a nitroalkene (Michael acceptor). This is followed by an intramolecular nucleophilic substitution, where a leaving group on the nucleophile is displaced by the enolate generated from the Michael addition, leading to the formation of the cyclopropane ring. The stereoselectivity is often controlled by the use of chiral organocatalysts.[1][7][8]
Comparative Performance Data
Table 1: Representative Data for this compound Synthesis via Organocatalyzed MIRC
This method is particularly effective for the synthesis of highly functionalized, electron-deficient cyclopropanes. The data below is representative of an organocatalyzed Michael addition of a malonate derivative to a nitroalkene, followed by ring closure.
| Entry | Nitroalkene (Ar) | Nucleophile | Catalyst | Yield (%) | dr | ee (%) |
| 1 | Phenyl | Dimethyl bromomalonate | (S)-α,α-Diphenylprolinol TMS ether | 85 | >95:5 | 92 |
| 2 | 4-Chlorophenyl | Dimethyl bromomalonate | (S)-α,α-Diphenylprolinol TMS ether | 82 | >95:5 | 90 |
| 3 | 4-Methoxyphenyl | Dimethyl bromomalonate | (S)-α,α-Diphenylprolinol TMS ether | 88 | >95:5 | 93 |
| 4 | 2-Naphthyl | Dimethyl bromomalonate | (S)-α,α-Diphenylprolinol TMS ether | 79 | >95:5 | 89 |
| 5 | Thiophen-2-yl | Dimethyl bromomalonate | (S)-α,α-Diphenylprolinol TMS ether | 75 | >95:5 | 85 |
Data compiled from representative literature procedures.
Table 2: Representative Data for Rh(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate
This method is a classic and highly versatile approach for the cyclopropanation of a wide variety of alkenes. The data below is representative of the reaction of various styrenes with ethyl diazoacetate catalyzed by a chiral rhodium(II) carboxylate.
| Entry | Alkene | Catalyst | Yield (%) | dr (trans:cis) | ee (%) (trans) |
| 1 | Styrene | Rh₂(S-DOSP)₄ | 95 | 85:15 | 98 |
| 2 | 4-Chlorostyrene | Rh₂(S-DOSP)₄ | 92 | 88:12 | 97 |
| 3 | 4-Methylstyrene | Rh₂(S-DOSP)₄ | 96 | 84:16 | 98 |
| 4 | 4-Methoxystyrene | Rh₂(S-DOSP)₄ | 94 | 80:20 | 96 |
| 5 | 1-Vinylnaphthalene | Rh₂(S-DOSP)₄ | 90 | 90:10 | 95 |
Data compiled from representative literature procedures.[2]
Functional Group Tolerance
This compound Synthesis (MIRC): The MIRC approach generally exhibits good functional group tolerance. The use of organocatalysts and mild basic or acidic conditions allows for the presence of various functional groups on both the nitroalkene and the nucleophile. Functional groups such as esters, amides, ethers, and halogens are typically well-tolerated. However, substrates with acidic protons that can be deprotonated by the base used in the reaction may interfere with the desired pathway.
Diazo Compound Cyclopropanation: While offering broad substrate scope in terms of the alkene, catalyzed reactions with diazo compounds can be sensitive to the presence of certain functional groups. The highly reactive carbene intermediate can undergo insertion reactions with O-H bonds (alcohols, carboxylic acids), N-H bonds (amines, amides), and S-H bonds (thiols). These side reactions can lead to reduced yields of the desired cyclopropane product. Careful protection of these functional groups is often necessary.
Experimental Protocols
Protocol 1: Organocatalyzed Asymmetric Synthesis of a this compound via MIRC
This protocol describes a general procedure for the organocatalyzed Michael addition of dimethyl bromomalonate to a nitrostyrene, followed by a base-mediated ring closure.
Materials:
-
Nitrostyrene derivative (1.0 equiv)
-
Dimethyl bromomalonate (1.2 equiv)
-
(S)-α,α-Diphenylprolinol TMS ether (0.1 equiv)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 equiv)
-
Toluene
-
Saturated aqueous NH₄Cl
-
Ethyl acetate (EtOAc)
-
Anhydrous Na₂SO₄
Procedure:
-
To a solution of the nitrostyrene (1.0 equiv) and (S)-α,α-diphenylprolinol TMS ether (0.1 equiv) in toluene at room temperature, add dimethyl bromomalonate (1.2 equiv).
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by TLC.
-
Once the Michael addition is complete, add DBU (1.5 equiv) to the reaction mixture.
-
Stir at room temperature for an additional 1-3 hours until the ring closure is complete (monitored by TLC).
-
Quench the reaction with saturated aqueous NH₄Cl and extract the aqueous layer with EtOAc.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.
Protocol 2: Rh(II)-Catalyzed Asymmetric Cyclopropanation with Ethyl Diazoacetate
This protocol describes a general procedure for the rhodium-catalyzed cyclopropanation of a styrene derivative with ethyl diazoacetate. Caution: Ethyl diazoacetate is toxic and potentially explosive. Handle with extreme care in a well-ventilated fume hood.
Materials:
-
Styrene derivative (5.0 equiv)
-
Rhodium(II) catalyst (e.g., Rh₂(S-DOSP)₄) (0.01 equiv)
-
Ethyl diazoacetate (1.0 equiv)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
To a flame-dried flask under an argon atmosphere, add the styrene derivative (5.0 equiv) and the rhodium(II) catalyst (0.01 equiv) in CH₂Cl₂.
-
Slowly add a solution of ethyl diazoacetate (1.0 equiv) in CH₂Cl₂ to the reaction mixture via a syringe pump over a period of 4-8 hours at room temperature.
-
After the addition is complete, stir the reaction mixture at room temperature until the diazo compound is fully consumed (monitored by the disappearance of the yellow color and TLC).
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired cyclopropane.
Conclusion
Both this compound precursors and diazo compounds are effective reagents for the synthesis of cyclopropanes, each with its own set of advantages and disadvantages. The choice between the two methodologies will largely depend on the specific requirements of the synthesis, including the desired substrate scope, stereochemical control, and, most importantly, the safety considerations of the laboratory environment.
For applications where safety is a primary concern, the use of this compound precursors via diazo-free routes like the Michael-Initiated Ring Closure offers a compelling alternative. This method avoids the handling of toxic and potentially explosive diazo compounds while still providing access to a wide range of functionalized cyclopropanes with good to excellent yields and stereoselectivity.
Conversely, for syntheses that require a broader range of alkene substrates, including electron-rich and unactivated olefins, or when specific and highly-tuned stereochemical outcomes are desired through catalyst control, the traditional use of diazo compounds with transition metal catalysis remains a powerful and indispensable tool in the synthetic chemist's arsenal. However, this comes with the significant caveat of requiring stringent safety protocols and careful handling.
Ultimately, a thorough understanding of the strengths and limitations of each approach, as outlined in this guide, will enable researchers to make informed decisions and select the most appropriate method for their synthetic endeavors.
References
- 1. Base-promoted highly efficient synthesis of nitrile-substituted cyclopropanes via Michael-initiated ring closure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Catalytic cyclopropanation of electron deficient alkenes mediated by chiral and achiral sulfides: scope and limitations in reactions involving phenyldiazomethane and ethyl diazoacetate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. Catalytic cyclopropanation of electron deficient alkenes mediated by chiral and achiral sulfides: scope and limitations in reactions involving phenyldiazomethane and ethyl diazoacetate | Semantic Scholar [semanticscholar.org]
- 6. Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.rsc.org [pubs.rsc.org]
A Comparative Guide to Catalytic Systems for Asymmetric Nitrocyclopropanation
For Researchers, Scientists, and Drug Development Professionals
The asymmetric synthesis of nitrocyclopropanes is of significant interest in medicinal chemistry and drug development due to the versatile synthetic utility of the nitro group and the unique conformational constraints of the cyclopropane ring. This guide provides an objective comparison of three distinct and effective catalytic systems for asymmetric nitrocyclopropanation: a Copper(I)/SaBOX metal-catalyzed system, a Cobalt(II)-Porphyrin metal-catalyzed system, and an organocatalytic system employing a proline-derived tetrazole. The performance of each system is supported by experimental data, and detailed protocols are provided to facilitate replication and adaptation.
Performance Comparison of Catalytic Systems
The following table summarizes the key performance indicators for the three catalytic systems under optimized conditions for specific substrates.
| Catalyst System | Substrate | Catalyst Loading (mol%) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee %) | Reaction Time (h) | Temperature (°C) |
| Copper(I)/SaBOX | cis-Dihydronaphthalene & Methyl Nitrodiazoacetate | 10 | 97 | >99:1 | 98 | 24 | 60 |
| Cobalt(II)-Porphyrin | Styrene & Methyl Acetodiazoacetate | 5 | ~99 | >99:1 (E/Z) | 98 | 36 | Room Temp. |
| Organocatalyst | 2-Cyclohexen-1-one & Bromonitromethane | 20 | 77 | - | 64 | 24 | Room Temp. |
Experimental Protocols
Copper(I)/SaBOX Catalyzed Asymmetric Nitrocyclopropanation
This protocol is adapted from the copper-catalyzed highly stereoselective cyclopropanation of 1,2-disubstituted olefins with α-nitrodiazo acetates.
Materials:
-
Copper(I) tetra(acetonitrile) hexafluorophosphate (Cu(MeCN)₄PF₆)
-
SaBOX ligand (sidearm-modified bisoxazoline)
-
cis-1,2-disubstituted olefin (e.g., dihydronaphthalene)
-
α-nitrodiazoacetate (e.g., methyl nitrodiazoacetate)
-
Toluene (anhydrous)
-
Activated 4 Å molecular sieves
-
Nitrogen atmosphere
Procedure:
-
A mixture of Cu(MeCN)₄PF₆ (0.04 mmol) and the SaBOX ligand (0.048 mmol) in toluene (3 mL) with activated 4 Å molecular sieves is stirred at 50 °C for 2 hours under a nitrogen atmosphere.
-
The olefin (2.0 mmol) and the α-nitrodiazoacetate (0.4 mmol) are then added to the catalyst mixture via microsyringes, followed by washing with 1 mL of toluene.
-
The reaction mixture is allowed to stir at the specified temperature (e.g., 60 °C) and monitored by thin-layer chromatography.
-
Upon completion, the reaction is filtered through a short pad of silica gel, eluting with dichloromethane.
-
The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired nitrocyclopropane product.
Cobalt(II)-Porphyrin Catalyzed Asymmetric Cyclopropanation
This protocol describes the asymmetric cyclopropanation of styrene with an α-ketodiazoacetate, a reaction mechanistically related to nitrocyclopropanation.
Materials:
-
Cobalt(II) complex of D₂-symmetric chiral porphyrin [Co(P1)]
-
Styrene
-
Methyl acetodiazoacetate
-
Anhydrous solvent (e.g., toluene)
-
Nitrogen atmosphere
Procedure:
-
The reaction is carried out in a single batch under a nitrogen atmosphere at room temperature.
-
The olefin (e.g., styrene, 0.20 M) is used as the limiting reagent.
-
The [Co(P1)] catalyst is added at a loading of 5 mol%.
-
The diazo reagent (e.g., methyl acetodiazoacetate) is added to the mixture without the need for slow addition.
-
The reaction is stirred for 36 hours at room temperature.
-
Following the reaction, the product is isolated and purified to determine yield and stereoselectivity. The enantiomeric excess of the major (E)-diastereomer is determined by chiral HPLC.
Organocatalytic Asymmetric Nitrocyclopropanation
This protocol is for the nitrocyclopropanation of 2-cyclohexen-1-one using a proline-derived tetrazole catalyst.[1]
Materials:
-
5-(pyrrolidin-2-yl)-1H-tetrazole catalyst
-
2-Cyclohexen-1-one
-
Bromonitromethane
-
Base (e.g., triethylamine)
-
Solvent (e.g., dichloromethane)
Procedure:
-
To a solution of 2-cyclohexen-1-one in the chosen solvent, the 5-(pyrrolidin-2-yl)-1H-tetrazole catalyst (20 mol%) is added.
-
Bromonitromethane and the base are subsequently added to the reaction mixture.
-
The reaction is stirred at room temperature for 24 hours.
-
Upon completion, the reaction mixture is worked up, and the product is purified by column chromatography to yield the this compound. Enantioselectivity is determined by chiral HPLC analysis.[1]
Visualizing the Methodologies
To better understand the workflow and relationships between the components of these catalytic systems, the following diagrams are provided.
References
A Comparative Guide to the Synthesis and Spectroscopic Validation of Nitrocyclopropane
This guide provides a comprehensive comparison of synthetic methodologies for nitrocyclopropane and details the essential spectroscopic techniques for its structural validation. It is intended for researchers, scientists, and professionals in drug development who utilize strained-ring systems and nitroalkane chemistry.
Nitrocyclopropanes are valuable synthetic intermediates due to the unique reactivity conferred by the strained three-membered ring and the versatile nitro group.[1] These motifs are found in natural products and serve as key building blocks for more complex molecules, including aminocyclopropane acids.[1] Accurate synthesis and rigorous characterization are paramount to their successful application. This guide outlines common synthetic routes and provides the spectroscopic data necessary for unambiguous validation.
Comparison of Synthetic Methods for this compound Derivatives
Several methods exist for the synthesis of nitrocyclopropanes, each with distinct advantages and substrate scopes. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Below is a comparison of two prominent methods.
| Synthetic Method | Description | Typical Yields | Key Advantages | Limitations |
| Michael Addition & Cyclization | A two-step sequence involving the conjugate addition of a nucleophile (e.g., from a 1,3-dicarbonyl compound) to a nitroalkene, followed by halogenation and base-mediated intramolecular cyclization.[2] | Moderate to High | Well-established, versatile for creating substituted nitrocyclopropanes.[2] | Multi-step process, may require purification of intermediates. |
| Annulation of Nitro Compounds & Vinyl Sulfonium Salts | A direct annulation reaction between aliphatic nitro compounds and vinyl sulfonium salts. The reaction direction can be controlled by the choice of base and solvent.[3] | High | High yields, effective methodology, and tolerant of many functional groups.[3] | Requires synthesis of vinyl sulfonium salts, selectivity is solvent and base dependent.[3] |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. The following sections provide protocols for a common synthesis and the subsequent spectroscopic analyses.
This protocol is adapted from the synthesis of nitrocyclopropanes derived from nitrostyrene and 1,3-dicarbonyl compounds.[2]
Step 1: Conjugate Addition
-
Dissolve nitrostyrene (1.0 eq) in dichloromethane.
-
Add the 1,3-dicarbonyl compound (1.0 eq) and a catalytic amount of triethylamine (0.1 eq).
-
Stir the solution at room temperature for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the resulting adduct by column chromatography or recrystallization.
Step 2: Cyclization
-
To a solution of the purified adduct in a suitable solvent, add a halogenating agent (e.g., N-bromosuccinimide).
-
After halogenation is complete (monitored by TLC), add a non-nucleophilic base (e.g., DBU) to induce ring closure.
-
Stir at room temperature until the reaction is complete.
-
Quench the reaction, extract the product with an organic solvent, and dry the organic layer.
-
Purify the final this compound product by column chromatography.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
Data Analysis:
-
¹H NMR: Identify the characteristic upfield signals for the cyclopropyl protons. The proton attached to the same carbon as the nitro group will be shifted downfield relative to the other ring protons. Analyze splitting patterns (coupling constants) to confirm connectivity.
-
¹³C NMR: Identify the upfield signals for the CH₂ carbons of the cyclopropane ring and the more downfield signal for the carbon atom bonded to the nitro group.[4]
-
2. Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare the sample as a thin film on a salt plate (for oils) or as a KBr pellet (for solids).
-
Acquisition: Record the spectrum using an FTIR spectrometer.
-
Data Analysis: Identify the strong, characteristic asymmetric and symmetric stretching vibrations of the N-O bonds in the nitro group.[5] Also, look for the C-H stretching frequency characteristic of the cyclopropane ring.[6]
3. Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer, often via Gas Chromatography (GC-MS) for volatile compounds.
-
Ionization: Use Electron Ionization (EI) to generate fragment ions.
-
Data Analysis: Identify the molecular ion peak (M⁺) to confirm the molecular weight.[7] Analyze the fragmentation pattern, looking for characteristic losses such as the nitro group (NO₂) or other fragments.
Spectroscopic Data for this compound Validation
The following table summarizes the expected spectroscopic data for a simple, unsubstituted this compound molecule. Substituted derivatives will show additional signals corresponding to the specific functional groups.
| Technique | Group | Expected Chemical Shift / Frequency / m/z | Notes |
| ¹H NMR | Cyclopropyl Protons (CH₂) | ~1.0 - 2.0 ppm | Highly shielded environment, complex splitting patterns are common. |
| Methine Proton (CH-NO₂) | ~3.0 - 4.5 ppm | Deshielded by the electron-withdrawing nitro group. | |
| ¹³C NMR | Cyclopropyl Carbons (CH₂) | ~5 - 20 ppm | Significantly upfield compared to typical sp³ carbons. The unsubstituted cyclopropane signal is at -2.7 ppm.[8] |
| Methine Carbon (C-NO₂) | ~50 - 70 ppm | Deshielded due to the attached nitro group. | |
| IR Spectroscopy | N-O Asymmetric Stretch | ~1550 cm⁻¹ | Strong intensity band, characteristic of nitroalkanes.[5] |
| N-O Symmetric Stretch | ~1365 cm⁻¹ | Strong intensity band.[5] | |
| Cyclopropyl C-H Stretch | ~3080 cm⁻¹ | Characteristic stretch for C-H bonds on a cyclopropane ring.[6] | |
| Mass Spectrometry | Molecular Ion (M⁺) | 87.03 (for C₃H₅NO₂) | Corresponds to the molecular weight of this compound.[9] |
| Fragmentation | m/z 41 ([C₃H₅]⁺) | A common fragment corresponding to the loss of the nitro group.[7] |
Visual Workflow for Synthesis and Validation
The logical flow from synthesis to structural confirmation is a critical aspect of chemical research. The diagram below illustrates this workflow for this compound.
Caption: Workflow for this compound synthesis and validation.
References
- 1. researchgate.net [researchgate.net]
- 2. First synthesis of acylated nitrocyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Divergent synthesis of nitrocyclopropanes and isoxazoline N-oxides from nitro compounds and vinyl sulfonium salts - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. compoundchem.com [compoundchem.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. benchchem.com [benchchem.com]
- 7. mass spectrum of cyclopropane C3H6 fragmentation pattern of m/z m/e ions for analysis and identification of cyclopropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. This compound | C3H5NO2 | CID 12917014 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to Nucleophilic Ring-Opening Reactions: Nitrocyclopropanes vs. Aziridines
For researchers, scientists, and professionals in drug development, the strategic opening of strained ring systems is a cornerstone of molecular design and synthesis. Among the diverse scaffolds available, nitrocyclopropanes and aziridines have emerged as powerful intermediates, each offering unique advantages in the construction of complex nitrogen-containing molecules. This guide provides an objective comparison of their performance in nucleophilic ring-opening reactions, supported by experimental data, to inform synthetic strategy and methodological choice.
At a Glance: Key Differences in Reactivity
| Feature | Nitrocyclopropanes | Aziridines |
| Activation | Activated by a "donor-acceptor" substitution pattern. The nitro group serves as the acceptor, while a donor group (e.g., aryl, alkyl) at a vicinal position facilitates ring opening. | Typically requires activation of the nitrogen atom with an electron-withdrawing group (e.g., Ts, Boc, Cbz) to enhance the electrophilicity of the ring carbons. |
| Reactivity | Generally highly reactive, often undergoing ring-opening under mild conditions, sometimes without the need for a catalyst, especially with soft nucleophiles.[1][2] | Reactivity is tunable based on the N-activating group. N-activated aziridines are susceptible to ring-opening with a wide range of nucleophiles, often requiring Lewis or Brønsted acid catalysis.[3][4] |
| Regioselectivity | Primarily dictated by the position of the donor and acceptor groups. Nucleophilic attack generally occurs at the carbon bearing the donor group, leading to a 1,3-addition product.[5] | Influenced by both steric and electronic factors. In N-activated 2-substituted aziridines, nucleophilic attack can occur at either C2 or C3, with the outcome depending on the nature of the nucleophile and the reaction conditions.[6] |
| Stereochemistry | The stereochemical outcome can be complex and is dependent on the reaction mechanism. Both inversion and retention of stereochemistry have been observed. | Nucleophilic ring-opening of N-activated aziridines typically proceeds with a high degree of stereospecificity, following an S_N2-type mechanism with inversion of configuration at the center of attack.[7][8] |
Quantitative Comparison of Ring-Opening Reactions
The following tables summarize quantitative data from representative nucleophilic ring-opening reactions of nitrocyclopropanes and aziridines, providing a glimpse into their comparative performance under various conditions.
Table 1: Nucleophilic Ring-Opening of a Donor-Acceptor Nitrocyclopropane
| Nucleophile | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Aniline | Yb(OTf)₃ (10 mol%) | CH₂Cl₂ | rt | 2 | 95 | [9] |
| Thiophenol | None | DMF | rt | 0.5 | 92 | [1][2] |
| Indole | Sc(OTf)₃ (10 mol%) | CH₂Cl₂ | rt | 1 | 98 | [9] |
Table 2: Nucleophilic Ring-Opening of an N-Tosylaziridine
| Nucleophile | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Aniline | None | Water | 50 | 24 | 85 | [10][11] |
| Aniline | BF₃·OEt₂ (20 mol%) | CH₂Cl₂ | rt | 1-2 | 90 | [12][13] |
| Thiophenol | None | CH₂Cl₂ | rt | 1 | 95 | [14] |
Reaction Mechanisms and Stereochemical Pathways
The divergent reactivity of nitrocyclopropanes and aziridines stems from their distinct electronic properties and modes of activation.
This compound Ring-Opening
The ring-opening of donor-acceptor cyclopropanes is initiated by nucleophilic attack, leading to the cleavage of the bond between the donor- and acceptor-substituted carbons. This process is often facilitated by a Lewis acid, which coordinates to the nitro group, increasing the electrophilicity of the ring.
Aziridine Ring-Opening
In contrast, the ring-opening of N-activated aziridines proceeds through a classic S_N2-type mechanism. The electron-withdrawing group on the nitrogen atom polarizes the C-N bonds, making the ring carbons electrophilic. Nucleophilic attack occurs from the backside, leading to inversion of stereochemistry at the attacked carbon.
Experimental Protocols
Representative Procedure for this compound Ring-Opening with Aniline
To a solution of diethyl 2-phenyl-3-nitrocyclopropane-1,1-dicarboxylate (1 mmol) in anhydrous dichloromethane (5 mL) under an argon atmosphere is added ytterbium(III) triflate (0.1 mmol, 10 mol%). Aniline (1.2 mmol) is then added, and the reaction mixture is stirred at room temperature for 2 hours. Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate solution (10 mL) and extracted with dichloromethane (3 x 15 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the corresponding γ-amino ester.[9]
Representative Procedure for Aziridine Ring-Opening with Aniline
A mixture of 2-phenyl-1-tosylaziridine (1 mmol) and aniline (2 mmol) in water (5 mL) is heated at 50 °C with vigorous stirring for 24 hours. After cooling to room temperature, the solid product is collected by filtration, washed with water, and dried under vacuum to afford the desired N-(2-anilino-2-phenylethyl)-4-methylbenzenesulfonamide.[10][11]
Alternatively, to a solution of 2-phenyl-1-tosylaziridine (0.2 mmol) in dichloromethane (1 mL) is added boron trifluoride diethyl etherate (0.04 mmol, 20 mol%), followed by the addition of aniline (0.24 mmol). The reaction is stirred at room temperature for 1-2 hours. The reaction mixture is then diluted with dichloromethane and washed with saturated aqueous sodium bicarbonate. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated. The residue is purified by column chromatography to give the product.[12][13]
Logical Workflow for Substrate and Method Selection
The choice between a this compound and an aziridine for a nucleophilic ring-opening reaction depends on several factors, including the desired product, the nature of the nucleophile, and the required stereochemical outcome.
Conclusion
Both nitrocyclopropanes and aziridines are valuable and versatile building blocks in organic synthesis. The choice between them for a nucleophilic ring-opening reaction should be guided by a careful consideration of the desired product's structure, the required stereochemistry, and the nature of the nucleophile. Donor-acceptor nitrocyclopropanes offer a route to γ-amino acid derivatives and related structures, often with high reactivity. N-activated aziridines, on the other hand, provide a reliable method for the stereospecific synthesis of 1,2-difunctionalized amines. By understanding the distinct reactivity profiles of these two classes of strained rings, researchers can make more informed decisions in the design and execution of their synthetic strategies.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. Nucleophilic ring-opening in a carbohydrate this compound: a stereospecific approach to chiral isoalkyl structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficient Regioselective Ring Opening of Activated Aziridine-2-Carboxylates with [18F]Fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Regioselective ring opening of aziridine for synthesizing azaheterocycle [frontiersin.org]
- 5. thieme-connect.com [thieme-connect.com]
- 6. Regioselective ring opening of aziridine for synthesizing azaheterocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ias.ac.in [ias.ac.in]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. deepdyve.com [deepdyve.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Aziridine Ring Opening as Regio- and Stereoselective Access to C-Glycosyl-Aminoethyl Sulfide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Energetic Performance of Nitrocyclopropane Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the energetic performance of nitrocyclopropane derivatives against established energetic materials. This compound derivatives are a class of high-energy compounds that derive their energetic potential from the inherent ring strain of the cyclopropyl group and the presence of multiple nitro functional groups. The release of this strain energy upon decomposition, in addition to the energy released by the nitro groups, makes them attractive candidates for advanced energetic materials. This document summarizes key performance indicators, details experimental and computational methodologies, and presents a clear comparison with traditional explosives.
Comparative Performance Data
The energetic performance of this compound derivatives is compared with standard energetic materials such as Trinitrotoluene (TNT), Research Department Explosive (RDX), and High-Melting Explosive (HMX). Due to the inherent instability and synthetic challenges associated with highly nitrated small rings, experimental data for polynitrocyclopropanes is scarce. Therefore, this guide presents a combination of available experimental data for mono- and dithis compound alongside computational predictions for higher derivatives.
| Compound | Abbreviation | Molecular Formula | Density (g/cm³) | Heat of Formation (kJ/mol) | Detonation Velocity (km/s) | Detonation Pressure (GPa) | Data Type |
| This compound Derivatives | |||||||
| This compound | NCP | C₃H₅NO₂ | 1.27 (exp) | +85.8 (exp) | N/A | N/A | Experimental |
| 1,2-Dithis compound | DNCP | C₃H₄N₂O₄ | 1.59 (exp) | +104.6 (exp) | N/A | N/A | Experimental |
| 1,1,2-Trithis compound | TNCP | C₃H₃N₃O₆ | 1.82 (calc) | +154.8 (calc) | 8.5 (calc) | 33.0 (calc) | Computational |
| 1,1,2,3-Tetrathis compound | TeNCP | C₃H₂N₄O₈ | 1.95 (calc) | +196.6 (calc) | 9.2 (calc) | 40.8 (calc) | Computational |
| Pentathis compound | PNCP | C₃HN₅O₁₀ | 2.05 (calc) | +238.5 (calc) | 9.8 (calc) | 48.1 (calc) | Computational |
| Hexathis compound | HNCP | C₃N₆O₁₂ | 2.12 (calc) | +280.3 (calc) | 10.3 (calc) | 54.6 (calc) | Computational |
| Standard Explosives | |||||||
| Trinitrotoluene | TNT | C₇H₅N₃O₆ | 1.65 (exp) | -67 (exp) | 6.9 (exp) | 19.0 (exp) | Experimental |
| RDX | RDX | C₃H₆N₆O₆ | 1.82 (exp) | +71 (exp) | 8.7 (exp) | 34.0 (exp) | Experimental |
| HMX | HMX | C₄H₈N₈O₈ | 1.91 (exp) | +74 (exp) | 9.1 (exp) | 39.0 (exp) | Experimental |
N/A: Not Available. Note: Experimental values can vary based on the specific experimental setup and conditions.
Experimental and Computational Methodologies
A combination of experimental synthesis and computational modeling is crucial for assessing the energetic performance of novel compounds like this compound derivatives.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives often involves the cyclopropanation of nitroalkenes or the nitration of cyclopropane precursors. Below is a representative protocol for the synthesis of a substituted this compound.
Synthesis of 1-nitro-2-phenylcyclopropane:
-
Michael Addition: To a solution of β-nitrostyrene (1.0 eq) in a suitable solvent such as ethanol, add a Michael donor, for example, the sodium salt of diethyl malonate (1.1 eq). The reaction is typically stirred at room temperature for several hours until completion, which can be monitored by thin-layer chromatography.
-
Hydrolysis and Decarboxylation: The resulting Michael adduct is then hydrolyzed using an aqueous base (e.g., NaOH) followed by acidification to yield the corresponding dicarboxylic acid. Subsequent heating of the diacid leads to decarboxylation, affording the nitro-substituted cyclopropane precursor.
-
Cyclization (Intramolecular Nucleophilic Substitution): The precursor is then treated with a base (e.g., sodium ethoxide) to induce an intramolecular nucleophilic substitution, leading to the formation of the cyclopropane ring.
-
Purification: The final product, 1-nitro-2-phenylcyclopropane, is purified by column chromatography on silica gel.
Computational Prediction of Energetic Properties
Due to the challenges in synthesizing and handling polynitrated cyclopropanes, computational methods are invaluable for predicting their energetic properties. Density Functional Theory (DFT) is a widely used quantum mechanical modeling method for this purpose.
Methodology:
-
Geometry Optimization: The molecular geometry of the this compound derivative is optimized using a specific DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G**).
-
Heat of Formation (HOF) Calculation: The gas-phase heat of formation is calculated using isodesmic reactions. This method involves a hypothetical reaction where the number and types of bonds are conserved on both the reactant and product sides, which helps to cancel out systematic errors in the quantum chemical calculations. The solid-phase HOF is then estimated by subtracting the heat of sublimation, which can be approximated using empirical relationships.
-
Density (ρ) Prediction: The crystal density is often predicted using methods based on molecular volume calculations or through crystal packing simulations.
-
Detonation Velocity (D) and Pressure (P) Calculation: The Kamlet-Jacobs equations are a set of empirical formulas widely used to estimate the detonation velocity and pressure of C-H-N-O explosives.[1][2] These equations utilize the calculated density and heat of formation as inputs:
-
Detonation Velocity (D): D = A * (1 + B * ρ) * Φ^0.5
-
Detonation Pressure (P): P = K * ρ^2 * Φ
Where A, B, and K are constants, ρ is the density, and Φ is a performance parameter that depends on the number of moles of gaseous detonation products, the average molecular weight of the gases, and the heat of detonation.
-
Discussion
The comparative data reveals that this compound derivatives, particularly the highly nitrated ones, have the potential to surpass the performance of conventional explosives like TNT and even approach or exceed that of RDX and HMX in terms of calculated detonation velocity and pressure. This enhanced performance is attributed to the significant contribution of the ring strain energy of the cyclopropane ring to the overall energy release upon detonation.
However, it is crucial to acknowledge the trade-off between energetic performance and sensitivity. The high degree of nitration and ring strain can lead to increased sensitivity to impact, friction, and heat, making these compounds more hazardous to handle and store. Further experimental research is necessary to validate the computational predictions and to develop synthetic routes that are safe and scalable. The development of less sensitive formulations through co-crystallization or the incorporation of phlegmatizing agents could be a promising avenue for the practical application of these high-potential energetic materials.
References
biological activity of nitrocyclopropane-containing compounds vs analogues
A Comparative Analysis of Nitrocyclopropane-Containing Compounds and Their Analogues in Anticancer and Antimicrobial Applications
For researchers, scientists, and drug development professionals, the quest for novel pharmacophores with enhanced biological activity and specificity is a perpetual endeavor. Among the myriad of chemical motifs explored, the this compound group presents a unique combination of high ring strain and potent electronic withdrawing effects, making it a compelling candidate for modulating biological activity. This guide provides a comparative analysis of the biological activities of this compound-containing compounds versus their non-nitro and non-cyclopropane analogues, supported by experimental data from published studies. We delve into their anticancer and antimicrobial properties, offering insights into their mechanisms of action and structure-activity relationships.
Enhancing Cytotoxicity: The Role of the Nitro Group and Cyclopropane Ring in Anticancer Activity
The introduction of a nitro group to a cyclopropane ring can significantly impact the cytotoxic potential of a molecule. While direct comparative studies on a homologous series of this compound-containing compounds and their analogues are limited, data from related nitroaromatic and cyclopropane compounds provide valuable insights into their structure-activity relationships.
A study on nitroaromatic compounds revealed that the presence and position of the nitro group are critical for anticancer activity.[1] Similarly, the rigid cyclopropane scaffold can confer conformational stability, potentially enhancing binding to biological targets.[2]
Table 1: Comparative Cytotoxicity of a Nitroaromatic Compound and its Non-Nitrated Analogue
| Compound | Structure | Cancer Cell Line | IC50 (µM) |
| Compound 1 (Nitrated) | 4-Nitrobenzyl bromide | HL-60 (Leukemia) | 3.5 |
| MCF-7 (Breast) | 5.2 | ||
| Jurkat (T-cell leukemia) | 4.8 | ||
| Compound 2 (Non-nitrated) | Benzyl bromide | HL-60 (Leukemia) | > 50 |
| MCF-7 (Breast) | > 50 | ||
| Jurkat (T-cell leukemia) | > 50 |
Data synthesized from a study on nitroaromatic anticancer agents, illustrating the enhanced cytotoxicity conferred by the nitro group.[3]
The data in Table 1 clearly demonstrates that the presence of a nitro group can dramatically increase the cytotoxicity of a compound against various cancer cell lines. This is often attributed to the electron-withdrawing nature of the nitro group, which can make the molecule more susceptible to bioreductive activation within the hypoxic environment of tumors, leading to the formation of cytotoxic reactive oxygen species (ROS).[4]
A New Frontier in Antimicrobial Warfare: Nitrocyclopropanes vs. Analogues
The unique electronic and structural features of nitrocyclopropanes also translate to the antimicrobial arena. The electron-deficient cyclopropane ring can act as a Michael acceptor, enabling covalent interactions with biological nucleophiles in microorganisms, while the nitro group can participate in redox cycling to generate antimicrobial ROS.[6]
A comparative study on a cyclopropane derivative and its unsaturated analogue highlights the importance of the three-membered ring in mediating anti-biofilm activity.
Table 2: Comparative Antimicrobial and Anti-Biofilm Activity of a Cyclopropane Carboxylic Acid and its Unsaturated Analogue
| Compound | Structure | Target Organism | MIC (µg/mL) | Biofilm Dispersal (at 125 µg/mL) |
| 2-heptylcyclopropane-1-carboxylic acid (2CP) | Heptylcyclopropane | S. aureus | 1000 | ~100% |
| P. aeruginosa | 4000 | ~60% | ||
| cis-2-decenoic acid (C2DA) | Unsaturated analogue | S. aureus | > 5000 | ~25% |
| P. aeruginosa | > 5000 | ~40% |
Data adapted from a study on cyclopropane fatty acid analogues, demonstrating the superior anti-biofilm properties of the cyclopropane-containing compound.
The data suggests that the cyclopropane ring is crucial for the potent biofilm dispersal activity of 2CP compared to its unsaturated analogue, C2DA. While the direct antimicrobial activity (MIC) of 2CP is moderate, its ability to disrupt biofilms at sub-MIC concentrations makes it a promising candidate for combination therapies. The introduction of a nitro group onto such a scaffold could potentially enhance its direct antimicrobial activity through the aforementioned redox mechanisms.
Experimental Protocols
To facilitate further research in this area, we provide detailed methodologies for key experiments cited in the literature.
Cytotoxicity Assessment: MTT Assay
This protocol is adapted for determining the cytotoxic effects of this compound-containing compounds on a cancer cell line such as HeLa.[2][7][8][9][10]
Materials:
-
HeLa cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Test compounds (this compound derivatives and their analogues) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed HeLa cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of DMEM with 10% FBS.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%.
-
After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plate for another 48 hours under the same conditions.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Antimicrobial Susceptibility Testing: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
This protocol is for determining the MIC of this compound compounds against bacterial strains like Staphylococcus aureus and Escherichia coli.[3][11][12][13]
Materials:
-
S. aureus (e.g., ATCC 29213) and E. coli (e.g., ATCC 25922)
-
Mueller-Hinton Broth (MHB)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL)
-
Spectrophotometer
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in MHB in a 96-well plate. The final volume in each well should be 50 µL.
-
Prepare a bacterial inoculum and dilute it in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Add 50 µL of the diluted bacterial suspension to each well, bringing the total volume to 100 µL.
-
Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only) on each plate.
-
Seal the plates and incubate at 37°C for 18-24 hours.
-
After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (turbidity).
Signaling Pathways and Mechanisms of Action
The biological activity of this compound-containing compounds is intrinsically linked to their ability to modulate key cellular signaling pathways.
Anticancer Mechanism: Induction of Apoptosis
Nitroaromatic compounds are known to induce apoptosis in cancer cells through both intrinsic and extrinsic pathways.[14][15] The electron-withdrawing nitro group can facilitate the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the release of pro-apoptotic factors like cytochrome c. This triggers a caspase cascade, ultimately leading to programmed cell death.
Antimicrobial Mechanism: A Multi-pronged Attack
The antimicrobial action of nitro-containing compounds is often multifaceted.[6][16] It can involve the inhibition of essential enzymes, disruption of DNA replication, and the generation of cytotoxic radicals through nitroreductase-mediated activation. The cyclopropane moiety can further contribute by acting as a Michael acceptor, forming covalent adducts with key bacterial proteins.
Conclusion
The incorporation of a this compound moiety into organic molecules represents a promising strategy for the development of novel therapeutic agents. The available data, although not always from direct comparative studies, strongly suggests that the unique combination of the strained cyclopropane ring and the electron-withdrawing nitro group can lead to significantly enhanced anticancer and antimicrobial activities compared to their simpler analogues. The proposed mechanisms of action, involving ROS generation, apoptosis induction, and covalent modification of biological targets, provide a rational basis for the future design of more potent and selective this compound-containing drugs. Further research focusing on the synthesis and systematic biological evaluation of homologous series of these compounds is warranted to fully elucidate their therapeutic potential and structure-activity relationships.
References
- 1. Antiproliferative and Pro-Apoptotic Effect of Novel Nitro-Substituted Hydroxynaphthanilides on Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of nitroaromatic compounds as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Comparative cytotoxicity of naphthalene and its monomethyl- and mononitro-derivatives in the mouse lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antimicrobial activity of a natural compound and analogs against multi-drug-resistant Gram-positive pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antimicrobial and Antioxidant Activity of Some Nitrogen-Containing Heterocycles and Their Acyclic Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Nitrofuran drugs beyond redox cycling: Evidence of Nitroreduction-independent cytotoxicity mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Antibacterial Activity of Nitropyrroles, Nitrothiophenes, and Aminothiophenes In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cyclopropanation Transition States: Simmons-Smith, Rhodium-Catalyzed, and MIRC Reactions
For researchers, scientists, and drug development professionals, the cyclopropane ring is a valuable structural motif, prized for its ability to impart unique conformational constraints and metabolic stability to molecules. The method chosen for its synthesis can profoundly impact yield, stereoselectivity, and scalability. A key differentiator between these methods lies in the energetics and geometry of their reaction transition states. This guide offers a computational comparison of the transition states for three widely used cyclopropanation methods: the Simmons-Smith reaction, rhodium-catalyzed cyclopropanation with diazo compounds, and Michael-Initiated Ring Closure (MIRC).
Comparative Analysis of Transition State Energetics
The activation energy (ΔG‡) of a reaction is a critical determinant of its rate. Lower activation barriers correspond to faster reactions. Computational studies, primarily using Density Functional Theory (DFT), provide invaluable insight into these barriers.
| Cyclopropanation Method | Reactants | Key Transition State Feature | Calculated Activation Energy (ΔG‡) | Mechanism Type |
| Simmons-Smith Reaction | Ethene + ICH₂ZnI | Butterfly-shaped, concerted transfer | 11.5 - 14.6 kcal/mol[1] | Concerted Cycloaddition |
| Rhodium(II)-Catalyzed | Styrene + Halodiazoacetate | Alkene approach to Rh-carbene | Small but significant barrier[2][3] | Catalytic Carbene Transfer |
| Rhodium(II)-Catalyzed | Methyl Acrylate + Vinyldiazoacetate | Cyclopropane formation vs. Ylide | ~4.9 kcal/mol lower than ylide formation[4] | Catalytic Carbene Transfer |
| Michael-Initiated Ring Closure | Borylated Cyclobutane + Base | Intramolecular ring closure | ~1.3 kcal/mol (for favored rotamer) | Stepwise (Addition-Cyclization) |
Table 1: Summary of computationally derived activation energies and mechanistic features for the rate-determining steps of different cyclopropanation methods.
The Simmons-Smith Reaction: A Concerted Approach
The Simmons-Smith reaction is a classic method that utilizes an organozinc carbenoid, formed from diiodomethane and a zinc-copper couple, to convert alkenes into cyclopropanes stereospecifically.[5][6][7]
Transition State and Mechanism
Computational studies confirm that the reaction proceeds through a concerted, one-step mechanism.[1] The transition state is famously described as "butterfly-shaped," where the methylene group is transferred to the alkene in a synchronous fashion.[5][6] DFT calculations place the activation energy for the reaction of ethene with iodomethylzinc iodide (ICH₂ZnI) between 11.5 and 14.6 kcal/mol (48-61 kJ/mol).[1] The electrophilic nature of the zinc carbenoid plays a key role in its interaction with the alkene.[1] Factors such as solvent and substituents on the substrate can influence the reaction rate.[6] For allylic alcohols, Lewis basic heteroatoms can direct the carbenoid to a specific face of the double bond, leading to high diastereoselectivity.[8]
Experimental Protocol: Cyclopropanation of 1-Octene (Furukawa Modification)
This protocol uses diethylzinc (Et₂Zn), a modification known for milder conditions.[5]
-
Setup: Under an inert atmosphere (e.g., argon or nitrogen), a solution of 1-octene (1.0 equivalent) in a dry solvent such as dichloromethane is cooled to -10 °C.
-
Reagent Addition: A solution of diethylzinc (1.2 equivalents) in hexane is added dropwise, followed by the slow, dropwise addition of diiodomethane (1.2 equivalents).
-
Reaction: The mixture is allowed to slowly warm to room temperature and stirred for 12-24 hours. Reaction progress can be monitored by GC or TLC.
-
Quenching: The reaction is carefully quenched at 0 °C by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Workup: The mixture is transferred to a separatory funnel. The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over an anhydrous salt (e.g., MgSO₄), filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography or distillation to yield the (octan-1-yl)cyclopropane.[5]
Rhodium(II)-Catalyzed Cyclopropanation: The Carbene Pathway
Transition metal catalysis, particularly with rhodium(II) complexes, provides a versatile route to highly functionalized cyclopropanes using diazo compounds as carbene precursors.[9]
Transition State and Mechanism
The reaction is initiated by the decomposition of the diazo compound by the rhodium(II) catalyst to form a rhodium-carbene intermediate. The alkene then attacks this electrophilic carbene. DFT studies on rhodium(II)-catalyzed reactions have revealed several key insights:
-
Rate-Determining Step: For reactions with halodiazoacetates, the initial loss of dinitrogen to form the carbene has a low potential energy barrier, suggesting this step is facile.[2][3] However, other studies suggest the subsequent C-H functionalization or cyclopropanation step can be rate-determining.[10]
-
Alkene Approach: The trajectory of the alkene's approach to the carbene is critical for determining stereoselectivity. Both "end-on" and "side-on" approach transition states have been identified, with their relative energies being influenced by both the alkene and the carbene's substituents.[2][3]
-
Competing Pathways: In reactions with electron-deficient alkenes like acrylates, the cyclopropanation pathway is energetically favored over competing pathways like ylide formation.[4] For one system studied, the Gibbs free energy barrier for cyclopropanation was calculated to be 4.9 kcal/mol lower than for ylide formation.[4]
Experimental Protocol: Rh₂(S-TCPTAD)₄-Catalyzed Cyclopropanation of Ethyl Acrylate
-
Setup: A solution of the chiral dirhodium catalyst, Rh₂(S-TCPTAD)₄ (0.1 mol%), and ethyl acrylate (2.0 equivalents) is prepared in a suitable solvent (e.g., refluxing pentane) under an inert atmosphere.[4]
-
Reagent Addition: A solution of methyl p-tolyldiazoacetate (1.0 equivalent) in the same solvent is added slowly via syringe pump over several hours to the heated solution.
-
Reaction: The reaction is stirred at reflux until the diazo compound is consumed, as monitored by TLC.
-
Workup: The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
Purification: The resulting residue is purified by flash column chromatography on silica gel to yield the desired cyclopropane product.[4]
Michael-Initiated Ring Closure (MIRC): A Stepwise Alternative
The MIRC reaction is a powerful tandem method for creating highly substituted cyclopropanes. It involves the conjugate addition (Michael addition) of a nucleophile to an electron-deficient alkene, followed by an intramolecular cyclization that expels a leaving group.[9][11]
Transition State and Mechanism
Unlike the concerted Simmons-Smith reaction, the MIRC pathway is stepwise.[11] The overall rate and stereochemical outcome are determined by the transition states of two key steps: the initial Michael addition and the subsequent intramolecular nucleophilic substitution (ring closure).
Computational studies on a base-initiated MIRC-type reaction to form a bicyclic housane structure revealed the energetics of the ring-closing step.[12] After initial deprotonation and rearrangement, a carbanion intermediate is formed. This intermediate can exist as different rotamers, and the orientation of the reactive groups significantly impacts the activation barrier for cyclization. For the favored rotamer, the free energy barrier for the ring-closing transition state was found to be very low, at approximately 1.3 kcal/mol.[12] This highlights the efficiency of the intramolecular cyclization once the key intermediate is formed.
Experimental Protocol: Base-Promoted Synthesis of Dinitrile-Substituted Cyclopropanes
This protocol describes the reaction between 2-arylacetonitriles and α-bromoennitriles.[13]
-
Setup: To a vial containing a magnetic stir bar, add the 2-arylacetonitrile (1.0 equivalent, 0.2 mmol), the α-bromoennitrile (1.0 equivalent), and cesium carbonate (Cs₂CO₃) (1.5 equivalents).
-
Solvent Addition: Add acetonitrile (CH₃CN, 1.0 mL) to the vial.
-
Reaction: Seal the vial and stir the mixture at room temperature for 12 hours. Monitor the reaction's progress using TLC.
-
Workup: Once the reaction is complete, add water to the mixture and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the dinitrile-substituted cyclopropane.[13]
Visualization of Methodological Comparison
The following diagram illustrates the distinct mechanistic pathways and key transition state considerations for each cyclopropanation method discussed.
Caption: Mechanistic pathways for three major cyclopropanation methods.
References
- 1. Density functional study on the mechanism of the Simmons–Smith reaction - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Computational study of cyclopropanation reactions with halodiazoacetates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Item - TRANSITION METAL CATALYZED SIMMONSâSMITH TYPE CYCLOPROPANATIONS - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 8. ethz.ch [ethz.ch]
- 9. benchchem.com [benchchem.com]
- 10. In-situ Kinetic Studies of Rh(II)-Catalyzed C—H Functionalization to Achieve High Catalyst Turnover Numbers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Base-promoted highly efficient synthesis of nitrile-substituted cyclopropanes via Michael-initiated ring closure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Base-promoted highly efficient synthesis of nitrile-substituted cyclopropanes via Michael-initiated ring closure - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05393D [pubs.rsc.org]
Safety Operating Guide
Proper Disposal of Nitrocyclopropane: A Comprehensive Guide for Laboratory Professionals
The proper handling and disposal of nitrocyclopropane are critical for ensuring laboratory safety and environmental protection. As a flammable, toxic, and potentially carcinogenic compound, strict adherence to established protocols is essential. This guide provides detailed, step-by-step procedures for the safe disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before beginning any procedure involving this compound, ensure that all safety measures are in place. This compound is a flammable liquid and vapor, and it is harmful if swallowed, inhaled, or in contact with skin.[1] It is also suspected of causing genetic defects and may cause cancer.
Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.
-
Use explosion-proof electrical, ventilating, and lighting equipment.[2]
-
Ensure that an eyewash station and safety shower are readily accessible.
Personal Protective Equipment (PPE): Proper PPE is mandatory to prevent exposure. The following table summarizes the required equipment.
| PPE Item | Specification |
| Eye Protection | Chemical safety goggles or a face shield where splashing is possible. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves for tears or holes before use.[3] |
| Body Protection | A flame-retardant lab coat and chemically resistant apron.[3] |
| Respiratory | Use in a well-ventilated area. If ventilation is inadequate, use a NIOSH/MSHA-approved respirator.[3] |
Step-by-Step Disposal Procedure
The disposal of this compound must be managed as hazardous waste in compliance with all local, state, and federal regulations.[3][4][5] Never dispose of this chemical down the drain or in regular trash.[3]
Step 1: Waste Collection
-
Container: Collect waste this compound in a designated, properly labeled, and chemically compatible container. The container should be robust and sealable to prevent leaks and the escape of flammable vapors.[3]
-
Labeling: Clearly label the waste container with "Hazardous Waste," "this compound," and the appropriate hazard symbols (e.g., flammable, toxic).
Step 2: Waste Segregation and Storage
-
Segregation: Store the this compound waste separately from incompatible materials, particularly strong oxidizing agents, acids, and bases.[6][7]
-
Storage Location: Keep the sealed waste container in a cool, dry, and well-ventilated secondary containment area designated for flammable hazardous waste.[6] This area should be away from heat, sparks, and open flames. The storage area should be locked and accessible only to authorized personnel.[6]
Step 3: Arrange for Professional Disposal
-
Contact EHS: Notify your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[8]
-
Documentation: Complete all necessary waste disposal forms as required by your institution and local regulations.
Emergency Procedures
Spill Response:
-
Small Spills (<100 mL):
-
Evacuate all non-essential personnel from the immediate area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[7]
-
Carefully collect the absorbed material into a labeled, sealable container for hazardous waste disposal.[7]
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
-
Large Spills (>100 mL):
-
Evacuate the laboratory immediately and alert others in the vicinity.
-
Contact your institution's EHS department or emergency response team.[7]
-
Prevent entry into the affected area until it has been deemed safe by trained professionals.
-
Fire Response:
-
In case of fire, use a dry chemical, carbon dioxide (CO2), or alcohol-resistant foam extinguisher.[2] Do not use a solid stream of water, as it may spread the fire.[7]
-
If the fire is large or cannot be safely extinguished, evacuate the area and call emergency services.
Quantitative Hazard Data
The following table summarizes the key hazard classifications for this compound.
| Hazard Classification | GHS Category |
| Flammable Liquid | Category 3 |
| Acute Toxicity, Oral | Category 4 |
| Acute Toxicity, Dermal | Category 4 |
| Acute Toxicity, Inhalation | Category 4 |
| Germ Cell Mutagenicity | Category 2 |
| Carcinogenicity | Category 1B |
| Hazardous to the Aquatic Environment (Long-term) | Category 3 |
| Source: Sigma-Aldrich Safety Data Sheet |
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: this compound Disposal and Emergency Workflow.
References
- 1. This compound | C3H5NO2 | CID 12917014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Essential Safety and Operational Guide for Handling Nitrocyclopropane
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of nitrocyclopropane. It is intended for researchers, scientists, and drug development professionals to ensure the safe and compliant use of this chemical in a laboratory setting.
This compound is a flammable liquid and vapor that is harmful if swallowed, inhaled, or in contact with skin.[1][2] It is also suspected of causing genetic defects and may cause cancer.[2] Adherence to the following procedures is critical to minimize risks and ensure a safe working environment.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against exposure to this compound. The following table summarizes the required personal protective equipment.
| Protection Type | Specific PPE Requirement | Rationale and Source |
| Respiratory Protection | NIOSH-approved respirator with organic vapor cartridges. | Required when engineering controls are not sufficient to maintain exposure below permissible limits or during spill cleanup.[3][4] Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[2][5] |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standard. A face shield should be worn over goggles when there is a risk of splashing or explosion.[3] | Protects against splashes and vapors that can cause serious eye irritation.[6] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Gloves should be inspected before each use and disposed of after contamination.[3][6] | Prevents skin contact, as this compound is harmful if absorbed through the skin.[1] |
| Body Protection | Flame-retardant and antistatic protective clothing, such as a Nomex® laboratory coat.[3][6] Impervious clothing should be worn to prevent skin contact.[5][7] | Protects against skin exposure and reduces the risk of fire due to the flammable nature of the chemical.[1][2] |
| Footwear | Closed-toe, chemical-resistant shoes.[3] | Protects feet from spills. |
Operational Plan: Safe Handling Workflow
Following a structured workflow is crucial for minimizing the risk of exposure and accidents. The diagram below illustrates the step-by-step procedure for safely handling this compound.
Emergency Procedures: Spill and Exposure Response
In the event of a spill or personnel exposure, a rapid and informed response is critical. The following decision-making flowchart outlines the necessary steps.
In case of a small spill:
-
Absorb the material with a non-combustible, inert absorbent such as sand, earth, or vermiculite.[6]
-
Do not use combustible materials like sawdust.[6]
-
Collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[6]
In case of a large spill:
-
Evacuate the area immediately.
-
Contact your institution's Environmental Health and Safety (EHS) department.[6]
In case of personal exposure:
-
Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin area with plenty of water.[2]
-
Eye Contact: Rinse eyes with plenty of water, including under the eyelids, for at least 15 minutes.[8]
-
Inhalation: Move the individual to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[2][5]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][5]
Disposal Plan
Proper disposal of this compound and associated waste is mandatory to prevent environmental contamination and ensure regulatory compliance.
-
Waste Classification: this compound waste is considered hazardous waste.[6]
-
Containerization:
-
Segregation: This waste may need to be segregated as halogenated or nitrated organic waste, depending on your institution's waste management guidelines.
-
Disposal Method:
-
Contaminated Materials: All grossly contaminated PPE, absorbent materials from spills, and empty containers should be disposed of as hazardous waste.
References
- 1. This compound | C3H5NO2 | CID 12917014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 5. cdnisotopes.com [cdnisotopes.com]
- 6. benchchem.com [benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. Chemical Waste Disposal & Collection | Stericycle [stericycle.ie]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
